molecular formula C19H37O2- B1228766 Nonadecanoate

Nonadecanoate

Numéro de catalogue: B1228766
Poids moléculaire: 297.5 g/mol
Clé InChI: ISYWECDDZWTKFF-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nonadecanoate is a nineteen carbon straight-chain fatty acid anion. Major species at pH 7.3. It has a role as a fungal metabolite. It is a straight-chain saturated fatty acid anion and a fatty acid anion 19:0. It is a conjugate base of a nonadecanoic acid.

Propriétés

Formule moléculaire

C19H37O2-

Poids moléculaire

297.5 g/mol

Nom IUPAC

nonadecanoate

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/p-1

Clé InChI

ISYWECDDZWTKFF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCC(=O)[O-]

SMILES canonique

CCCCCCCCCCCCCCCCCCC(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

The Biological Significance of Nonadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Nonadecanoic acid (C19:0) is a long-chain, odd-carbon saturated fatty acid found in various natural sources, including plants, fungi, bacteria, and animal fats.[1][2] While less abundant than its even-chain counterparts, emerging research has highlighted its diverse and significant biological roles. This technical guide provides a comprehensive overview of the current understanding of nonadecanoic acid, focusing on its biosynthesis, metabolism, and multifaceted biological activities. Key areas of discussion include its demonstrated antiproliferative effects on cancer cells, its ecological functions in interspecies communication, and its potential implications in human health as an odd-chain fatty acid.[3][4] This document consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a critical resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: Chemical Identity and Natural Occurrence

Nonadecanoic acid, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon backbone. As an odd-chain fatty acid, it is typically found in lower concentrations in biological systems compared to even-chain fatty acids like palmitic (C16:0) and stearic (C18:0) acids.[5] Its hydrophobic nature renders it practically insoluble in water.

Nonadecanoic acid's natural distribution is broad. It has been identified in a variety of sources, including:

  • Plants and Vegetable Oils: It is a minor component in certain vegetable oils.[2][3]

  • Fungi and Bacteria: It is recognized as a metabolite in fungi and has been identified in bacteria such as Staphylococcus.[1][2][6]

  • Animals: It is present in trace amounts in animal fats and milk.[2]

  • Insects: It serves as a key defensive compound in termites and may function as a pheromone in other insects.[4][7][8]

Biosynthesis and Metabolism

The synthesis and breakdown of odd-chain fatty acids follow unique metabolic routes compared to their even-chain counterparts.

Biosynthesis

In organisms like fungi and plants, nonadecanoic acid can be synthesized through the elongation of shorter fatty acid precursors, such as palmitic acid (C16:0).[4] The fatty acid synthase (FAS) system adds two-carbon units from malonyl-CoA to the growing acyl chain. The final odd-numbered chain length is typically achieved by starting with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon acetyl-CoA.

dot

Caption: Simplified pathway for nonadecanoic acid biosynthesis.

Metabolism

The metabolism of odd-chain fatty acids like nonadecanoic acid through β-oxidation results in the production of acetyl-CoA units until the final three-carbon remnant, propionyl-CoA, is formed. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, in a process that requires vitamin B12 as a cofactor.[9] An accumulation of odd-numbered fatty acids, including nonadecanoic acid, can therefore be an indicator of vitamin B12 deficiency or gut dysbiosis, as gut bacteria can produce significant amounts of propionate.[9]

Biological Roles and Activities

Nonadecanoic acid exhibits a range of biological activities, from cellular effects to ecological functions.

Antiproliferative and Anticancer Effects

One of the most significant reported activities of nonadecanoic acid is its ability to inhibit cancer cell growth.[1][10] Studies have demonstrated that it can induce antiproliferative effects in specific cancer cell lines. For instance, it has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[3] While the precise mechanisms are still under investigation, these findings suggest a potential therapeutic role for nonadecanoic acid or its derivatives in oncology. This aligns with broader research indicating that other odd-chain fatty acids, such as pentadecanoic acid (C15:0), also possess selective anticancer properties.[11]

dot

References

The Obscure Presence of Nonadecanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources and abundance of nonadecanoate (C19:0), a long-chain saturated fatty acid, in the plant kingdom. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies for its analysis, and visualizes relevant biochemical pathways. While not as prevalent as its even-chained counterparts, this compound's presence in certain plant species warrants closer investigation for its potential physiological roles and applications.

Natural Sources and Abundance of this compound

Nonadecanoic acid is a straight-chain saturated fatty acid that has been identified in various plant and bacterial sources[1]. Although considered a minor component in most common vegetable oils and plant tissues, its presence has been documented in specific species[2][3][4]. Quantitative analysis reveals a varied and often low abundance of this compound across different plant parts and species.

The following table summarizes the quantitative data on this compound abundance in selected plants. It is important to note that many studies on the fatty acid composition of common plants like Arachis hypogaea (peanut) and Moringa oleifera do not report the presence of nonadecanoic acid, suggesting its absence or presence below the limit of detection in the analyzed samples[5][6][7][8][9][10][11][12].

Plant SpeciesFamilyPlant PartMethod of AnalysisAbundance of this compound (% of total fatty acids)Reference
Decaisnea insignisLardizabalaceaeSeedGC-MS0.68 (weight-%)PlantFAdb[13]
Punica granatumLythraceaeSeedGC-MS0.84 (weight-%)PlantFAdb[14]
Viburnum cylindricumAdoxaceaeSeedGC-MS0.45 (weight-%)PlantFAdb[14]
Rhododendron smirnowiiEricaceaeNot SpecifiedGC-MS0.3 (weight-%)PlantFAdb[14]
Gahnia paucifloraCyperaceaeSeedGLC0.9 (GLC-Area-%)PlantFAdb
Callitris endlicheriCupressaceaeSeed/LeafGLC0.9 (GLC-Area-%)PlantFAdb[15]
Solanum tuberosumSolanaceaeNot SpecifiedNot SpecifiedReported, not quantifiedPubChem[1]
Arachis hypogaeaFabaceaeSeed/OilGC-FID, GC-MSNot Detected[8][9][12]
Moringa oleiferaMoringaceaeSeed OilGC-MSNot Detected[5][7][10][11]

Experimental Protocols for this compound Analysis

The accurate identification and quantification of this compound in plant tissues necessitate a multi-step analytical approach, primarily centered around gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology for the analysis of fatty acids, including this compound, in plant samples.

Protocol 1: Extraction and Transesterification of Fatty Acids from Plant Tissue for GC-MS Analysis

This protocol outlines the conversion of fatty acids in plant lipids to fatty acid methyl esters (FAMEs) for subsequent analysis.

1. Reagents and Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Internal Standard (IS): Pentadecanoic acid (C15:0) or cis-10-Heptadecenoic acid (C17:1) solution of known concentration in chloroform/methanol. Nonadecanoic acid itself is often used as an internal standard for the quantification of other fatty acids.

  • 1 M Methanolic HCl (or 5% H2SO4 in methanol, or 14% BF3 in methanol)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Procedure:

  • 2.1. Sample Preparation and Homogenization:

    • Weigh accurately 50-100 mg of fresh or 10-20 mg of lyophilized plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • 2.2. Lipid Extraction (Folch Method):

    • Transfer the powdered tissue to a glass centrifuge tube.

    • Add a known amount of the internal standard. The IS is crucial for accurate quantification.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another minute and then centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • 2.3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 1 M methanolic HCl.

    • Seal the tube tightly and heat at 80°C for 1-2 hours in a water bath or heating block. This step converts the fatty acids to their more volatile methyl esters.

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of distilled water to the tube.

    • Vortex for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the FAME solution under a stream of nitrogen to a final volume of approximately 100-200 µL.

  • 2.4. GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS system.

    • Use a suitable capillary column for fatty acid analysis (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

    • Set up an appropriate temperature program for the GC oven to separate the FAMEs based on their boiling points and polarity.

    • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

    • Quantification of this compound is achieved by comparing its peak area to that of the internal standard.

Signaling Pathways and Biological Roles

This compound is a very-long-chain fatty acid (VLCFA), defined as a fatty acid with a chain length of more than 18 carbons[16]. In plants, VLCFAs are crucial for various biological processes[17]. They are synthesized in the endoplasmic reticulum by the fatty acid elongase (FAE) complex[18].

The biosynthesis of VLCFAs, including this compound, is a cyclical process involving four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to an existing acyl-CoA chain.

VLCFA_Biosynthesis Acyl_CoA Acyl-CoA (C16/C18) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA Reduction HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA Dehydration ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA Reduction VLCFA_CoA->Acyl_CoA Further Elongation Cycles

VLCFA Biosynthesis Pathway in the Endoplasmic Reticulum.

VLCFAs, including this compound, serve as precursors for the synthesis of essential structural and signaling lipids. Their primary fates include incorporation into cuticular waxes, which form a protective barrier on the plant surface, and sphingolipids, which are critical components of cellular membranes and are increasingly recognized for their role in signal transduction[18][19][20].

While direct signaling roles for free this compound are not well-established, its incorporation into sphingolipids places it at the heart of important signaling cascades. Sphingolipids and their metabolites are known to be involved in regulating programmed cell death (PCD), stress responses, and plant-pathogen interactions[17][19][20][21]. Alterations in the levels of VLCFAs can impact the composition of sphingolipids, thereby influencing these critical signaling pathways.

VLCFA_Fates_and_Signaling VLCFA_CoA VLCFA-CoA (e.g., Nonadecanoyl-CoA) Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Acyl Reduction/ Decarbonylation Pathways Sphingolipids Sphingolipids (Ceramides, etc.) VLCFA_CoA->Sphingolipids Ceramide Synthesis Membrane_Structure Membrane Structure & Integrity Sphingolipids->Membrane_Structure Signaling Signal Transduction Sphingolipids->Signaling PCD Programmed Cell Death Signaling->PCD Stress_Response Stress Response (Biotic & Abiotic) Signaling->Stress_Response

Metabolic Fates of VLCFAs and Their Role in Signaling.

The following diagram illustrates a generalized workflow for the analysis of this compound in plant samples, from sample collection to data analysis.

Experimental_Workflow Sample Plant Tissue Sample Homogenization Homogenization (in Liquid N2) Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction IS Addition of Internal Standard Extraction->IS Derivatization Transesterification to FAMEs IS->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

Workflow for this compound Analysis in Plants.

References

The Biosynthesis of Nonadecanoic Acid in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of nonadecanoic acid (C19:0), a long-chain saturated fatty acid, in bacteria. This document is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and its potential as a target for novel therapeutics.

Introduction

Nonadecanoic acid is an odd-chain saturated fatty acid found in various bacteria, plants, and animals. In bacteria, fatty acids are synthesized by the Type II fatty acid synthase (FASII) system, a series of discrete, monofunctional enzymes. The synthesis of odd-chain fatty acids, such as nonadecanoic acid, diverges from the more common even-chain fatty acid synthesis through the utilization of a different primer molecule for the initiation of biosynthesis. Understanding this pathway is crucial for the development of novel antimicrobial agents targeting bacterial lipid metabolism.

The Core Biosynthetic Pathway of Nonadecanoic Acid

The biosynthesis of nonadecanoic acid in bacteria follows the general steps of the FASII pathway, with a key modification in the initiation step. The overall process can be divided into initiation and elongation cycles.

Initiation of Odd-Chain Fatty Acid Synthesis

The synthesis of nonadecanoic acid begins with the condensation of propionyl-CoA, a three-carbon primer, with malonyl-ACP, the two-carbon donor for all elongation steps. This initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH). The substrate specificity of FabH is a critical determinant for the production of odd-chain fatty acids[1][2]. While many bacteria primarily use acetyl-CoA to produce even-chain fatty acids, some possess FabH enzymes with a broader substrate specificity that can efficiently utilize propionyl-CoA[3][4].

The propionyl-CoA precursor can be generated through various metabolic routes, including the catabolism of certain amino acids (e.g., valine, isoleucine, and threonine) and the metabolism of exogenous propionate[5][6].

The Elongation Cycle

Following the initial condensation reaction, the resulting five-carbon β-ketoacyl-ACP enters the elongation cycle. Each cycle consists of four conserved reactions that extend the acyl chain by two carbons, using malonyl-ACP as the carbon donor. To synthesize nonadecanoic acid (a C19 fatty acid), the initial C5 chain undergoes seven rounds of elongation. The enzymes involved in each step of the elongation cycle are:

  • β-ketoacyl-ACP synthase I/II (FabB/FabF): Catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

  • β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group, using NADPH as a cofactor.

  • β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

  • Enoyl-ACP reductase (FabI): Reduces the double bond of trans-2-enoyl-ACP to a saturated acyl-ACP, using NADH or NADPH as a cofactor[7].

This cycle is repeated until the C19 acyl-ACP is formed. The final product can then be utilized for various cellular processes, including incorporation into membrane phospholipids.

Nonadecanoic_Acid_Biosynthesis cluster_enzymes Propionyl_CoA Propionyl-CoA FabH FabH Propionyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabF_B FabF/B Malonyl_ACP->FabF_B C5_ketoacyl_ACP β-Keto-pentanoyl-ACP C5_hydroxyacyl_ACP β-Hydroxy-pentanoyl-ACP C5_ketoacyl_ACP->C5_hydroxyacyl_ACP Reduction FabG FabG C5_enoyl_ACP trans-2-Pentenoyl-ACP C5_hydroxyacyl_ACP->C5_enoyl_ACP Dehydration FabZ FabZ Pentanoyl_ACP Pentanoyl-ACP (C5) C5_enoyl_ACP->Pentanoyl_ACP Reduction FabI FabI Elongation_Cycle 7x Elongation Cycles Pentanoyl_ACP->Elongation_Cycle Nonadecanoyl_ACP Nonadecanoyl-ACP (C19) Elongation_Cycle->Nonadecanoyl_ACP Nonadecanoic_Acid Nonadecanoic Acid Nonadecanoyl_ACP->Nonadecanoic_Acid Thioesterase/ Acyltransferase FabH->C5_ketoacyl_ACP Condensation CO2 CO₂ FabH->CO2 NADP NADP+ FabG->NADP H2O H₂O FabZ->H2O NAD NAD+/NADP+ FabI->NAD FabF_B->CO2 ACP ACP FabF_B->ACP NADPH NADPH NADPH->FabG NADH NADH/NADPH NADH->FabI

Caption: Bacterial biosynthesis pathway of nonadecanoic acid.

Quantitative Data on Key Enzymes

EnzymeOrganismSubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
FabH Escherichia coliAcetyl-CoA6.2--[3]
Propionyl-CoA---
Staphylococcus aureusAcetyl-CoA373--[3]
Propionyl-CoA---
Isobutyryl-CoA37--[3]
Streptomyces glaucescensAcetyl-CoA3.0 ± 0.4--[8]
Butyryl-CoA0.60 ± 0.05--[8]
Isobutyryl-CoA0.40 ± 0.01--[8]
FabG Escherichia coliAcetoacetyl-ACP5.8 ± 0.4160 ± 42.8 x 10⁷[9]
FabI Escherichia coliCrotonyl-ACP10.6 ± 0.92.5 ± 0.12.4 x 10⁵[9]

Note: "-" indicates data not available in the cited literature. The activity of E. coli FabH with propionyl-CoA is reported to be comparable to that with acetyl-CoA[4].

Regulation of Nonadecanoic Acid Biosynthesis

The synthesis of nonadecanoic acid is primarily regulated by the availability of the propionyl-CoA precursor. Additionally, the overall fatty acid biosynthetic pathway is subject to feedback inhibition. Long-chain acyl-ACPs, the final products of the pathway, can inhibit the activity of key enzymes, including FabH and acetyl-CoA carboxylase (ACC), which synthesizes malonyl-CoA[4]. Transcriptional regulators such as FadR and FabR in E. coli also play a role in controlling the expression of fatty acid biosynthesis genes, although their specific impact on odd-chain fatty acid synthesis is less well understood[10][11].

Regulation_Pathway Propionyl_CoA Propionyl-CoA Pool FASII_Pathway FASII Pathway Propionyl_CoA->FASII_Pathway Initiation Amino_Acids Amino Acid Catabolism (e.g., Val, Ile, Thr) Amino_Acids->Propionyl_CoA Exogenous_Propionate Exogenous Propionate Exogenous_Propionate->Propionyl_CoA Nonadecanoyl_ACP Nonadecanoyl-ACP (C19) FASII_Pathway->Nonadecanoyl_ACP FabH FabH Nonadecanoyl_ACP->FabH Feedback Inhibition ACC Acetyl-CoA Carboxylase (ACC) Nonadecanoyl_ACP->ACC Feedback Inhibition

Caption: Regulation of nonadecanoic acid biosynthesis.

Experimental Protocols

In Vitro Reconstitution of Nonadecanoic Acid Biosynthesis

This protocol allows for the synthesis of nonadecanoic acid in a controlled, cell-free environment.

Materials:

  • Purified FASII enzymes (FabD, FabH, FabG, FabZ, FabI, FabF)

  • Purified Acyl Carrier Protein (ACP)

  • Propionyl-CoA

  • Malonyl-CoA

  • NADPH

  • NADH

  • ATP

  • Coenzyme A

  • Acetyl-CoA Synthetase (for CoA recycling, optional)

  • Acetyl-CoA Carboxylase (for malonyl-CoA synthesis from acetyl-CoA, optional)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Thioesterase (to release free fatty acid)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ACP, ATP, CoA, NADPH, and NADH.

  • Add the purified FASII enzymes to the reaction mixture.

  • Initiate the reaction by adding propionyl-CoA and malonyl-CoA.

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C).

  • At desired time points, stop the reaction (e.g., by adding a strong acid).

  • Extract the fatty acids for analysis.

In_Vitro_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, ACP, Cofactors) Add_Enzymes Add Purified FASII Enzymes (FabD, FabH, FabG, FabZ, FabI, FabF) Prepare_Mixture->Add_Enzymes Initiate_Reaction Initiate Reaction (Add Propionyl-CoA & Malonyl-CoA) Add_Enzymes->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_FA Extract Fatty Acids Stop_Reaction->Extract_FA Analyze_GCMS Analyze by GC-MS Extract_FA->Analyze_GCMS

Caption: Workflow for in vitro nonadecanoic acid synthesis.

Extraction and Quantification of Nonadecanoic Acid from Bacterial Cultures by GC-MS

This protocol details the extraction of total fatty acids from bacterial cells and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Bacterial cell culture

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanol, Chloroform, Hexane

  • Anhydrous HCl in methanol (e.g., 1.25 M) or BF₃-methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

Procedure:

  • Harvesting: Centrifuge a known volume of bacterial culture to pellet the cells.

  • Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol. Add an internal standard. Vortex thoroughly to lyse the cells and extract the lipids.

  • Phase Separation: Add chloroform and water (or saline) to induce phase separation. Collect the lower organic phase containing the lipids.

  • Transesterification: Evaporate the solvent from the lipid extract. Add methanolic HCl or BF₃-methanol and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • FAMEs Extraction: Add hexane and water to the cooled reaction mixture. Collect the upper hexane layer containing the FAMEs.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

  • GC-MS Analysis: Inject the FAMEs sample into the GC-MS. Identify and quantify the nonadecanoic acid methyl ester based on its retention time and mass spectrum, using the internal standard for calibration[3][5].

Conclusion

The biosynthesis of nonadecanoic acid in bacteria is a specialized branch of the well-conserved FASII pathway, distinguished by the use of propionyl-CoA as a primer. The substrate specificity of the initiating enzyme, FabH, is a key determinant in this process. This technical guide provides a foundational understanding of the pathway, its regulation, and key experimental methodologies for its study. Further research into the kinetic properties of the elongation enzymes with odd-chain substrates and the specific regulatory mechanisms will provide a more complete picture of this important metabolic pathway and may unveil new targets for the development of next-generation antibiotics.

References

An In-depth Technical Guide to Nonadecanoate (C19:0): Properties, Protocols, and Potential Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoate, or nonadecanoic acid (C19:0), is a saturated long-chain fatty acid composed of a 19-carbon chain. While less common in nature than its even-chained counterparts, it is found in various plant oils, animal fats, and microorganisms.[1][2][3][4] Emerging research has highlighted its potential biological activities, including antiproliferative effects on cancer cells, making it a molecule of interest for further investigation in drug development and biomedical research.[2][3][5][6][7] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of potential signaling pathways it may modulate.

Physical and Chemical Properties

Nonadecanoic acid is a white, waxy solid at room temperature.[2][4] Its long hydrophobic carbon chain renders it practically insoluble in water but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][4][8]

Table 1: Physical and Chemical Properties of Nonadecanoic Acid (C19:0)
PropertyValueSource(s)
Molecular Formula C₁₉H₃₈O₂[5][8][9]
Molecular Weight 298.5 g/mol [2][5]
CAS Number 646-30-0[2][9]
Appearance White flakes or powder[2][3][5]
Melting Point 68-70 °C[1][2][3][10]
Boiling Point 297 °C at 100 mmHg; 236 °C at 10 mmHg; ~300 °C at 760 mmHg[1][2][5][9]
Density 0.886 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.78 ± 0.10 (Predicted)[2]
LogP (Octanol-Water) 8.339 (Estimated)[2]
Water Solubility Insoluble[1][2][3][4]
Solubility in Organic Solvents Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), and DMF (~25 mg/ml). Slightly soluble in chloroform and methanol.[2][8]
Vapor Pressure 0.000004 mmHg @ 25.00 °C (estimated)[11]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the biological effects of this compound. Below are detailed methodologies for its extraction from biological samples and subsequent quantification.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified version of the Folch method for extracting total lipids, including nonadecanoic acid, from cells or tissues.

Materials:

  • Homogenizer (for tissue samples)

  • Glass vials with Teflon-lined caps

  • Glass syringes

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Sample Preparation:

    • Cells: Pellet a known number of cells (e.g., 1-5 million) by centrifugation.

    • Tissue: Weigh a known amount of tissue (e.g., 50-100 mg) and homogenize in a cold solvent.

  • Extraction:

    • To the cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common volume is 2 mL of solvent for every 100 mg of tissue or 1 million cells.

    • Add a known amount of internal standard to the solvent mixture before adding it to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Phase Separation and Collection:

    • After centrifugation, two distinct phases will be visible. The lower organic phase contains the lipids.

    • Carefully collect the lower organic phase using a glass syringe, being cautious not to disturb the upper aqueous phase or the protein interface.

  • Drying and Storage:

    • Transfer the collected organic phase to a new glass vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until analysis.

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_collection Collection & Drying Cells Cell Pellet AddSolvent Add Chloroform:Methanol (2:1) + Internal Standard Cells->AddSolvent Tissue Tissue Homogenate Tissue->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 AddNaCl Add 0.9% NaCl Vortex1->AddNaCl Vortex2 Vortex AddNaCl->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge CollectPhase Collect Lower Organic Phase Centrifuge->CollectPhase Dry Evaporate Solvent CollectPhase->Dry Store Store at -80°C Dry->Store

Lipid Extraction Workflow
Protocol 2: Quantification of Nonadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must first be derivatized to their more volatile fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Derivatization to FAMEs:

    • Reconstitute the dried lipid extract in 1 mL of hexane.

    • Add 1 mL of 14% BF₃ in methanol.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of saturated NaCl solution.

    • Vortex for 30 seconds and then allow the phases to separate.

    • Collect the upper hexane layer containing the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Example GC-MS parameters:

      • Inlet temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

      • MS transfer line temperature: 250°C

      • Ion source temperature: 230°C

      • Acquisition mode: Selected Ion Monitoring (SIM) for target ions of nonadecanoic acid methyl ester and the internal standard.

G cluster_derivatization Derivatization cluster_extraction FAME Extraction cluster_analysis Analysis Reconstitute Reconstitute Lipid Extract in Hexane AddBF3 Add 14% BF₃ in Methanol Reconstitute->AddBF3 Heat Heat at 100°C AddBF3->Heat AddNaCl Add Saturated NaCl Heat->AddNaCl CollectHexane Collect Hexane Layer AddNaCl->CollectHexane Dry Dry with Sodium Sulfate CollectHexane->Dry GCMS Inject into GC-MS Dry->GCMS

GC-MS Analysis Workflow

Potential Signaling Pathways

While the precise molecular mechanisms of nonadecanoic acid are still under investigation, studies on other odd-chain and medium-chain saturated fatty acids provide insights into potential signaling pathways that may be affected. For instance, pentadecanoic acid (C15:0) has been shown to suppress the JAK2/STAT3 signaling pathway in breast cancer stem-like cells.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.

Furthermore, decanoic acid (C10:0) has been demonstrated to exert anti-tumor effects by targeting the c-Met signaling cascade in hepatocellular carcinoma.[12][13] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met axis is a hallmark of many malignancies.

Given that nonadecanoic acid has also demonstrated antiproliferative properties, it is plausible that it may act through similar mechanisms involving the inhibition of key oncogenic signaling pathways.

Hypothesized Signaling Pathway for this compound's Anti-Cancer Effects

The following diagram illustrates a potential mechanism by which this compound may inhibit cancer cell proliferation, based on the known effects of related fatty acids on the JAK2/STAT3 and c-Met pathways. It is important to note that this is a hypothesized pathway and requires direct experimental validation for nonadecanoic acid.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects cMet c-Met Receptor PI3K PI3K cMet->PI3K JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Survival pAkt->Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Gene Target Gene Expression pSTAT3_dimer->Gene pSTAT3_dimer->Apoptosis Inhibits Proliferation Proliferation Gene->Proliferation Promotes Gene->Survival Promotes This compound This compound (C19:0) This compound->cMet Inhibits This compound->JAK2 Inhibits

Hypothesized Signaling Pathway

Conclusion

This compound (C19:0) is a long-chain saturated fatty acid with distinct physical and chemical properties. Its emerging biological activities, particularly its antiproliferative effects, warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to accurately quantify and study this compound in various biological systems. Furthermore, the hypothesized signaling pathways, based on the actions of related fatty acids, provide a framework for future mechanistic studies to elucidate the precise molecular targets of this compound. A deeper understanding of this molecule could pave the way for novel therapeutic strategies in oncology and other fields.

References

The Role of Nonadecanoate as a Fungal Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoate (C19:0), a 19-carbon saturated fatty acid, is a recognized fungal metabolite with emerging significance in various biological contexts. While less common than its even-chained counterparts, its presence in certain fungal species and its demonstrated bioactivities, including antifungal and anti-tumor effects, warrant a closer examination. This technical guide provides an in-depth analysis of the biosynthesis, biological roles, and potential applications of this compound as a fungal metabolite. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further research and development in this area.

Introduction

Fungi produce a vast and diverse array of secondary metabolites, many of which have been exploited for their medicinal and biotechnological applications. Among these are fatty acids, which not only serve as essential structural components of cell membranes and energy reserves but also act as potent signaling molecules. Nonadecanoic acid, the conjugate acid of this compound, has been identified in various fungal species, including the well-known medicinal mushroom Ganoderma lucidum.[1] Its role extends beyond simple metabolism, with studies indicating its potential to inhibit the proliferation of cancer cells and modulate host immune responses.[2][3] This guide will delve into the multifaceted nature of this compound as a fungal metabolite, providing a technical foundation for its study and exploitation.

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi follows the general fatty acid synthesis (FAS) pathway.[4][5][6][7] Unlike the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the primer, the production of odd-chain fatty acids like this compound utilizes propionyl-CoA as the initial building block.[6]

The process is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS), and involves a repeating cycle of four reactions: condensation, reduction, dehydration, and a second reduction. Each cycle elongates the fatty acid chain by two carbons, donated from malonyl-CoA. The synthesis of this compound would therefore require one molecule of propionyl-CoA and eight molecules of malonyl-CoA.

Fungal Fatty Acid Biosynthesis of this compound PropionylCoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Complex PropionylCoA->FAS MalonylCoA Malonyl-CoA (from Acetyl-CoA) MalonylCoA->FAS Elongation 8 Cycles of Elongation (+ 8 Malonyl-CoA) FAS->Elongation Initiation NonadecanoylACP Nonadecanoyl-ACP (C19) Elongation->NonadecanoylACP Chain Extension Thioesterase Thioesterase NonadecanoylACP->Thioesterase This compound This compound (C19:0) Thioesterase->this compound Hydrolysis

Figure 1: Biosynthesis of this compound in Fungi.

Biological Activities of this compound

This compound and its derivatives have been shown to exhibit a range of biological activities. These activities are summarized below with available quantitative data.

Antifungal Activity

While data on the direct antifungal activity of nonadecanoic acid is limited, its analogs have shown significant inhibitory effects against various fungal pathogens. The mechanism is thought to involve the disruption of the fungal cell membrane and interference with key metabolic pathways such as sphingolipid biosynthesis.

CompoundFungal SpeciesMIC (µM)Reference
6-Nonadecynoic acidCryptococcus neoformans ATCC 66031< 4.3[8][9]
2,6-Nonadecadiynoic acidCandida albicans ATCC 14053> 100[8]
2,6-Nonadecadiynoic acidCryptococcus neoformans ATCC 66031< 5.8[8]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs Against Fungal Pathogens.

Anti-tumor Activity

Nonadecanoic acid, isolated from the spores of Ganoderma lucidum, has demonstrated significant inhibitory activity against human cancer cell lines.[1][3] The proposed mechanism involves the induction of apoptosis.

CompoundCell LineIC50 (µM)Reference
Nonadecanoic acidHL-60 (Human promyelocytic leukemia)68 ± 7[2][3]

Table 2: IC50 Value of Nonadecanoic Acid Against a Human Cancer Cell Line.

Putative Mechanisms of Action

The biological activities of this compound are believed to stem from its ability to interfere with fundamental cellular processes. Two key putative mechanisms are the disruption of sphingolipid biosynthesis and the induction of apoptosis in cancer cells.

Inhibition of Sphingolipid Biosynthesis

Sphingolipids are essential components of fungal cell membranes and are involved in various signaling pathways.[10][11][12] Fatty acids can interfere with the biosynthesis of sphingolipids, leading to membrane stress and ultimately cell death. The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. The introduction of an odd-chain fatty acid like nonadecanoyl-CoA could potentially disrupt this pathway.

Putative Inhibition of Fungal Sphingolipid Biosynthesis by this compound Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT FattyAcylCoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) FattyAcylCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS CeramideSynthase Ceramide Synthase KDS->CeramideSynthase Further steps Ceramide Ceramide CeramideSynthase->Ceramide ComplexSL Complex Sphingolipids (e.g., Glucosylceramide, Inositol phosphorylceramide) Ceramide->ComplexSL Disruption Disruption of Membrane Integrity & Fungal Cell Death ComplexSL->Disruption NonadecanoylCoA Nonadecanoyl-CoA (from this compound) NonadecanoylCoA->Inhibition

Figure 2: Putative Inhibition of Fungal Sphingolipid Biosynthesis.
Modulation of Host Immune Response

Fungal metabolites, including fatty acids, can interact with and modulate the host immune system.[12][13] this compound, as a component of Ganoderma lucidum, has been implicated in the modulation of macrophage activity, including the production of cytokines such as TNF-α and interleukins.[2][14][15] This interaction can influence the outcome of a fungal infection or contribute to the immunomodulatory effects of medicinal fungi.

Modulation of Host Macrophage Response by Fungal this compound Fungus Fungus This compound This compound Fungus->this compound Release Receptor Toll-like Receptors (TLRs) or other PRRs This compound->Receptor Macrophage Host Macrophage Signaling Intracellular Signaling (e.g., NF-κB, MAPK pathways) Macrophage->Signaling Activation Cytokines Cytokine Production (e.g., TNF-α, IL-1β, IL-12) Signaling->Cytokines ImmuneResponse Modulation of Immune Response Cytokines->ImmuneResponse Experimental Workflow for Fungal Metabolite Bioactivity Screening Start Start: Fungal Isolate Culture Fungal Cultivation (Liquid Broth) Start->Culture Extraction Extraction of Metabolites (e.g., Solvent Extraction) Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Antifungal, Cytotoxicity Assays) Fractions->Bioassay ActiveFraction Identification of Active Fraction(s) Bioassay->ActiveFraction Purification Purification of Bioactive Compound(s) (e.g., HPLC) ActiveFraction->Purification PureCompound Pure Compound (this compound) Purification->PureCompound StructureElucidation Structure Elucidation (e.g., GC-MS, NMR) PureCompound->StructureElucidation End End: Characterized Bioactive Metabolite StructureElucidation->End

References

Nonadecanoate as a Biomarker for Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes (T2D), and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Among the classes of molecules being investigated, fatty acids have emerged as significant indicators of metabolic health. Odd-chain saturated fatty acids (OCSFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered considerable attention as biomarkers for dairy fat intake and have been associated with a reduced risk of metabolic diseases. This technical guide focuses on a less-studied OCSFA, nonadecanoic acid (C19:0), also known as nonadecanoate, and explores its potential as a biomarker for metabolic disorders. While research on this compound is not as extensive as for other OCSFAs, emerging evidence suggests its relevance in metabolic dysregulation.

Nonadecanoic acid is a 19-carbon saturated fatty acid found in trace amounts in some plant oils, microbial sources, and animal fats.[1] Its presence in biological systems and its potential links to metabolic pathways make it a candidate for further investigation as a biomarker. This guide provides a comprehensive overview of the current understanding of this compound, including its association with metabolic disorders, detailed experimental protocols for its quantification, and an exploration of potential signaling pathways it may influence.

This compound as a Potential Biomarker for Metabolic Disorders

The role of this compound as a direct biomarker for metabolic disorders is an area of active investigation. While studies on C15:0 and C17:0 have more robustly established their inverse association with conditions like T2D, evidence for C19:0 is beginning to surface.

One study investigating the effects of dietary fat on plasma fatty acid profiles in patients with type 2 diabetes observed a significant increase in nonadecanoic acid levels in the high-fat diet group.[2] Specifically, the plasma concentration of nonadecanoic acid (19:0) increased by 20.21% in the high-fat group, compared to a 1.15% increase in the low-fat group and a 12.41% decrease in the control group.[2] This finding suggests that dietary fat intake can modulate circulating this compound levels and hints at its potential involvement in the metabolic disturbances characteristic of T2D.

Further research is required to establish a definitive link and to understand the concentration gradients of this compound in healthy versus metabolically compromised individuals. The following table summarizes the limited quantitative data currently available.

Quantitative Data: Plasma Nonadecanoic Acid Levels
ConditionStudy PopulationNonadecanoic Acid (C19:0) LevelsReference
Type 2 Diabetes (High-Fat Diet)Patients with T2D20.21% increase from baseline[2]
Type 2 Diabetes (Low-Fat Diet)Patients with T2D1.15% increase from baseline[2]
Type 2 Diabetes (Control Diet)Patients with T2D12.41% decrease from baseline[2]

Experimental Protocols

Accurate and precise quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. Below are detailed methodologies for the analysis of fatty acids, including this compound, in human plasma or serum.

Protocol 1: Total Fatty Acid Analysis in Plasma/Serum by GC-MS

This protocol outlines the steps for the hydrolysis of esterified fatty acids and subsequent analysis by GC-MS.

1. Sample Preparation and Hydrolysis:

  • Pipette 50 µL of plasma or serum into a glass tube.

  • Add 50 µL of an internal standard mix. Nonadecanoic acid or its methyl ester is often used as an internal standard in fatty acid analysis due to its low natural abundance in biological samples.

  • Add 1 mL of a 9:1 (v/v) solution of acetonitrile and 6 N HCl for acid hydrolysis.

  • Incubate at 100°C for 45 minutes.

  • Add 1 mL of a 9:1 (v/v) solution of methanol and 10 N NaOH for alkaline hydrolysis.

  • Incubate at 100°C for 45 minutes.[3]

2. Extraction:

  • Add 180 µL of 6 N HCl and 3 mL of hexane to the hydrolyzed sample.

  • Vortex for 2 minutes at 1200 rpm.

  • Centrifuge at 1200 x g for 4 minutes to separate the phases.

  • Transfer the upper organic (hexane) layer to a new glass tube.[3]

3. Derivatization:

  • Evaporate the hexane under a stream of nitrogen at 37°C.

  • Add 100 µL of 10% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 100 µL of 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

  • Incubate at room temperature for 30 minutes.

  • Add 20 µL of 6 N HCl and 1 mL of hexane.

  • Vortex and transfer 150 µL of the upper organic layer to an autosampler vial for GC-MS analysis.[3]

4. GC-MS Parameters:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 300°C.

  • Oven Program: Start at 150°C, ramp to 200°C in 2 minutes, then ramp to 310°C in 22 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent single quadrupole MS or equivalent.

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas.

  • Source Temperature: 240°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM).[3]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma/Serum Sample (50 µL) is Internal Standard (e.g., C19:0-d37) plasma->is acid_hydrolysis Acid Hydrolysis (ACN/HCl, 100°C, 45 min) is->acid_hydrolysis alk_hydrolysis Alkaline Hydrolysis (MeOH/NaOH, 100°C, 45 min) acid_hydrolysis->alk_hydrolysis extraction Hexane Extraction alk_hydrolysis->extraction organic_phase Collect Organic Phase extraction->organic_phase dry_down Dry Down under N2 organic_phase->dry_down derivatize Derivatize with PFB-Br/DIPEA dry_down->derivatize final_extraction Hexane Extraction derivatize->final_extraction gcms GC-MS Analysis (NCI-SIM) final_extraction->gcms

Workflow for GC-MS analysis of total fatty acids.

Protocol 2: Free Fatty Acid Analysis in Plasma by GC-MS

This protocol is specific for the quantification of non-esterified fatty acids.

1. Sample Preparation and Extraction:

  • To 200 µL of plasma, add 300 µL of deuterated phosphate-buffered saline (dPBS).

  • Add 100 µL of an internal standard mix containing deuterated fatty acids.

  • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

  • Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute.

  • Transfer the upper iso-octane layer to a new glass tube.

  • Repeat the iso-octane extraction.[4]

2. Derivatization:

  • Dry the combined iso-octane extracts under vacuum.

  • Add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample under vacuum.

  • Reconstitute in 50 µL of iso-octane for GC-MS analysis.[4]

3. GC-MS Parameters:

  • Similar GC-MS parameters as described in Protocol 1 can be adapted for the analysis of free fatty acid pentafluorobenzyl esters.

Potential Signaling Pathways

The precise signaling pathways through which this compound may exert its effects on metabolic health are not yet fully elucidated. However, based on the known actions of other fatty acids, particularly other saturated and odd-chain fatty acids, we can hypothesize the involvement of key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK generally leads to the inhibition of anabolic pathways (e.g., fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake). Some studies have shown that certain fatty acids can modulate AMPK activity. While direct evidence for this compound is lacking, other saturated fatty acids have been shown to influence AMPK signaling, often in a manner dependent on the specific fatty acid and cell type.

G C19_0 This compound (C19:0) AMPK AMPK C19_0->AMPK ? ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Hypothesized modulation of AMPK signaling by this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARs can be activated by fatty acids and their derivatives. PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity. While direct binding and activation of PPARs by this compound have not been extensively studied, other fatty acids are known to be PPAR ligands. For instance, decanoic acid (a medium-chain fatty acid) has been shown to be a direct ligand for PPARγ.[5] It is plausible that this compound, as a long-chain saturated fatty acid, could also interact with and modulate PPAR signaling pathways.

G C19_0 This compound (C19:0) PPAR PPARγ/RXR C19_0->PPAR ? PPRE PPRE PPAR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Adipogenesis Adipogenesis Target_Genes->Adipogenesis Insulin_Sensitivity Insulin Sensitivity Target_Genes->Insulin_Sensitivity Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism

Hypothesized modulation of PPARγ signaling by this compound.

Conclusion and Future Directions

This compound is an understudied odd-chain saturated fatty acid with emerging potential as a biomarker for metabolic disorders. The limited available data suggests a possible association with metabolic dysregulation, particularly in the context of high dietary fat intake and type 2 diabetes. However, more extensive research is needed to validate its role as a reliable biomarker.

Future research should focus on:

  • Large-scale cohort studies: To establish reference ranges for plasma and serum this compound concentrations in healthy populations and to determine the extent of its alteration in various metabolic disorders.

  • Mechanistic studies: To elucidate the direct effects of this compound on key metabolic signaling pathways, including AMPK and PPARs, in relevant cell and animal models.

  • Dietary intervention studies: To understand how different dietary patterns influence circulating this compound levels and its relationship with metabolic health outcomes.

The detailed experimental protocols provided in this guide offer a standardized approach for the accurate quantification of this compound, which will be crucial for advancing our understanding of its physiological and pathological roles. As research in this area progresses, this compound may prove to be a valuable addition to the panel of biomarkers used to assess and manage metabolic diseases.

References

Synthesis and Purification of Nonadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of nonadecanoic acid (C19:0), a long-chain saturated fatty acid, for research and development purposes. It details a robust synthesis protocol via the permanganate oxidation of 1-eicosene and outlines various purification methodologies, including recrystallization, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, comparative data in tabular format, and visual workflows to ensure the successful preparation of high-purity nonadecanoic acid for scientific investigation.

Introduction

Nonadecanoic acid, also known as nonadecylic acid, is a 19-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₁₇COOH.[1] While it is found in some natural sources like fats and vegetable oils, its occurrence is relatively rare.[1][2] In the realm of scientific research, nonadecanoic acid serves as a valuable tool in various fields. It is utilized as an internal standard in the quantitative analysis of fatty acid methyl esters by gas chromatography-mass spectrometry (GC-MS). Furthermore, it has applications in the study of lipid metabolism and has been investigated for its potential biological activities. This guide provides detailed methodologies for the chemical synthesis and subsequent purification of nonadecanoic acid to obtain a high-purity product suitable for research applications.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of nonadecanoic acid is crucial for its identification and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Nonadecanoic Acid

PropertyValueReference
Molecular FormulaC₁₉H₃₈O₂[3][4]
Molecular Weight298.5 g/mol [3][5]
Melting Point68-70 °C[1][6][7]
Boiling Point297 °C at 100 mmHg[6]
SolubilityInsoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2][3]
AppearanceWhite crystalline solid/flakes[3][5]

Table 2: Spectral Data for Nonadecanoic Acid

TechniqueKey Peaks/Shifts (Solvent)Reference
¹H NMR(500 MHz, CDCl₃) δ 2.34 (t, 2H, -CH₂COOH), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.25 (s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)[1]
¹³C NMR(25.16 MHz, CDCl₃) δ 180.65 (C=O), 34.21, 32.02, 29.78, 29.53, 29.46, 29.33, 29.16, 24.76, 22.77, 14.13[1]
Mass Spec (EI)m/z 298 (M+), 281, 253, 225, 197, 185, 157, 129, 115, 87, 73, 60[7]
IR (film)2917 cm⁻¹ (C-H stretch), 2849 cm⁻¹ (C-H stretch), 1704 cm⁻¹ (C=O stretch), 1471 cm⁻¹ (C-H bend), 1411 cm⁻¹, 1296 cm⁻¹, 938 cm⁻¹ (O-H bend)[5]

Synthesis of Nonadecanoic Acid

Several synthetic routes can be employed for the preparation of nonadecanoic acid. A common and effective method is the permanganate oxidation of a terminal alkene, specifically 1-eicosene.

Permanganate Oxidation of 1-Eicosene

This method provides a reliable pathway to nonadecanoic acid with good yields.[4] The overall reaction involves the cleavage of the double bond in 1-eicosene by potassium permanganate under acidic conditions to yield the corresponding carboxylic acid.

G 1-Eicosene 1-Eicosene Nonadecanoic Acid Nonadecanoic Acid 1-Eicosene->Nonadecanoic Acid Oxidation KMnO4, H2SO4 KMnO4, H2SO4 KMnO4, H2SO4->1-Eicosene

Caption: Permanganate oxidation of 1-eicosene.

Experimental Protocol

This protocol is adapted from a literature procedure.[4]

Materials:

  • 1-Eicosene (technical grade)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (9 M)

  • Adogen 464 (phase transfer catalyst)

  • Glacial acetic acid

  • Methylene chloride (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃)

  • Brine (saturated NaCl solution)

  • Distilled water

Equipment:

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Suction filtration apparatus (Büchner funnel)

Procedure:

  • In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, combine 1000 mL of distilled water, 120 mL of 9 M sulfuric acid, 3.0 g of Adogen 464, 20 mL of glacial acetic acid, 1000 mL of methylene chloride, and 50 g of 1-eicosene.

  • With vigorous stirring, add 80 g of potassium permanganate in small portions over a period of 3 hours.

  • Continue stirring for an additional 18 hours at room temperature.

  • Cool the reaction mixture in an ice bath and add 60 g of sodium bisulfite in small portions to reduce any precipitated manganese dioxide.

  • Acidify the solution with sulfuric acid if it is basic.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two 400-mL portions of methylene chloride.

  • Combine the organic extracts and wash with two 400-mL portions of water, followed by one wash with brine.

  • Concentrate the organic solution to approximately 400 mL using a rotary evaporator.

  • Heat the resulting mixture to dissolve any precipitate and filter to remove any amorphous solid.

  • Cool the filtrate to 0°C to induce crystallization.

  • Collect the first crop of white crystals by suction filtration and wash with a minimal amount of ice-cold methylene chloride.

  • Concentrate the mother liquor to 150 mL and cool to 0°C to obtain a second crop of crystals.

  • Combine the crystalline products for further purification.

Expected Yield: 75-77%[4]

Purification of Nonadecanoic Acid

The crude product obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the preparation and the desired final purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Nonadecanoic Acid Recrystallization Recrystallization Crude_Product->Recrystallization TLC Thin-Layer Chromatography (TLC) Crude_Product->TLC Purity Check HPLC High-Performance Liquid Chromatography (HPLC) Crude_Product->HPLC Recrystallization->TLC Purity Check Recrystallization->HPLC High Purity Pure_Product Pure Nonadecanoic Acid Recrystallization->Pure_Product HPLC->Pure_Product GC_MS GC-MS Pure_Product->GC_MS NMR NMR Spectroscopy Pure_Product->NMR Melting_Point Melting Point Determination Pure_Product->Melting_Point

Caption: General workflow for synthesis and purification.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

G Start Impure Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Crystallize Pure crystals form Cool->Crystallize Impurities Impurities remain in solution Cool->Impurities Filter Filter and wash with cold solvent Crystallize->Filter End Pure Solid Filter->End Filter->Impurities

Caption: Principle of purification by recrystallization.

Solvent Selection: Methylene chloride is a suitable solvent for the recrystallization of nonadecanoic acid.[4] Ethanol can also be used.[6]

Procedure:

  • Dissolve the combined crude nonadecanoic acid in a minimal amount of hot methylene chloride (approximately 400 mL for the yield from the synthesis described above).[4]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or to -10°C to maximize crystal formation.[4]

  • Collect the purified white crystals by suction filtration.

  • Wash the crystals with a small amount of ice-cold methylene chloride.[4]

  • Dry the crystals under vacuum overnight.

  • Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Table 3: Purity Assessment by Melting Point

SampleMelting Point Range (°C)Purity Indication
Crude Product67-68Good initial purity
Recrystallized Product68-68.5High purity
Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient technique for assessing the purity of a sample and for optimizing solvent systems for column chromatography. For fatty acids, a common stationary phase is silica gel.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Spotting capillaries

  • Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Visualization agent (e.g., iodine vapor or a primuline spray followed by UV light)

Procedure:

  • Dissolve a small amount of the nonadecanoic acid sample in a volatile solvent like methylene chloride.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate and mark the solvent front.

  • Visualize the spots. A single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for preparative separation, reversed-phase HPLC (RP-HPLC) is a powerful technique.

Instrumentation:

  • HPLC system with a UV or mass spectrometer (MS) detector

  • Reversed-phase column (e.g., C18)

Mobile Phase:

  • A common mobile phase for fatty acid analysis is a gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[3]

Procedure:

  • Dissolve the nonadecanoic acid sample in the mobile phase or a compatible solvent.

  • Inject the sample onto the HPLC column.

  • Elute the sample using a suitable gradient program.

  • Monitor the eluent at an appropriate wavelength (if using a UV detector) or with an MS detector.

  • Collect the fraction corresponding to the nonadecanoic acid peak.

  • Evaporate the solvent to obtain the purified product.

Table 4: Example HPLC Conditions for Nonadecanoic Acid Analysis

ParameterCondition
ColumnNewcrom R1 (or equivalent C18)
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid
DetectionMS-compatible (replace phosphoric acid with formic acid)

Purity Assessment

The purity of the synthesized and purified nonadecanoic acid should be rigorously assessed using a combination of analytical techniques.

  • Melting Point: A sharp and un-depressed melting point is a good indicator of purity.

  • TLC: The presence of a single spot on the TLC plate suggests high purity.

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is an excellent method for quantifying the purity of fatty acids (often after conversion to their methyl esters).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.

Conclusion

This guide has provided detailed protocols and supporting data for the synthesis and purification of nonadecanoic acid for research purposes. The permanganate oxidation of 1-eicosene offers a reliable synthetic route, and subsequent purification by recrystallization can yield a product of high purity. Further purification and analysis can be achieved using chromatographic and spectroscopic techniques. By following these methodologies, researchers can confidently prepare nonadecanoic acid of sufficient quality for their scientific investigations.

References

The Solubility of Methyl Nonadecanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonadecanoate, the methyl ester of nonadecanoic acid, is a long-chain saturated fatty acid methyl ester (FAME). Its physicochemical properties, particularly its solubility in organic solvents, are of critical importance in a variety of applications, including its use as an internal standard in gas chromatography, in the formulation of pharmaceuticals and cosmetics, and in biofuel research.[1][2] This technical guide provides a comprehensive overview of the solubility of methyl this compound in various organic solvents, presents available quantitative data, and details an experimental protocol for its determination.

General Solubility Characteristics

As a long-chain fatty acid ester, methyl this compound is a nonpolar molecule.[1] Consequently, it exhibits poor solubility in polar solvents like water and is readily soluble in nonpolar organic solvents.[1] The principle of "like dissolves like" is the primary determinant of its solubility behavior. Solvents with low polarity, such as hydrocarbons and ethers, are effective at solvating the long hydrocarbon chain of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for methyl this compound across a wide range of organic solvents and temperatures is not extensively available in published literature. However, data for structurally similar long-chain fatty acid methyl esters, such as methyl palmitate (C16:0) and methyl stearate (C18:0), can provide valuable insights into the expected solubility of methyl this compound (C19:0). The solubility of these esters generally increases with temperature.

The following table summarizes available qualitative and semi-quantitative solubility data for methyl this compound and quantitative data for analogous compounds.

SolventCompoundTemperature (°C)Solubility
Polar Solvents
WaterMethyl this compoundAmbientInsoluble[1]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Methyl this compoundAmbient~10 mg/mL
Dimethylformamide (DMF)Methyl this compoundAmbient~25 mg/mL
AcetoneMethyl PalmitateAmbientSoluble
Ethyl AcetateMethyl this compoundAmbientAlmost transparent
Protic Solvents
EthanolMethyl this compoundAmbient~25 mg/mL
MethanolMethyl PalmitateAmbientSoluble
Nonpolar Solvents
HexaneMethyl this compoundAmbientLikely soluble[1]
BenzeneMethyl this compoundAmbientLikely soluble[1]
ChloroformMethyl StearateAmbientSoluble[1]
EtherMethyl PalmitateAmbientSoluble[3]

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound like methyl this compound in an organic solvent.[4][5]

Materials
  • Methyl this compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of methyl this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.

    • Filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed, dry volumetric flask.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood.

    • Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the boiling point of the solvent and the melting point of methyl this compound to dry the residue to a constant weight.

    • Cool the flask in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved methyl this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

    • Express the solubility in desired units, such as grams per 100 g of solvent or moles per liter.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of methyl this compound.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess methyl this compound to solvent B Equilibrate at constant temperature with agitation A->B C Settle excess solid B->C D Withdraw and filter supernatant C->D E Evaporate solvent D->E F Dry residue to constant weight E->F G Weigh residue F->G H Calculate solubility G->H

Caption: Workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of methyl this compound in organic solvents:

  • Temperature: As indicated by the data for analogous compounds, the solubility of methyl this compound is expected to increase with increasing temperature.

  • Solvent Polarity: Nonpolar solvents will more effectively dissolve methyl this compound than polar solvents.

  • Purity of Solute and Solvent: Impurities in either the methyl this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the known solubility characteristics of methyl this compound, provided a table of qualitative and analogous quantitative data, and detailed a robust experimental protocol for its determination. While specific quantitative data for methyl this compound remains sparse, the information provided for similar long-chain fatty acid methyl esters offers a strong basis for solvent selection and experimental design. The detailed gravimetric method and workflow diagram provide a clear path for researchers to accurately determine the solubility of this compound in their specific applications.

References

The Anaplerotic and Signaling Functions of Odd-Chain Fatty Acids: A Technical Guide Focused on Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor metabolic players, are increasingly recognized for their significant roles in cellular metabolism, signaling, and overall health. Unlike their even-chain counterparts, the metabolism of OCFAs results in the production of propionyl-CoA, a key anaplerotic substrate for the Krebs cycle. This unique metabolic fate positions OCFAs as important contributors to mitochondrial function and cellular energy homeostasis. This technical guide provides an in-depth exploration of the core functions of OCFAs, with a particular focus on the long-chain saturated fatty acid, nonadecanoate (C19:0). We delve into the metabolic pathways, potential signaling roles, and present detailed experimental protocols for investigating their biological effects. While much of the detailed molecular work has focused on shorter OCFAs like pentadecanoate (C15:0), this guide extrapolates from existing knowledge to provide a framework for understanding and investigating the function of this compound.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids are characterized by a carbon skeleton with an odd number of carbon atoms. While less abundant in the human diet and tissues than even-chain fatty acids, they are found in dairy products, some fish, and plants.[1] Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that has been identified in various natural sources, including plants and bacteria.[2] Emerging epidemiological evidence suggests a correlation between higher circulating levels of OCFAs and a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, highlighting the need for a deeper understanding of their molecular functions.[3]

Metabolism of Odd-Chain Fatty Acids: The Anaplerotic Role

The catabolism of OCFAs proceeds via mitochondrial β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4] Acetyl-CoA enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) by condensing with oxaloacetate to form citrate. Propionyl-CoA, on the other hand, is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the Krebs cycle.[5] This process of replenishing Krebs cycle intermediates is known as anaplerosis.

The anaplerotic role of OCFAs is a key differentiator from even-chain fatty acids and has significant implications for cellular energy metabolism, particularly under conditions of high energy demand or metabolic stress. By providing succinyl-CoA, OCFAs can enhance the oxidative capacity of the Krebs cycle and support ATP production.[5]

Diagram: Metabolism of this compound

nonadecanoate_metabolism This compound This compound (C19:0) BetaOxidation β-Oxidation (8 cycles) This compound->BetaOxidation AcetylCoA 8 Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA SuccinylCoA->KrebsCycle

Caption: Metabolic fate of this compound via β-oxidation and anaplerosis.

Signaling Functions of Odd-Chain Fatty Acids

Beyond their role in energy metabolism, fatty acids are increasingly recognized as signaling molecules that can modulate various cellular processes. While direct evidence for this compound is limited, studies on other fatty acids, including OCFAs, suggest several potential signaling pathways that may be influenced by C19:0.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism, and inflammation.[6] Fatty acids are natural ligands for PPARs. For instance, decanoic acid (C10:0) has been shown to be a direct ligand of PPARγ, activating it without inducing adipogenesis.[7][8] It is plausible that this compound, as a long-chain fatty acid, could also modulate the activity of PPAR isoforms, thereby influencing the expression of genes related to fatty acid oxidation and energy homeostasis.

G-Protein Coupled Receptors (GPCRs)

A class of GPCRs, known as free fatty acid receptors (FFARs), are activated by fatty acids of varying chain lengths. FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- and long-chain fatty acids.[8] Activation of these receptors, particularly in pancreatic β-cells and enteroendocrine cells, can stimulate glucose-dependent insulin secretion.[9] The potential for this compound to act as a ligand for these receptors warrants investigation.

mTOR and AMPK Signaling

The mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) are central regulators of cellular growth, metabolism, and energy status. Some fatty acids have been shown to influence these pathways. For example, decanoic acid can inhibit mTORC1 activity independently of glucose and insulin signaling.[10][11] Conversely, activation of AMPK, the cell's energy sensor, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes.[12] The impact of this compound on these critical energy-sensing pathways is a key area for future research.

Inflammatory Pathways

Fatty acids can modulate inflammatory responses. Some studies have shown that certain fatty acids can inhibit the production of pro-inflammatory mediators. For instance, nonadecanoic acid has been reported to inhibit the production of IL-12 in lipopolysaccharide-activated macrophages.[13] This suggests a potential anti-inflammatory role for C19:0, possibly through modulation of signaling pathways like NF-κB.

Diagram: Potential Signaling Pathways of this compound

nonadecanoate_signaling cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Targets This compound This compound (C19:0) FFAR1 FFAR1/GPR40 This compound->FFAR1 ? FFAR4 FFAR4/GPR120 This compound->FFAR4 ? PPARs PPARs This compound->PPARs ? mTOR mTOR Pathway This compound->mTOR ? AMPK AMPK Pathway This compound->AMPK ? NFkB NF-κB Pathway This compound->NFkB ? Insulin Secretion Insulin Secretion FFAR1->Insulin Secretion Gene Expression\n(Metabolism, Inflammation) Gene Expression (Metabolism, Inflammation) PPARs->Gene Expression\n(Metabolism, Inflammation) Cell Growth &\nMetabolism Cell Growth & Metabolism mTOR->Cell Growth &\nMetabolism Energy Homeostasis Energy Homeostasis AMPK->Energy Homeostasis Inflammation Inflammation NFkB->Inflammation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Quantitative Data Summary

Direct quantitative data on the biological effects of this compound are limited in the literature. The following table summarizes representative quantitative data for other fatty acids on key biological parameters, providing a reference for potential magnitudes of effect to be investigated for this compound.

Fatty AcidTarget/AssayCell Line/SystemConcentrationQuantitative EffectReference
Decanoic AcidPPARγ ActivationCOS-7 cells50 µM~4.3-fold increase in reporter expression[8]
Palmitic AcidFFAR1/GPR40 ActivationCHO-DXB11 cellsEC5029 µM[1]
MR1704 (synthetic agonist)FFAR1/GPR40 ActivationCHO-DXB11 cellsEC5035 nM (human)[1]
Decanoic AcidmTORC1 Inhibition (p-4E-BP1)Healthy patient-derived astrocytes60 µMReduction in p-4E-BP1/total-4E-BP1 ratio[11]
n-Hexadecanoic AcidPhospholipase A2 InhibitionEnzyme kineticsIC50Not specified[14]
Nonadecanoic AcidIL-12 Production InhibitionLPS-activated macrophages2-100 µg/mLDose-dependent inhibition[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound.

Protocol for In Vitro Cell Treatment with this compound

Objective: To assess the cellular effects of this compound on a specific cell line.

Materials:

  • Nonadecanoic acid (Sigma-Aldrich or equivalent)

  • Bovine Serum Albumin (BSA), fatty acid-free (Sigma-Aldrich or equivalent)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Target cell line (e.g., HepG2 for liver metabolism, RAW 264.7 for inflammation)

  • Sterile PBS

  • Sterile conical tubes and pipettes

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of nonadecanoic acid in ethanol or DMSO.

    • Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free medium (e.g., 10% w/v).

    • Warm the BSA solution to 37°C.

    • Slowly add the nonadecanoic acid stock solution to the BSA solution while stirring gently to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).

    • Incubate at 37°C for 30-60 minutes to allow for conjugation.

    • Sterile-filter the conjugate solution.

  • Cell Culture and Treatment:

    • Culture the target cells to the desired confluency (typically 70-80%) in standard culture medium.

    • The day before the experiment, you may switch to a lower serum medium (e.g., 1% FBS) to reduce background from serum fatty acids.

    • Remove the culture medium and wash the cells with sterile PBS.

    • Add fresh culture medium containing the desired concentrations of the this compound-BSA conjugate. Include a BSA-only vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Harvest the cells for downstream analyses such as gene expression (qPCR, microarray), protein expression (Western blot, proteomics), metabolite analysis (mass spectrometry), or functional assays (e.g., mitochondrial respiration, cytokine secretion).

Diagram: Experimental Workflow for In Vitro Cell Treatment

cell_treatment_workflow start Start prep_fa Prepare this compound- BSA Conjugate start->prep_fa culture_cells Culture Cells to 70-80% Confluency start->culture_cells treat_cells Treat Cells with This compound-BSA prep_fa->treat_cells culture_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (qPCR, Western, etc.) harvest->analysis

Caption: Workflow for treating cultured cells with this compound.

Protocol for Stable Isotope Tracing of this compound Metabolism

Objective: To trace the metabolic fate of this compound and quantify its anaplerotic contribution to the Krebs cycle.

Materials:

  • [U-13C19]-Nonadecanoic acid (or other isotopically labeled version)

  • Cell culture materials as described in Protocol 5.1

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for metabolite extraction (e.g., 80% methanol)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells as described in Protocol 5.1.

    • Prepare the [U-13C19]-Nonadecanoate-BSA conjugate.

    • Replace the culture medium with medium containing the labeled this compound at a defined concentration.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples by LC-MS to identify and quantify the mass isotopologues of Krebs cycle intermediates (e.g., succinate, malate, citrate) and related amino acids (e.g., glutamate, aspartate).

  • Data Analysis:

    • Correct the raw data for the natural abundance of 13C.

    • Determine the fractional enrichment of 13C in the Krebs cycle intermediates over time.

    • Use metabolic flux analysis software to model the data and quantify the anaplerotic flux from this compound.[15]

Diagram: Stable Isotope Tracing Workflow

isotope_tracing_workflow start Start label_cells Label Cells with [U-13C19]-Nonadecanoate start->label_cells extract Extract Metabolites label_cells->extract lcms LC-MS Analysis of Mass Isotopologues extract->lcms flux_analysis Metabolic Flux Analysis lcms->flux_analysis

Caption: Workflow for stable isotope tracing of this compound metabolism.

Conclusion

Odd-chain fatty acids, including this compound, are emerging as important molecules in cellular metabolism and signaling. Their unique anaplerotic role distinguishes them from even-chain fatty acids and may underlie their association with improved metabolic health. While direct experimental evidence for the specific functions of this compound is still limited, the experimental frameworks provided in this guide offer a clear path for future investigations. A deeper understanding of the molecular mechanisms of this compound and other OCFAs will be crucial for developing novel therapeutic strategies for metabolic and inflammatory diseases.

References

Nonadecanoate Metabolism in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (C19:0), a long-chain saturated fatty acid with an odd number of carbon atoms, is a rare lipid in mammalian systems, typically found in low concentrations.[1][2][3][4][5] Despite its low abundance, its role as an internal standard in lipidomics has made its accurate quantification and understanding of its metabolic fate crucial. This technical guide provides a comprehensive overview of the current knowledge on nonadecanoate metabolism in mammalian systems, including its breakdown, potential synthesis, and the experimental methods used for its study.

Metabolic Pathways of this compound

As an odd-chain fatty acid, this compound undergoes degradation through several established pathways for fatty acid catabolism: beta-oxidation, alpha-oxidation, and omega-oxidation.

Beta-Oxidation of this compound

The primary pathway for the degradation of straight-chain fatty acids is beta-oxidation, which occurs in both mitochondria and peroxisomes.[6][7] For odd-chain fatty acids like this compound, the final round of beta-oxidation yields a molecule of acetyl-CoA (C2) and a molecule of propionyl-CoA (C3).[8][9]

The overall process can be summarized as follows:

  • Activation: Nonadecanoic acid is first activated to nonadecanoyl-CoA in the cytoplasm.

  • Transport: Nonadecanoyl-CoA is then transported into the mitochondrial matrix.

  • Cyclic Degradation: A series of enzymatic reactions, including oxidation, hydration, oxidation, and thiolysis, sequentially removes two-carbon units in the form of acetyl-CoA.

  • Final Products: After eight cycles of beta-oxidation, the final three-carbon remnant is propionyl-CoA.

Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[9] This anaplerotic role of odd-chain fatty acid metabolism can contribute to replenishing citric acid cycle intermediates.[10]

Beta_Oxidation_this compound This compound This compound (C19:0) Nonadecanoyl_CoA Nonadecanoyl-CoA This compound->Nonadecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation (8 cycles) Nonadecanoyl_CoA->Beta_Oxidation Acetyl_CoA 8 Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Beta-oxidation of this compound.
Alpha-Oxidation

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[9][11][12] This process is particularly important for branched-chain fatty acids but can also occur for straight-chain fatty acids.[6] In the context of this compound, alpha-oxidation would convert it to octadecanoic acid (stearic acid, C18:0), an even-chain fatty acid that can then be completely degraded through beta-oxidation to acetyl-CoA. This pathway is primarily located in peroxisomes.[6][11]

Alpha_Oxidation_this compound This compound This compound (C19:0) Alpha_Oxidation Alpha-Oxidation This compound->Alpha_Oxidation Octadecanoic_Acid Octadecanoic Acid (C18:0) Alpha_Oxidation->Octadecanoic_Acid CO2 release Beta_Oxidation Beta-Oxidation Octadecanoic_Acid->Beta_Oxidation Omega_Oxidation_this compound This compound This compound (C19:0) Hydroxylation Hydroxylation This compound->Hydroxylation Cytochrome P450 omega_hydroxy ω-Hydroxy- This compound Hydroxylation->omega_hydroxy Oxidation1 Oxidation omega_hydroxy->Oxidation1 Alcohol Dehydrogenase aldehyde Nonadecanal-1,19-dioic acid Oxidation1->aldehyde Oxidation2 Oxidation aldehyde->Oxidation2 Aldehyde Dehydrogenase dicarboxylic_acid Nonadecanedioic acid Oxidation2->dicarboxylic_acid Beta_Oxidation Beta-Oxidation dicarboxylic_acid->Beta_Oxidation GCMS_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of Nonadecanoate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of fatty acids is crucial in various fields, including metabolomics, drug development, and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. The use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the reliability of quantitative data.

Nonadecanoic acid (C19:0), an odd-chain saturated fatty acid, is an excellent internal standard for fatty acid analysis. It is naturally absent or present at very low levels in most biological samples, a key characteristic of a reliable internal standard.[1][2] Its chemical properties are similar to other long-chain fatty acids, ensuring comparable behavior during extraction and derivatization. This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS analysis of fatty acids from various biological matrices.

Physicochemical Properties of Nonadecanoic Acid

PropertyValue
Chemical Formula C₁₉H₃₈O₂
Molecular Weight 298.50 g/mol
Melting Point 68-70 °C
Solubility Soluble in organic solvents (e.g., hexane, methanol, chloroform), insoluble in water.
Appearance White crystalline solid

Experimental Protocols

Preparation of this compound Internal Standard Solution

A precise and accurate internal standard stock solution is fundamental for quantitative analysis.

Materials:

  • Nonadecanoic acid (≥99% purity)

  • Anhydrous methanol or hexane (GC grade)

  • Class A volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of nonadecanoic acid using an analytical balance.

  • Transfer the weighed nonadecanoic acid to a 10 mL Class A volumetric flask.

  • Dissolve the nonadecanoic acid in a small amount of methanol or hexane.

  • Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent. This creates a stock solution of approximately 1 mg/mL.

  • Store this stock solution at -20°C in a tightly sealed vial.

  • Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) for spiking into samples.

Sample Preparation and Lipid Extraction

The following protocols are tailored for different biological matrices. The key is the addition of the this compound internal standard at the beginning of the extraction process to account for any loss during sample handling.

2.1. Plasma or Serum

  • To 100 µL of plasma or serum in a glass tube, add a known amount of the this compound internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

2.2. Tissues

  • Accurately weigh approximately 10-20 mg of frozen tissue.

  • Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v) using a tissue homogenizer.

  • Add a known amount of the this compound internal standard working solution to the homogenate.

  • Follow steps 3-7 from the plasma/serum protocol.

2.3. Cultured Cells

  • Harvest cells (e.g., 1 x 10⁶ cells) by centrifugation.

  • Resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Add a known amount of the this compound internal standard working solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously to lyse the cells and extract lipids.

  • Follow steps 4-7 from the plasma/serum protocol.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted fatty acids (including the this compound internal standard) must be converted to their more volatile methyl esters. Acid-catalyzed transesterification is a widely used method.[3]

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol solution (12-14% BF₃ in methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 12-14% BF₃-methanol solution.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 30 seconds to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Derivatization_Workflow Dried_Extract Dried Lipid Extract (containing this compound IS) Add_BF3 Add BF₃-Methanol (12-14%) Dried_Extract->Add_BF3 Heat Heat at 80°C for 1 hour Add_BF3->Heat Cool Cool to Room Temperature Heat->Cool Add_Hexane_NaCl Add Hexane and Saturated NaCl Cool->Add_Hexane_NaCl Vortex_Centrifuge Vortex and Centrifuge Add_Hexane_NaCl->Vortex_Centrifuge Collect_Supernatant Collect Upper Hexane Layer Vortex_Centrifuge->Collect_Supernatant GC_MS_Analysis GC-MS Analysis Collect_Supernatant->GC_MS_Analysis

Fatty Acid Methyl Ester (FAME) Derivatization Workflow.
GC-MS Analysis

The following are typical GC-MS conditions for FAME analysis. These may need to be optimized for specific instruments and applications.[1]

Gas Chromatography (GC) Conditions:

ParameterSetting
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1 to 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutesRamp 1: 10°C/minute to 180°C, hold for 5 minutesRamp 2: 5°C/minute to 240°C, hold for 10 minutes

Mass Spectrometry (MS) Conditions:

ParameterSetting
Ion Source Temperature 230°C
Interface Temperature 250°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Scan Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Quantitative Data Summary

The following tables summarize typical validation data for the quantification of fatty acids using this compound as an internal standard.

Table 1: Linearity of Fatty Acid Methyl Esters

Fatty AcidCalibration Range (µg/mL)
Myristic acid (C14:0)0.5 - 100>0.99
Palmitic acid (C16:0)0.5 - 100>0.99
Palmitoleic acid (C16:1)0.5 - 100>0.99
Stearic acid (C18:0)0.5 - 100>0.99
Oleic acid (C18:1)0.5 - 100>0.99
Linoleic acid (C18:2)0.5 - 100>0.99
Arachidonic acid (C20:4)0.5 - 100>0.99

Table 2: Precision and Accuracy

Fatty AcidConcentration (µg/mL)Precision (RSD%)Accuracy (Recovery %)
Palmitic acid (C16:0)1< 10%90 - 110%
50< 5%95 - 105%
Oleic acid (C18:1)1< 10%90 - 110%
50< 5%95 - 105%
Linoleic acid (C18:2)1< 10%90 - 110%
50< 5%95 - 105%

Mandatory Visualization

Fatty Acid Elongation Pathway

The following diagram illustrates the fatty acid elongation pathway, a key metabolic process for the synthesis of long-chain fatty acids. Nonadecanoic acid, being a long-chain fatty acid, is relevant to this general pathway, although it is not a direct product in most organisms.

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Acyl_CoA_C2 Acyl-CoA (Cn+2) Reduction2->Acyl_CoA_C2

References

Application Note and Protocol for Fatty Acid Methyl Ester (FAME) Analysis Using Nonadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty Acid Methyl Ester (FAME) analysis is a cornerstone technique for the qualitative and quantitative profiling of fatty acids in a wide array of biological and industrial samples. This process involves the conversion of fatty acids, typically present as triglycerides, phospholipids, and other esters, into their corresponding methyl esters. These FAMEs are more volatile and less polar than their free fatty acid counterparts, making them amenable to analysis by gas chromatography (GC), most commonly with flame ionization detection (FID).[1][2]

Accurate quantification of individual fatty acids is critical in numerous research areas, including metabolic studies, drug development, nutritional science, and biofuel production.[3] However, variability can be introduced at multiple stages of the analytical workflow, from sample extraction to GC injection. To correct for these potential errors and ensure high accuracy and precision, an internal standard (IS) is incorporated into the analytical procedure.[4][5]

An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.[3] For FAME analysis, odd-chain fatty acids are excellent choices for internal standards as they are uncommon in most biological systems.[3][5] This application note provides a detailed protocol for the quantification of fatty acids using nonadecanoic acid (C19:0) as the internal standard. This compound is frequently chosen due to its clear separation from the more common C18 fatty acids in many sample types.[5]

Experimental Protocol

This protocol outlines the comprehensive workflow for FAME analysis, commencing with sample preparation and culminating in data analysis.

Materials and Reagents
  • Solvents (High Purity, GC Grade): Chloroform, Methanol, Hexane, Heptane

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of nonadecanoic acid (C19:0) in chloroform.

  • Methylation Reagent: 14% Boron trifluoride in methanol (BF3/MeOH)[5][6] or 1.25 M HCl in anhydrous methanol.[7]

  • Neutralization/Extraction Solutions: Saturated sodium chloride (NaCl) solution, 1 M NaCl solution.[5][8]

  • Drying Agent: Anhydrous sodium sulfate.[5]

  • Reference Standards: A certified FAME standard mix containing known concentrations of relevant fatty acid methyl esters.

Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the sample matrix. The Folch method is a widely used and effective procedure.

  • Homogenization: Accurately weigh approximately 100 mg of the biological sample (e.g., tissue, cell pellet) into a glass tube with a PTFE-lined cap.

  • Internal Standard Addition: Add a precise volume of the nonadecanoic acid (C19:0) internal standard stock solution to the sample. The amount added should be comparable to the expected total fatty acid content of the sample.

  • Solvent Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Vortexing: Vortex the mixture thoroughly for 2-3 minutes to ensure complete homogenization and lipid extraction.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge the sample at 2000 x g for 5 minutes to facilitate phase separation.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -20°C until derivatization.

Transesterification (Methylation)

This step converts the extracted fatty acids into their corresponding methyl esters. Acid-catalyzed transesterification is a common and robust method.

  • Reagent Addition: To the dried lipid extract, add 1 mL of 14% BF3 in methanol.[5]

  • Incubation: Securely cap the tube and heat the mixture in a water bath or heating block at 80-100°C for 1-2 hours.[3]

  • Cooling: Allow the tube to cool to room temperature.

  • FAME Extraction: Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.[5] Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • FAME Collection: The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.[5] The sample is now ready for GC-FID analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

The following are typical GC conditions for FAME analysis and may require optimization for specific instruments and applications.[5]

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[9]

  • Column: A polar capillary column, such as a DB-WAX or Omegawax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for FAME separation.[6][10]

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[11]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 275°C.

Data Presentation and Quantification

The quantification of each fatty acid is based on the ratio of its peak area to the peak area of the internal standard (this compound, C19:0). A response factor (RF) for each fatty acid relative to the internal standard should be determined using a standard FAME mixture.

Calculation:

Concentration of FA (µg/mg sample) = (AreaFA / AreaIS) * (ConcentrationIS / Weightsample) * RFFA

Where:

  • AreaFA = Peak area of the fatty acid methyl ester

  • AreaIS = Peak area of the this compound methyl ester (internal standard)

  • ConcentrationIS = Concentration of the internal standard added to the sample (in µg)

  • Weightsample = Weight of the initial sample (in mg)

  • RFFA = Response factor of the specific fatty acid relative to the internal standard

Table 1: Example Quantitative FAME Analysis Data

Fatty AcidRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard C19:0)Response Factor (RF)Concentration (µg/mg)
Myristic Acid (C14:0)10.5150,000500,0001.021.53
Palmitic Acid (C16:0)12.8800,000500,0001.008.00
Palmitoleic Acid (C16:1)13.1250,000500,0001.012.53
Stearic Acid (C18:0)15.2400,000500,0000.993.96
Oleic Acid (C18:1)15.51,200,000500,0001.0012.00
Linoleic Acid (C18:2)16.0950,000500,0001.039.79

Experimental Workflow Diagram

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Weighing Add_IS 2. Add C19:0 Internal Standard Sample->Add_IS Lipid_Extraction 3. Lipid Extraction (Chloroform:Methanol) Add_IS->Lipid_Extraction Dry_Lipids 4. Dry Lipid Extract Lipid_Extraction->Dry_Lipids Transesterification 5. Transesterification (BF3/Methanol, Heat) Dry_Lipids->Transesterification FAME_Extraction 6. FAME Extraction (Hexane) Transesterification->FAME_Extraction GC_FID 7. GC-FID Analysis FAME_Extraction->GC_FID Data_Processing 8. Data Processing & Quantification GC_FID->Data_Processing

Caption: Workflow for FAME analysis with this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of fatty acids as their methyl esters using nonadecanoic acid as an internal standard. The use of an internal standard is crucial for achieving accurate and reproducible results by correcting for variations throughout the experimental procedure.[3][4] The described methods for lipid extraction, transesterification, and GC-FID analysis are robust and widely applicable to a variety of sample matrices in both academic and industrial research settings. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-quality, reliable fatty acid profiles.

References

Application Notes and Protocols for the Quantification of Fatty Acids in Plasma using Nonadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. In plasma, fatty acids exist as free fatty acids (FFAs) or esterified in complex lipids like triglycerides, phospholipids, and cholesteryl esters. The quantitative analysis of plasma fatty acids is crucial in various research fields, including drug development, clinical diagnostics, and nutritional science, as their profiles can serve as biomarkers for various physiological and pathological states, including metabolic disorders such as insulin resistance and cardiovascular diseases.

This application note provides a detailed protocol for the accurate and precise quantification of total fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs nonadecanoic acid (C19:0), a non-endogenous fatty acid, as an internal standard to ensure high accuracy by correcting for variations during sample preparation and analysis.

Experimental Protocols

This protocol outlines the procedure for the extraction of total lipids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials and Reagents
  • Human plasma (EDTA-anticoagulated)

  • Nonadecanoic acid (C19:0) internal standard solution (1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane

  • Anhydrous sodium sulfate

  • FAME standard mixture for calibration

Equipment
  • Glass centrifuge tubes with PTFE-lined screw caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for FAME analysis (e.g., SP-2560, HP-88)

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass centrifuge tube, add 100 µL of plasma. Spike the sample with 10 µL of the 1 mg/mL nonadecanoic acid (C19:0) internal standard solution.

  • Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of methanol.

  • Methylation:

    • Add 0.5 mL of 14% boron trifluoride-methanol solution.

    • Cap the tube tightly and heat at 80°C for 60 minutes in a heating block or water bath.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of distilled water.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Final Sample Preparation:

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 250°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Identification: FAMEs are identified based on their retention times compared to a standard FAME mixture and their characteristic mass spectra.

    • Quantification: The concentration of each fatty acid is calculated by comparing its peak area to the peak area of the nonadecanoic acid (C19:0) internal standard.

Data Presentation

The following tables summarize typical quantitative data obtained using this method, including reference ranges for common plasma fatty acids and analytical performance metrics.

Table 1: Reference Ranges of Major Fatty Acids in Human Plasma. [1][2][3]

Fatty AcidCommon NameCarbon ChainMean Concentration (µmol/L)5th - 95th Percentile (µmol/L)
Myristic acidC14:0Saturated82.833.6 - 100.0
Palmitic acidC16:0Saturated2500300 - 4100
Palmitoleic acidC16:1n7Monounsaturated150-
Stearic acidC18:0Saturated900100 - 1000
Oleic acidC18:1n9Monounsaturated200030 - 3200
Linoleic acidC18:2n6Polyunsaturated2800200 - 5000
α-Linolenic acidC18:3n3Polyunsaturated8012.0 - 186.9
Arachidonic acidC20:4n6Polyunsaturated500-
Eicosapentaenoic acid (EPA)C20:5n3Polyunsaturated70-
Docosahexaenoic acid (DHA)C22:6n3Polyunsaturated1207.2 - 237.5

Note: Values are compiled from multiple studies and can vary based on population, diet, and health status.

Table 2: Analytical Performance using Nonadecanoic Acid as Internal Standard. [4][5][6]

ParameterTypical Value
Recovery 85 - 110%
Precision (Intra-assay CV) < 10%
Precision (Inter-assay CV) < 15%
Limit of Quantification (LOQ) 0.1 - 1 µmol/L

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of plasma fatty acids.

G Experimental Workflow for Plasma Fatty Acid Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with C19:0 Internal Standard plasma->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract dry_lipid Dry Lipid Extract extract->dry_lipid methylate Methylation with BF3-Methanol dry_lipid->methylate extract_fame Extract FAMEs with Hexane methylate->extract_fame dry_fame Dry and Reconstitute extract_fame->dry_fame gcms GC-MS Analysis dry_fame->gcms data Data Processing and Quantification gcms->data

Caption: Workflow for plasma fatty acid analysis.

Signaling Pathway: Impact of Elevated Free Fatty Acids on Insulin Signaling

Elevated levels of circulating free fatty acids, a condition often associated with obesity and type 2 diabetes, can impair insulin signaling in peripheral tissues like skeletal muscle. This diagram illustrates a simplified pathway of how FFAs can lead to insulin resistance.[7][8]

G Simplified Pathway of FFA-Induced Insulin Resistance cluster_cell Skeletal Muscle Cell ffa Elevated Plasma FFAs dag Increased Intracellular Diacylglycerol (DAG) ffa->dag ikb Activation of IκB Kinase (IKK) ffa->ikb pkc Activation of Protein Kinase C (PKC) dag->pkc impaired_irs Impaired IRS-1 Signaling (Serine Phosphorylation) pkc->impaired_irs ikb->impaired_irs irs IRS-1 pi3k PI3K -> Akt irs->pi3k glut4 GLUT4 Translocation pi3k->glut4 impaired_glucose Reduced Glucose Uptake (Insulin Resistance) pi3k->impaired_glucose glucose Glucose Uptake glut4->glucose insulin_receptor Insulin Receptor insulin_receptor->irs Tyrosine Phosphorylation insulin Insulin insulin->insulin_receptor impaired_irs->pi3k

References

Application Notes and Protocols for Nonadecanoate Derivatization in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of nonadecanoate (nonadecanoic acid), a 19-carbon saturated fatty acid, for analysis by gas chromatography (GC) and liquid chromatography (LC). Derivatization is a critical step to increase the volatility and improve the chromatographic properties of fatty acids, enabling sensitive and robust quantification.

Introduction

Nonadecanoic acid is a long-chain saturated fatty acid used in various research and industrial applications, including as an internal standard in the analysis of fatty acid profiles. Accurate quantification of this compound requires its conversion into a less polar and more volatile derivative. The two most common derivatization strategies are esterification, typically methylation to form fatty acid methyl esters (FAMEs), and silylation to form trimethylsilyl (TMS) esters. The choice of method depends on the analytical instrumentation, sample matrix, and desired throughput.

This guide details two primary methods: acid-catalyzed methylation using boron trifluoride in methanol (BF₃-Methanol) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Method Comparison and Data Presentation

The selection of a derivatization method is crucial for achieving accurate and reproducible results. The following table summarizes quantitative data for common fatty acid derivatization methods applicable to this compound, compiled from various studies. It is important to note that performance can vary based on the specific sample matrix and laboratory conditions.

Derivatization MethodAnalyteTypical Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages & Disadvantages
Esterification (Methylation)
Base-catalyzed (KOCH₃/HCl)Unsaturated Fatty Acids84 - 112[1]Not SpecifiedNot SpecifiedAdvantages: Shorter reaction time, less expensive.[1] Disadvantages: Lower recovery for some unsaturated fatty acids.[1]
(Trimethylsilyl)diazomethane (TMS-DM)General Fatty Acids90 - 106[1]Not SpecifiedNot SpecifiedAdvantages: Higher recovery rates, good for complex mixtures.[1] Disadvantages: More expensive, longer procedure.[1]
Acid-catalyzed (BF₃-Methanol)General Fatty AcidsNot Specified0.21 - 0.54 µg/mL[2]0.63 - 1.63 µg/mL[2]Advantages: Widely used, effective for free fatty acids and transesterification.[3] Disadvantages: Reagent is sensitive to moisture.[3]
Acid-catalyzed (H₂SO₄-Methanol)Very Long-Chain Fatty AcidsNot SpecifiedNot SpecifiedNot SpecifiedAdvantages: Fast (10 min reaction), cost-effective, good GC response.[4]
Silylation
BSTFA/MSTFAGeneral Fatty Acids>90 (reaction yield for some soaps)[5]2.5 µg/mL8 µg/mLAdvantages: Highly effective for polar functional groups, creates volatile derivatives.[6] Disadvantages: Derivatives can be moisture-sensitive, reagent can damage GC columns.[6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol

This protocol describes the conversion of nonadecanoic acid to its methyl ester (this compound methyl ester) using BF₃-Methanol, a widely used method for preparing samples for GC analysis.

Materials:

  • Sample containing nonadecanoic acid

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid sample or dried lipid extract into a screw-cap glass tube. If the sample is in solution, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the sample tube.

  • Reaction: Cap the tube tightly and heat at 60°C for 60 minutes in a heating block or water bath. Vortex the tube every 20 minutes to ensure thorough mixing.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube briefly (e.g., 2 minutes at 1000 x g) to facilitate phase separation. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID system.

Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the derivatization of nonadecanoic acid to its trimethylsilyl (TMS) ester using BSTFA, a common method for increasing the volatility of compounds with active hydrogens for GC analysis.

Materials:

  • Sample containing nonadecanoic acid (must be anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine or other suitable anhydrous solvent (e.g., acetonitrile)

  • Screw-cap glass test tubes or GC vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place 1-5 mg of the thoroughly dried sample into a screw-cap tube or a GC vial. It is critical that the sample is free of water, as silylating reagents are highly moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No extraction or work-up is typically required.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization methods.

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_final Final Steps start Lipid Sample dry Evaporate to Dryness (if in solution) start->dry add_bf3 Add 2 mL BF3-Methanol dry->add_bf3 heat Heat at 60°C for 60 min add_bf3->heat cool Cool to RT heat->cool add_solvents Add Hexane & NaCl Solution cool->add_solvents vortex_extract Vortex & Centrifuge add_solvents->vortex_extract separate Collect Upper Hexane Layer vortex_extract->separate dry_extract Dry with Na2SO4 separate->dry_extract gc_analysis GC Analysis dry_extract->gc_analysis

Workflow for Acid-Catalyzed Esterification.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_analysis Analysis start Anhydrous Lipid Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_bstfa Add BSTFA (with 1% TMCS) dissolve->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to RT heat->cool gc_analysis Direct GC Analysis cool->gc_analysis

Workflow for Silylation with BSTFA.

References

Application Note: Analysis of Nonadecanoate in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid found in various biological systems, often in trace amounts.[1][2] Its analysis in tissues is crucial for metabolic research, biomarker discovery, and understanding lipid profiles in various physiological and pathological states. Due to the low volatility and polar nature of free fatty acids, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, leading to poor chromatographic peak shape and inaccurate quantification.[3][4]

This application note provides a comprehensive protocol for the reliable extraction, derivatization, and quantification of nonadecanoate from tissue samples. The workflow involves homogenization of the tissue, total lipid extraction, conversion of fatty acids to their more volatile Fatty Acid Methyl Ester (FAME) derivatives, and subsequent analysis by GC-MS.[5]

Principle The overall procedure is based on two key chemical processes:

  • Lipid Extraction: Lipids, including nonadecanoic acid, are first extracted from the complex tissue matrix using a biphasic solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh & Dyer methods).[6][7] This system effectively solubilizes lipids while precipitating proteins and other macromolecules.

  • Derivatization (Esterification): The polar carboxyl group of the fatty acid is converted into a non-polar methyl ester.[8] This is most commonly achieved through acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol, which converts the fatty acid into its corresponding Fatty Acid Methyl Ester (FAME), in this case, methyl this compound.[3][5] This derivatization step significantly increases the volatility of the analyte, making it amenable to GC-MS analysis.[4]

Experimental Workflow and Protocols

The entire process from tissue collection to data analysis follows a sequential workflow.

G cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenization Tissue->Homogenate LipidExtract Total Lipid Extraction (e.g., Folch Method) Homogenate->LipidExtract DriedLipids Dried Lipid Extract LipidExtract->DriedLipids Derivatization Esterification to FAMEs (BF3-Methanol) DriedLipids->Derivatization FAMEs FAMEs in Organic Solvent (e.g., Hexane) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for this compound analysis in tissues.

Protocol 1: Tissue Homogenization and Lipid Extraction (Folch Method)

This protocol describes the extraction of total lipids from a solid tissue sample.[7]

Materials:

  • Tissue sample (10-100 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Tissue homogenizer (e.g., bead beater or Dounce homogenizer)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream

Procedure:

  • Weigh 10-100 mg of frozen tissue and place it in a glass centrifuge tube.

  • Add an appropriate internal standard if required for absolute quantification.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue weight (e.g., 2 mL for 100 mg of tissue).[6]

  • Homogenize the sample thoroughly on ice until no visible tissue fragments remain.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL homogenate).

  • Vortex the mixture vigorously for 1-2 minutes to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein and separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[6]

  • Dry the extracted lipid phase completely under a gentle stream of nitrogen gas. The dried extract can be stored at -80°C until derivatization.

ParameterValueReference
Solvent System Chloroform:Methanol[7]
Solvent Ratio (v/v) 2:1[6][7]
Solvent to Tissue Ratio 20:1 (v/w)[6]
Phase Separation 0.9% NaCl (0.2 volumes)[7]
Centrifugation Speed ~2,000 x g[9]

Table 1: Key parameters for the Folch lipid extraction method.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses acid-catalyzed esterification to convert fatty acids to FAMEs.[3]

Materials:

  • Dried lipid extract from Protocol 1

  • 12-14% Boron Trifluoride (BF₃) in methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

Procedure:

  • Reconstitute the dried lipid extract in a small volume of a suitable solvent if necessary, though direct addition of the derivatizing agent is common.

  • Add 2 mL of 12-14% BF₃-methanol reagent to the dried lipid extract.[3][8]

  • Cap the tube tightly and vortex to mix.

  • Heat the sample at 60-80°C for 60 minutes.[3] A common practice is 60°C for the reaction.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water to the tube.[8]

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[10]

  • The sample containing methyl this compound is now ready for GC-MS analysis.

ParameterValueReference
Reagent 12-14% BF₃ in Methanol[3][8]
Reaction Temperature 60 - 80 °C[3]
Reaction Time 60 minutes[3]
Extraction Solvent Hexane[8]

Table 2: Parameters for acid-catalyzed FAME derivatization.

G Esterification of Nonadecanoic Acid FA Nonadecanoic Acid (in Lipid Extract) FAME Methyl this compound (Volatile FAME) FA->FAME Esterification (60-80°C) BF3 BF3-Methanol H2O Water

Caption: Conversion of nonadecanoic acid to its methyl ester.

Protocol 3: GC-MS Analysis

This section outlines typical parameters for the analysis of methyl this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[11]

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column).[12]

Typical GC-MS Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 200°C

    • Ramp: 5°C/min to 240°C, hold for 10 min

  • MS Transfer Line Temp: 250°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Quantification: Methyl this compound can be identified by its retention time and its characteristic mass spectrum.[13] Quantification is typically performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak area and comparing it to a calibration curve generated from a methyl this compound standard.[12] If an internal standard was added at the beginning of the sample preparation, the ratio of the analyte peak area to the internal standard peak area is used for quantification.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (nonadecanoate), a C19:0 saturated long-chain fatty acid, is found in various natural sources, including fats and vegetable oils.[1] Its accurate quantification is essential in various research areas, including metabolism studies, food science, and as an internal standard in analytical chemistry.[2] High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of fatty acids. However, due to the lack of a strong native chromophore, direct UV detection of saturated fatty acids like this compound is challenging and often requires derivatization to enhance sensitivity.[3][4][5] This application note details two primary HPLC-based methods for the analysis of this compound: a direct analysis method using a universal detector and a more sensitive method involving pre-column derivatization for UV or fluorescence detection.

Analytical Methods

Two principal HPLC methods are presented for the analysis of this compound:

  • Direct Analysis using HPLC with Evaporative Light Scattering Detection (ELSD): This method is suitable for the direct quantification of underivatized this compound and is advantageous as it avoids the complexities of derivatization.[6]

  • Analysis via Pre-column Derivatization with UV or Fluorescence Detection: For higher sensitivity and trace-level quantification, pre-column derivatization is the method of choice. This protocol will focus on derivatization with 4-bromophenacyl bromide (p-BPB) for UV detection, a widely used and robust method for fatty acids.[7][8][9]

Experimental Protocols

Method 1: Direct Analysis of Underivatized this compound by HPLC-ELSD

This method is adapted from a general procedure for the analysis of long-chain fatty acids.[6]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Perform a lipid extraction using a suitable method, such as a modified Folch extraction with chloroform/methanol (2:1, v/v).
  • Evaporate the organic solvent under a stream of nitrogen.
  • Reconstitute the dried lipid extract in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (containing 0.1% acetic acid) in a ratio of 83:17 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 70 °C
Nebulizer Gas (N2) 2.0 L/min

3. Calibration:

  • Prepare a series of standard solutions of nonadecanoic acid in the mobile phase.
  • Inject the standards and construct a calibration curve by plotting the log of the peak area versus the log of the concentration.

Method 2: Analysis of this compound via Pre-column Derivatization with p-BPB

This protocol is based on established methods for the derivatization of fatty acids for HPLC analysis.[7][8]

1. Sample Preparation and Saponification:

  • Accurately weigh the sample and place it in a reaction vial.
  • Add 2 mL of chloroform/methanol (2:1, v/v) to dissolve the lipid sample.[8]
  • Add 0.05N potassium hydroxide in methanol to achieve a mole ratio of at least 9:1 of base to potential fatty acid content.[8]
  • Add a drop of phenolphthalein indicator and mix for 2 minutes.[8]
  • Evaporate the solvent to dryness using a rotary evaporator.[8]

2. Derivatization Protocol:

  • To the dried residue, add 0.1 mL of a 2 mM solution of 18-crown-6 in acetonitrile and 0.1 mL of a solution of 4-bromophenacyl bromide in acetonitrile.[7]
  • Seal the vial and heat at 80°C for 15 minutes, mixing gently several times.[7]
  • Cool the vial to room temperature.
  • Dilute the sample with acetonitrile to an appropriate volume for HPLC analysis.

3. HPLC-UV Conditions:

ParameterCondition
HPLC System Waters Alliance 2695 or equivalent
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Acetonitrile/Water (70/30, v/v) B: Acetonitrile
Gradient Start with 100% A, linearly change to 95.5% B over 24 minutes. Hold for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 242 nm

4. Calibration:

  • Prepare nonadecanoic acid standards and derivatize them using the same procedure as the samples.
  • Inject the derivatized standards and construct a calibration curve by plotting the peak area versus the concentration.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the HPLC analysis of long-chain fatty acids using the described methods. Data for this compound should be established during method validation.

Table 1: Performance Characteristics for HPLC-ELSD Method

ParameterExpected Performance Range
Linearity (R²) > 0.994
Limit of Detection (LOD) 0.1 - 0.5 mg/mL
Limit of Quantitation (LOQ) 0.5 - 1.0 mg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Data are estimates based on similar long-chain fatty acids and should be experimentally verified for this compound.[6]

Table 2: Performance Characteristics for HPLC-UV (p-BPB Derivatization) Method

ParameterExpected Performance Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 - 1 pmol
Limit of Quantitation (LOQ) 1 - 5 pmol
Precision (%RSD) < 4%
Accuracy (% Recovery) 96 - 104%

Data are estimates based on similar derivatized fatty acids and should be experimentally verified for this compound.[7][9]

Visualizations

experimental_workflow_direct cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis sample Sample Weighing extraction Lipid Extraction (Chloroform/Methanol) sample->extraction evaporation Solvent Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Separation injection->separation detection ELSD Detection separation->detection quantification Quantification detection->quantification experimental_workflow_derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis sample Sample Weighing saponification Saponification (KOH in Methanol) sample->saponification evaporation Evaporation to Dryness saponification->evaporation reagents Add p-BPB & 18-crown-6 evaporation->reagents reaction Heat at 80°C reagents->reaction dilution Dilution with Acetonitrile reaction->dilution injection HPLC Injection dilution->injection separation C18 Separation injection->separation detection UV Detection (242 nm) separation->detection quantification Quantification detection->quantification

References

Application Notes and Protocols for the Use of Nonadecanoate (C19:0) in Lipidomics Internal Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is fundamental in lipidomics research and development. The inherent complexity of biological matrices and the multi-step nature of analytical workflows introduce significant potential for variability. Internal standards are essential for correcting these variations, which can arise during sample extraction, derivatization, and instrumental analysis. Nonadecanoic acid (C19:0), an odd-chain saturated fatty acid, is an excellent choice for an internal standard in lipidomics. Its utility stems from the fact that odd-chain fatty acids are typically absent or present at very low concentrations in most biological systems.[1] This characteristic allows for the addition of a known amount of nonadecanoate to a sample, providing a reliable reference point for the accurate quantification of endogenous lipids.

These application notes provide a comprehensive guide to the use of this compound as an internal standard in lipidomics, covering its applications in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms. Detailed protocols, data presentation guidelines, and visualizations of the experimental workflow and relevant metabolic context are provided to assist researchers in achieving robust and reproducible lipid quantification.

Key Applications of this compound as an Internal Standard

  • Fatty Acid Profiling: this compound is ideally suited for the quantitative analysis of free fatty acids and the total fatty acid composition of complex lipids in a variety of biological samples, including plasma, tissues, and cell cultures.[2]

  • Quality Control in Lipid Extraction: By introducing a known quantity of this compound at the initial stage of the lipid extraction process, researchers can effectively monitor the efficiency and consistency of their extraction methodology.[2]

  • Method Validation: this compound serves as a crucial tool for validating the accuracy and precision of analytical methods developed for lipid quantification.[2]

Data Presentation: The Impact of Internal Standardization

The use of an internal standard like this compound significantly improves the quality of quantitative lipidomics data. The following tables summarize the validation parameters of a Gas Chromatography-Mass Spectrometry (GC-MS) method for fatty acid analysis, demonstrating the enhanced performance achieved with a multi-internal standard approach compared to a single internal standard method. While not a direct comparison of with and without an internal standard, it highlights the improvements in accuracy and precision that robust internal standardization provides.

Table 1: Method Validation Parameters for GC-MS Fatty Acid Quantification [3]

ParameterSingle Internal Standard MethodMulti-Internal Standard (Isotope-Coded) Method
Coefficient of Determination (R²) ≥0.98≥0.98
Lower Limit of Quantification (LLOQ) 0.022 - 0.18 µg/mL0.022 - 0.18 µg/mL
Precision (% CV) 0.21 - 15%0.21 - 15%
Accuracy 82 - 122%82 - 122%

Table 2: Quantitative Fatty Acid Analysis in Certified Reference Material (NIST® SRM® 2378 Serum) Using Different GC-MS Methods [3]

This table presents a comparison of fatty acid concentrations measured in a standard reference material using two different internal standardization strategies, alongside the certified reference values. This demonstrates the ability of a well-implemented internal standard strategy to yield accurate results.

Fatty AcidSingle-IS GC-EI-SIM-MS (µg/mL)IC-multi-IS GC-PICI-MS (µg/mL)NIST® SRM® 2378 Reference Value (µg/mL)
C16:0 (Palmitic acid) 350.5 ± 15.1345.9 ± 12.8410.1 ± 11.2
C18:0 (Stearic acid) 135.2 ± 5.8132.1 ± 4.9155.2 ± 4.3
C18:1(n-9) (Oleic acid) 380.1 ± 16.3371.2 ± 13.7435.6 ± 12.1
C18:2(n-6) (Linoleic acid) 450.7 ± 19.4440.3 ± 16.3510.3 ± 14.2

Data are presented as mean ± standard deviation.

Experimental Protocols

General Lipidomics Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment employing an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Dry Dry Lipid Extract (under Nitrogen) Extraction->Dry Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Dry->Derivatization GC-MS Path Reconstitution Reconstitution Dry->Reconstitution LC-MS Path Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Reconstitution->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification (Analyte Area / IS Area) Integration->Quantification Statistics Statistical Analysis Quantification->Statistics G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion FA This compound (C19:0) ACS Acyl-CoA Synthetase FA->ACS ATP -> AMP + PPi FA_CoA Nonadecanoyl-CoA ACS->FA_CoA Beta_Ox β-Oxidation Spiral FA_CoA->Beta_Ox Enters Mitochondrion Acetyl_CoA Acetyl-CoA (x8) Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Biotin, ATP, CO2 MM_CoA Methylmalonyl-CoA PCC->MM_CoA MCM Methylmalonyl-CoA Mutase MM_CoA->MCM Vitamin B12 Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Succinyl_CoA->TCA

References

Application Note: Preparation of Nonadecanoate Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of nonadecanoate standard solutions for use in analytical calibration, particularly for chromatographic techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS). Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid commonly used as an internal standard for the quantification of other fatty acids in various matrices.[1][2] Its utility stems from the fact that odd-chain fatty acids are generally not abundant in biological samples, minimizing the risk of endogenous interference.[1]

Quantitative Data Summary

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. The following tables summarize the key properties of nonadecanoic acid and provide an example of a typical calibration series.

Table 1: Physical and Chemical Properties of Nonadecanoic Acid

PropertyValueReference
SynonymsNonadecylic acid, C19:0, FA 19:0[3]
Molecular FormulaC₁₉H₃₈O₂[3]
Molecular Weight298.50 g/mol [3]
AppearanceCrystalline solid, white powder/flakes[2][3]
Melting Point68-70 °C[4]
Purity (Typical)≥95%[3]
Storage (Solid)-20°C (long-term, ≥4 years)[3]

Table 2: Solubility of Nonadecanoic Acid in Common Solvents

SolventSolubility (approx.)Reference
Ethanol25 mg/mL[3]
Dimethylformamide (DMF)25 mg/mL[3]
Dimethyl sulfoxide (DMSO)10 mg/mL[3]
ChloroformSlightly soluble[4]
MethanolSlightly soluble[4]
Aqueous BuffersSparingly soluble[3]

Table 3: Example Calibration Standard Series using a 1 mg/mL Stock Solution

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
1111
2551
310101
425251
550501
61001001

Experimental Protocols

This section details the methodology for preparing a stock solution and subsequent working calibration standards of nonadecanoic acid.

Materials and Equipment
  • Chemicals:

    • Nonadecanoic acid (analytical standard grade, purity ≥99%)

    • Hexane or Chloroform (HPLC or GC grade)

    • Inert gas (Nitrogen or Argon)

  • Glassware and Equipment:

    • Analytical balance (4-decimal place)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

    • Class A volumetric pipettes or calibrated micropipettes

    • Glass vials with PTFE-lined caps

    • Sonicator (optional)

    • Vortex mixer

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution, which will be used to generate the working calibration standards.

  • Weighing: Accurately weigh 10.0 mg of nonadecanoic acid using an analytical balance.

  • Dissolution: Transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 5-7 mL of hexane (or another suitable organic solvent) to the flask.

  • Solubilization: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Inert Gas Purge: Purge the headspace of the flask with an inert gas (e.g., nitrogen) to displace oxygen and prevent potential degradation of the fatty acid.[3]

  • Storage: Transfer the stock solution into smaller, clearly labeled glass vials with PTFE-lined caps. Store at -20°C.[3][5] For long-term storage, -80°C is recommended.[5] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of Working Calibration Standards via Serial Dilution

This protocol outlines the creation of a series of working standards from the 1 mg/mL stock solution. The concentrations provided are examples and should be adjusted to bracket the expected analyte concentration in the samples.[6]

  • Labeling: Label a series of volumetric flasks or vials according to the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Dilution Calculations: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed for each standard.

    • C₁ = Concentration of the stock solution (1000 µg/mL)

    • V₁ = Volume of the stock solution to be transferred

    • C₂ = Desired final concentration of the working standard

    • V₂ = Final volume of the working standard (e.g., 1 mL or 10 mL)

  • Pipetting: Using a calibrated micropipette, transfer the calculated volume of the stock solution into the appropriately labeled volumetric flask.

  • Dilution: Dilute to the final volume with the same solvent used for the stock solution.

  • Mixing: Mix each standard thoroughly using a vortex mixer.

  • Usage: These working standards are now ready to be used for building a calibration curve. For internal standard calibration, a fixed volume of each working standard is added to blank matrix, while a fixed amount of the analyte standard at varying concentrations is added.[6] The ratio of the analyte response to the internal standard response is then used for quantification.[6]

Visualizations

Diagrams help to clarify complex workflows and relationships. The following have been generated using the DOT language.

G cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation weigh Weigh 10 mg Nonadecanoic Acid dissolve Transfer to 10 mL Volumetric Flask weigh->dissolve add_solvent Add ~7 mL Hexane dissolve->add_solvent solubilize Vortex/Sonicate to Dissolve add_solvent->solubilize fill_mark Fill to Calibration Mark solubilize->fill_mark homogenize Invert Flask to Mix fill_mark->homogenize store_stock Store Stock at -20°C homogenize->store_stock stock 1 mg/mL Stock Solution pipette Pipette Calculated Volume of Stock stock->pipette dilute Dilute to Final Volume in Volumetric Flask pipette->dilute mix Vortex to Mix dilute->mix cal_standards Working Calibration Standards (1-100 µg/mL) mix->cal_standards

Caption: Workflow for preparing this compound standard solutions.

G cluster_0 Data Acquisition cluster_1 Calibration Curve Construction cluster_2 Quantification standards Inject Calibration Standards (Known Concentrations) analysis GC-MS Analysis standards->analysis peak_areas Measure Peak Area of Analyte & Internal Standard analysis->peak_areas ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_areas->ratio plot Plot: Area Ratio (y-axis) vs. Concentration (x-axis) ratio->plot regression Perform Linear Regression plot->regression equation Obtain Equation (y = mx + c) and R² Value regression->equation quantify Calculate Concentration using Calibration Equation equation->quantify unknown Analyze Unknown Sample & Calculate Area Ratio unknown->quantify

Caption: Logical relationship for building and using a calibration curve.

References

Application Notes and Protocols for the Extraction of Nonadecanoate from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoic acid (C19:0), a long-chain saturated fatty acid, is of significant interest in biomedical research, primarily as an internal standard for the quantification of other fatty acids in complex biological matrices. Its low natural abundance in most mammalian tissues and fluids makes it an ideal candidate for correcting variations during sample preparation and analysis. Accurate and efficient extraction of nonadecanoate is therefore a critical first step in many lipidomic studies.

These application notes provide detailed protocols for the extraction of this compound from various biological samples, including plasma, serum, and tissues. The methodologies are designed to ensure high recovery and reproducibility, suitable for downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Extraction Performance

The following tables summarize typical performance data for the extraction of long-chain fatty acids, including this compound, from biological matrices. It is important to note that recovery can be matrix-dependent and should be validated for each specific application.

ParameterPlasma/SerumTissueCell Culture
Typical Recovery >95%>90%>95%
Precision (RSD%) <15%<15%<15%
Primary Method Liquid-Liquid Extraction (Folch)Homogenization followed by LLEDirect Lysis and LLE
Internal Standard Deuterated or ¹³C-labeled C19:0Deuterated or ¹³C-labeled C19:0Deuterated or ¹³C-labeled C19:0

Recovery data for non-esterified fatty acids from plasma has been reported to be at least 98% efficient[1].

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids (including this compound) from Plasma or Serum using a Modified Folch Method

This protocol describes a classic liquid-liquid extraction (LLE) method for the recovery of total fatty acids.

Materials:

  • Plasma or serum sample

  • This compound (or its methyl ester) as an internal standard (IS) solution of known concentration (e.g., in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.73% KCl)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma or serum in a glass centrifuge tube, add a known amount of the this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution, vortex for 30 seconds, and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious to avoid the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Derivatization (for GC-MS analysis): The dried lipid extract is now ready for derivatization to fatty acid methyl esters (FAMEs). A common method is to add 1 mL of 2% H₂SO₄ in methanol and incubate at 50°C for 2 hours.

  • FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Final Preparation: Evaporate the hexane and reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Aqueous Matrices

SPE can be used as an alternative or a cleanup step for lipid extracts.

Materials:

  • Aqueous sample (e.g., diluted plasma, cell culture media)

  • This compound internal standard

  • C18 SPE cartridge

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Hexane or other non-polar solvent (for elution)

  • SPE vacuum manifold

Procedure:

  • Internal Standard Spiking: Spike the sample with the this compound internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the bound fatty acids with 5 mL of hexane or another suitable non-polar solvent.

  • Downstream Processing: The eluate can then be dried and derivatized as described in the LLE protocol for GC-MS analysis.

Protocol 3: Extraction of this compound from Tissue Samples

This protocol requires an initial homogenization step to release the lipids from the tissue matrix.

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • This compound internal standard

  • Extraction solvent (e.g., 2:1 chloroform:methanol)

  • Centrifuge

Procedure:

  • Tissue Preparation: Weigh the frozen tissue sample (typically 20-50 mg).

  • Homogenization: For tough tissues, snap-freeze in liquid nitrogen and pulverize into a fine powder using a pre-chilled mortar and pestle.

  • Internal Standard and Lysis: Transfer the powdered tissue to a tube containing the this compound internal standard and the extraction solvent (e.g., 2:1 chloroform:methanol). Homogenize further using a mechanical homogenizer until no visible tissue remains.

  • Extraction and Phase Separation: Proceed with the liquid-liquid extraction steps as outlined in Protocol 1 (steps 4-10).

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Matrix (Plasma, Serum, Tissue) spike Spike with this compound (IS) sample->spike homogenize Homogenization (for Tissue Samples) spike->homogenize If applicable lle Liquid-Liquid Extraction (e.g., Folch Method) homogenize->lle phase_sep Phase Separation lle->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down derivatize Derivatization to FAMEs dry_down->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification gcms->quantify

Caption: General workflow for the extraction and analysis of this compound.

Logical Role of this compound as an Internal Standard

Based on current scientific literature, nonadecanoic acid does not have a well-defined role in specific signaling pathways in the same manner as other fatty acids like arachidonic acid or palmitic acid. Its primary utility in research is as an internal standard. The following diagram illustrates this logical relationship in an analytical context.

Internal_Standard_Logic cluster_experiment Analytical Experiment cluster_process Sample Processing cluster_quantification Quantification Logic sample Biological Sample (Unknown Analyte Concentration) is_add Addition of Known Amount of This compound (Internal Standard) sample->is_add extraction Extraction is_add->extraction derivatization Derivatization extraction->derivatization injection GC-MS Injection derivatization->injection analyte_response Analyte Peak Area injection->analyte_response is_response Internal Standard (this compound) Peak Area injection->is_response response_ratio Peak Area Ratio (Analyte / IS) analyte_response->response_ratio is_response->response_ratio calibration_curve Calibration Curve response_ratio->calibration_curve final_conc Final Analyte Concentration calibration_curve->final_conc

References

Application Notes and Protocols for the Use of Methyl Nonadecanoate in Biodiesel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl nonadecanoate is a saturated fatty acid methyl ester (FAME) that serves as a critical internal standard in the quantitative analysis of biodiesel. Its use is stipulated in key industry standards, such as EN 14103:2011, for determining the total FAME content in B100 biodiesel.[1][2] An internal standard is essential for correcting variations in sample injection volume and instrument response, thereby enhancing the accuracy and precision of gas chromatographic (GC) analysis.[3] Methyl this compound was chosen as a replacement for methyl heptadecanoate, the previous standard, because the latter can be naturally present in biodiesel derived from certain feedstocks like animal tallow, leading to inaccurate measurements.[4][5][6]

Principle of the Method

The fundamental principle involves adding a precisely known quantity of methyl this compound to a weighed biodiesel sample. The sample is then diluted with a suitable solvent and injected into a gas chromatograph equipped with a flame ionization detector (GC-FID). The FAMEs in the biodiesel and the internal standard are separated based on their boiling points and retention times in the GC column. The area of the methyl this compound peak is compared with the total area of all other FAME peaks to calculate the total ester content of the biodiesel sample.

A key consideration when using methyl this compound is its chromatographic resolution from other FAMEs.[3] In biodiesel derived from feedstocks rich in C18 fatty acids, such as soybean and canola oil, there is a potential for the methyl this compound peak to co-elute or be poorly resolved from methyl linoleate (C18:2) and methyl linolenate (C18:3).[3][4][5] Careful optimization of the GC conditions is therefore crucial to ensure accurate quantification.

Application

This method is applicable to the determination of the fatty acid methyl ester (FAME) content of B100 biodiesel.

Quantitative Data Summary

The following table summarizes the repeatability of total FAME and methyl linolenate content determination in various biodiesel samples using methyl this compound as an internal standard, as per the EN 14103:2011 method.

Biodiesel SampleParameterDuplicate Result 1 (% mass)Duplicate Result 2 (% mass)Absolute DifferenceMaximum Difference Allowed (EN 14103)
SoybeanTotal FAME Content98.298.10.11.1
RapeseedTotal FAME Content98.598.60.11.1
CoconutTotal FAME Content97.997.80.11.1
Rapeseed/Coconut BlendTotal FAME Content98.398.20.11.1
SoybeanMethyl Linolenate Content12.112.00.10.4
RapeseedMethyl Linolenate Content8.98.80.10.3

Data sourced from Agilent Technologies Application Note on GC Analysis of Total FAME and Methyl Linolenate in Biodiesel using the Revised EN14103:2011 Method.[1]

Experimental Protocol

This protocol is based on the EN 14103:2011 standard for the determination of FAME content in biodiesel.

1. Materials and Reagents

  • Biodiesel sample (B100)

  • Methyl this compound (C19:0), purity ≥ 99%

  • Toluene or n-Heptane, analytical grade

  • Volumetric flasks (10 mL)

  • Analytical balance (readable to 0.1 mg)

  • Vials for GC autosampler

  • Micropipettes

2. Preparation of Internal Standard Stock Solution

While the EN 14103:2011 protocol involves directly weighing the internal standard into the sample vial, preparing a stock solution can improve accuracy and consistency for routine analysis.

  • Accurately weigh approximately 100 mg of methyl this compound into a 10 mL volumetric flask.

  • Record the weight to the nearest 0.1 mg.

  • Dissolve and dilute to the mark with toluene or n-heptane.

  • Calculate the exact concentration of the stock solution in mg/mL.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the biodiesel sample into a 12-mL vial.[1]

  • Record the weight to the nearest 0.1 mg.[1]

  • Add approximately 100 mg of methyl this compound (internal standard) to the same vial.[1]

  • Record the weight of the internal standard to the nearest 0.1 mg.[1]

  • Add 10 mL of toluene to the vial to dissolve the sample and internal standard.[1]

  • Cap the vial and vortex to ensure complete dissolution.

  • Transfer an aliquot of the final solution to a GC autosampler vial.

4. Gas Chromatography (GC-FID) Conditions

The following GC conditions are a typical starting point based on the EN 14103:2011 method. Optimization may be required depending on the specific instrument and biodiesel sample composition.

ParameterSetting
Gas Chromatograph Agilent 7890 Series GC or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Split Ratio 50:1 or 100:1
Injection Volume 1 µL
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial: 100°C, hold for 1 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold for 10 min
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C

5. Data Analysis and Calculation

  • Identify the peaks corresponding to the fatty acid methyl esters and the internal standard (methyl this compound) in the chromatogram. A typical elution order shows methyl this compound (C19:0) eluting after methyl linoleate (C18:2) and before methyl linolenate (C18:3).[7]

  • Integrate the peak areas for all FAMEs from C6:0 to C24:1 and for the internal standard.

  • The total FAME content is calculated using the following formula:

    C = (ΣA - A_IS) / A_IS * (C_IS * V_IS) / m * 100%

    Where:

    • C = Total FAME content in mass %

    • ΣA = Total peak area of all FAMEs from C6:0 to C24:1

    • A_IS = Peak area of the internal standard (methyl this compound)

    • C_IS = Concentration of the internal standard solution in mg/mL (if a stock solution is used)

    • V_IS = Volume of the internal standard solution added in mL (if a stock solution is used)

    • m = Mass of the biodiesel sample in mg

Visualizations

experimental_workflow start Start weigh_sample Weigh Biodiesel Sample (~100 mg) start->weigh_sample weigh_is Weigh Internal Standard (Methyl this compound, ~100 mg) weigh_sample->weigh_is dissolve Dissolve in Solvent (10 mL Toluene) weigh_is->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer gc_analysis GC-FID Analysis transfer->gc_analysis data_processing Data Processing: Peak Identification & Integration gc_analysis->data_processing calculate Calculate Total FAME Content data_processing->calculate end End calculate->end

Caption: Experimental workflow for biodiesel FAME analysis.

logical_relationship biodiesel Biodiesel Sample (Mixture of FAMEs) gc_system GC-FID System biodiesel->gc_system Injected is Internal Standard (Methyl this compound) is->gc_system Injected chromatogram Chromatogram (Separated Peaks) gc_system->chromatogram Generates quantification Quantification (Comparison of Peak Areas) chromatogram->quantification Provides Data For result Total FAME Content (% mass) quantification->result Calculates

Caption: Logical relationship in GC internal standard method.

References

Troubleshooting & Optimization

Troubleshooting nonadecanoate peak tailing in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing with nonadecanoate (nonadecanoic acid) in their gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

Peak tailing is a phenomenon in chromatography where the back half of a peak is broader than the front half, resulting in an asymmetrical shape. This is often problematic because it can reduce peak height, leading to lower sensitivity and making accurate integration and quantification difficult. For polar compounds like nonadecanoic acid, tailing is a common issue that can compromise the reliability of experimental results.

Q2: I'm observing significant peak tailing for this compound. What are the most likely causes?

Peak tailing for a long-chain fatty acid like this compound is typically caused by unwanted interactions between the analyte and the GC system. The primary causes can be grouped as follows:

  • Active Sites: These are chemically reactive points within the GC system that can interact with the polar carboxyl group of the nonadecanoic acid through hydrogen bonding. The most common active sites are exposed silanol (Si-OH) groups found in the injector liner, on the column packing material, or even on metal surfaces in the flow path.

  • Column Issues: The analytical column itself can be a major source of tailing. This can be due to column degradation (bleed), contamination from previous injections, or using a column that is not well-suited for analyzing acidic compounds.

  • Improper Method Parameters: Sub-optimal settings for the injector temperature, oven temperature program, or carrier gas flow rate can contribute to poor peak shape. For example, an injector temperature that is too low can cause incomplete or slow vaporization of the sample.

  • Sample-Related Issues: The sample itself may be the problem. The presence of non-volatile residues in the sample matrix can contaminate the inlet and column, creating active sites. Additionally, injecting the free acid without derivatization is a primary cause of tailing.

Q3: How can I systematically troubleshoot the source of my this compound peak tailing?

A logical troubleshooting approach is crucial to efficiently identify and resolve the issue. The workflow involves checking the easiest-to-fix issues first before moving to more complex solutions. Key steps include verifying your GC method parameters, inspecting the injector system for contamination, and finally, addressing the column and sample preparation.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving this compound peak tailing.

G start Problem: this compound Peak Tailing Observed check_params Step 1: Verify GC Method Parameters start->check_params params_ok Parameters Correct? check_params->params_ok adjust_params Action: Adjust Temp, Flow, or Split Ratio. (See Table 1) params_ok->adjust_params No check_inlet Step 2: Inspect Inlet & Septum params_ok->check_inlet Yes end_good Peak Shape Improved adjust_params->end_good inlet_ok Inlet Clean & Inert? check_inlet->inlet_ok clean_inlet Action: Replace Septum, Clean/Deactivate Liner. (See Protocol 1) inlet_ok->clean_inlet No check_column Step 3: Evaluate Column Performance inlet_ok->check_column Yes clean_inlet->end_good column_ok Column Conditioned & No Contamination? check_column->column_ok condition_column Action: Bakeout/Condition Column. Trim Column. (See Protocol 2) column_ok->condition_column No check_sample Step 4: Assess Sample Preparation column_ok->check_sample Yes condition_column->end_good derivatized Sample Derivatized? check_sample->derivatized derivatize_sample Action: Derivatize to FAME. (See Protocol 3) derivatized->derivatize_sample No end_bad Issue Persists: Consider New Column or Advanced Support derivatized->end_bad Yes derivatize_sample->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing

The primary chemical interaction causing peak tailing for underivatized nonadecanoic acid involves hydrogen bonding between the analyte's polar carboxyl group and active silanol (Si-OH) groups on the surfaces of the inlet liner and column. This interaction temporarily adsorbs the analyte, slowing its progress through the column and causing the asymmetrical peak shape.

G cluster_surface GC Column/Liner Surface silanol Active Site (Silanol Group, Si-OH) interaction Hydrogen Bonding (Adsorption) silanol->interaction Interacts with This compound Nonadecanoic Acid (Analyte) This compound->interaction Interacts with tailing Result: Peak Tailing interaction->tailing

Caption: Interaction between nonadecanoic acid and an active site.

Quantitative Data & Recommended GC Parameters

To minimize peak tailing, it is highly recommended to first convert the nonadecanoic acid to its fatty acid methyl ester (FAME), this compound methyl ester. This derivatization blocks the polar carboxyl group, significantly improving peak shape. The table below provides typical GC parameters for the analysis of C19:0 FAME.

Table 1: Recommended GC-FID Parameters for this compound Methyl Ester (C19:0 FAME) Analysis

ParameterRecommended ValueRationale
Column Fused silica capillary, wax-type stationary phase (e.g., Carbowax 20M, DB-WAX)Provides good separation for FAMEs.
Column Dimensions30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Injector Split/SplitlessSplit injection is common for FAME analysis.
Injector Temp.250 °CEnsures rapid and complete vaporization of the FAME.
Split Ratio50:1 to 100:1Prevents column overloading and maintains sharp peaks.
Carrier Gas Helium or HydrogenHelium is common; Hydrogen can provide faster analysis.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal flow for good separation efficiency.
Oven Program Initial: 150 °C, hold 1 minAllows for sharp initial peaks.
Ramp: 10 °C/min to 240 °CSeparates different FAMEs based on boiling points.
Final Hold: Hold at 240 °C for 5-10 minEnsures all components elute from the column.
Detector (FID) FIDFlame Ionization Detector is standard for FAMEs.
Detector Temp.260 °CPrevents condensation of the analyte in the detector.

Key Experimental Protocols

Protocol 1: Cleaning and Deactivating a GC Inlet Liner

A contaminated or active inlet liner is a primary cause of peak tailing. Regular maintenance is essential.

Objective: To remove contaminants and passivate active silanol sites within the liner.

Materials:

  • Dirty inlet liner

  • Forceps

  • Solvents: Dichloromethane, Methanol, Water (HPLC grade)

  • Silylating agent (e.g., 5% dimethyldichlorosilane in toluene, or a commercial solution like Sylon-CT)

  • Beakers, ultrasonic bath, nitrogen gas line, oven

Methodology:

  • Removal: Carefully remove the hot liner from the injector using forceps. Allow it to cool.

  • Cleaning:

    • Place the liner in a beaker with dichloromethane and sonicate for 15 minutes.

    • Repeat the sonication step with methanol, and then with deionized water.

    • Rinse thoroughly with methanol to remove water.

  • Drying: Dry the liner completely by placing it in an oven at 100-120 °C for 30 minutes or by purging with a gentle stream of nitrogen gas.

  • Deactivation (Silylation):

    • Submerge the clean, dry liner in the silylating solution for 15-20 minutes. This process caps the active Si-OH groups with inert trimethylsilyl (TMS) groups.

    • Remove the liner and rinse it with toluene followed by methanol to remove excess silylating agent.

  • Final Drying & Conditioning: Dry the liner again using a nitrogen stream or in an oven. Before installation, it is good practice to condition the newly silylated liner in the hot injector for 30-60 minutes with carrier gas flowing.

Protocol 2: GC Column Conditioning

Conditioning a new column or a column that has been stored is critical to remove volatiles and ensure a stable baseline.

Objective: To prepare the analytical column for use by removing residual solvents and contaminants.

Methodology:

  • Installation: Install the column in the injector but leave the detector end disconnected. This prevents contamination of the detector during conditioning.

  • Gas Flow: Set the carrier gas flow rate to the typical operating value (e.g., 1-2 mL/min). Purge the column with carrier gas at ambient temperature for 15-30 minutes.

  • Temperature Program:

    • Check the column's maximum temperature limit. Never exceed this limit.

    • Set the oven temperature to a conditioning temperature approximately 20 °C above the final temperature of your analytical method, but still below the column's maximum limit.

    • Slowly ramp the oven temperature (e.g., 5-10 °C/min) to the conditioning temperature.

  • Hold: Hold the column at the conditioning temperature for 1-2 hours. For columns known to have high bleed, a longer conditioning time may be necessary.

  • Cool Down & Connect: Cool the oven down. Once cool, connect the column to the detector.

  • Equilibration: Heat the system to your method's initial temperature and allow the baseline to stabilize before running samples.

Protocol 3: Derivatization of Nonadecanoic Acid to its Methyl Ester (FAME)

This is the most effective way to eliminate peak tailing caused by the free carboxyl group.

Objective: To convert nonadecanoic acid into its less polar, more volatile methyl ester derivative.

Materials:

  • Sample containing nonadecanoic acid

  • Boron trifluoride-methanol (BF3-Methanol) reagent (14% w/v)

  • Hexane or Heptane (GC grade)

  • Saturated sodium chloride solution

  • Sodium sulfate (anhydrous)

  • Test tubes with screw caps, heating block, vortex mixer

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the lipid sample or pure nonadecanoic acid into a screw-cap test tube.

  • Reaction: Add 2 mL of BF3-Methanol reagent to the tube. Cap it tightly.

  • Heating: Heat the mixture in a heating block at 100 °C for 10-15 minutes.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane (or heptane) and 1 mL of saturated sodium chloride solution.

    • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The top layer is the hexane containing your FAMEs.

  • Drying & Transfer: Carefully transfer the top hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

Optimizing nonadecanoate quantification in low concentration samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nonadecanoate Quantification.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the quantification of this compound in low-concentration samples.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio

Question: I am unable to detect a clear peak for this compound, or the peak is indistinguishable from the baseline noise. What are the potential causes and solutions?

Answer:

Low signal intensity for this compound can stem from several factors, from sample preparation to instrument settings. Here is a step-by-step troubleshooting guide:

  • Sample Preparation:

    • Inadequate Extraction Efficiency: this compound may not be efficiently extracted from the sample matrix. Consider optimizing your extraction protocol. For instance, a Folch extraction using a chloroform:methanol mixture is a common and effective method for lipids.[1][2] Solid-Phase Extraction (SPE) can also provide a cleaner and more concentrated sample.[1][2][3]

    • Suboptimal Derivatization (for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, fatty acids need to be derivatized to increase their volatility.[4][5] Incomplete derivatization will result in a poor signal. Ensure your derivatization agent (e.g., BF3/Methanol, pentafluorobenzyl bromide) is fresh and the reaction conditions (temperature and time) are optimal.[6][7]

  • Instrumental Parameters:

    • Incorrect Ionization Mode: For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure you are using the appropriate ionization mode. While fatty acids can be analyzed in negative ion mode, derivatization to introduce a positive charge can significantly enhance sensitivity.[8]

    • Suboptimal Mass Spectrometer Settings: Review and optimize your MS settings, including ion source temperatures, gas flows, and collision energy.[9] Performing an infusion of a this compound standard can help you determine the optimal parameters for your specific instrument.[10]

    • Injection Volume: If the concentration is very low, consider increasing the injection volume. However, be cautious as this can also increase the introduction of matrix components, potentially leading to ion suppression.[9]

  • Contamination:

    • High background noise can be due to contamination from solvents, glassware, or the instrument itself. Ensure you are using high-purity solvents and meticulously clean all glassware.[10] Running a blank sample (solvent only) can help identify sources of contamination.

Issue 2: High Variability in Quantitative Results

Question: I am observing significant variability in the quantified this compound concentrations across replicate samples. What could be causing this inconsistency?

Answer:

High variability in results compromises the reliability of your data. The most common culprit is the lack of, or improper use of, an internal standard.

  • Internal Standard (IS) Usage:

    • Importance of an IS: An internal standard is crucial for correcting for variability during sample preparation, extraction, and analysis.[11][12] For this compound quantification, a stable isotope-labeled (e.g., deuterated) this compound is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[1][11][13] If a deuterated standard is unavailable, another odd-chain fatty acid that is not present in the sample can be used.[12]

    • Consistent IS Addition: Ensure that a precise and known amount of the internal standard is added to every sample and calibration standard before the extraction process begins.[12][13]

  • Matrix Effects:

    • Ion Suppression or Enhancement: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either a suppressed or enhanced signal.[1][14][15] This "matrix effect" can vary between samples, causing high variability.

    • Mitigating Matrix Effects:

      • Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects, as the IS will be affected similarly to the analyte.[1]

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[1]

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1]

Issue 3: Poor Chromatographic Peak Shape

Question: The peak for this compound is broad, tailing, or splitting. How can I improve the peak shape?

Answer:

Poor peak shape can negatively impact peak integration and, consequently, the accuracy of your quantification.

  • For GC-MS:

    • Incomplete Derivatization: As mentioned earlier, underivatized fatty acids behave poorly in GC. Ensure your derivatization is complete.[4][5]

    • Column Issues: The GC column may be contaminated or degraded. Try baking the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.

    • Injector Problems: A dirty injector liner can lead to peak tailing. Regularly replace the injector liner and septum.

  • For LC-MS:

    • Mobile Phase Incompatibility: Ensure the solvent your sample is dissolved in is compatible with the initial mobile phase conditions to avoid peak distortion.

    • Column Overload: While less likely with low-concentration samples, injecting too much sample mass onto the column can cause peak fronting.

    • Column Contamination: Contaminants from previous injections can build up on the column and affect peak shape.[16] Implement a robust column washing step between runs.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in this compound quantification.

TroubleshootingWorkflow start Start: Quantification Issue check_sensitivity Poor Sensitivity / Low Signal? start->check_sensitivity check_variability High Variability in Results? check_sensitivity->check_variability No optimize_extraction Optimize Extraction (e.g., LLE, SPE) check_sensitivity->optimize_extraction Yes check_peak_shape Poor Peak Shape? check_variability->check_peak_shape No use_is Use Stable Isotope-Labeled Internal Standard (IS) check_variability->use_is Yes verify_derivatization Verify Derivatization (GC-MS) check_peak_shape->verify_derivatization Yes end_node Resolution check_peak_shape->end_node No check_derivatization Check Derivatization (GC-MS) optimize_extraction->check_derivatization optimize_ms Optimize MS Settings (Infusion) check_derivatization->optimize_ms optimize_ms->end_node improve_cleanup Improve Sample Cleanup (SPE) use_is->improve_cleanup matrix_matched Use Matrix-Matched Calibrants improve_cleanup->matrix_matched matrix_matched->end_node check_column Check Column Health & GC/LC Conditions verify_derivatization->check_column clean_injector Clean/Replace Injector Liner (GC) check_column->clean_injector clean_injector->end_node

Caption: A troubleshooting decision tree for this compound quantification.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for low-concentration this compound quantification: GC-MS or LC-MS?

Both GC-MS and LC-MS are powerful techniques for quantifying this compound.[2] GC-MS often provides excellent chromatographic resolution and is a well-established method for fatty acid analysis.[4][12] However, it requires a derivatization step to make the this compound volatile.[4][5] LC-MS can analyze underivatized this compound, but derivatization can be used to significantly improve sensitivity.[2][8] The choice often depends on the available instrumentation, the complexity of the sample matrix, and the required sensitivity.[2]

Q2: Why is an odd-chain fatty acid like this compound (C19:0) often used as an internal standard?

Odd-chain fatty acids, such as C13:0, C19:0, or C21:0, are used as internal standards because they are uncommon in most biological samples.[7][12] This ensures that the peak detected for the internal standard does not overlap with endogenous fatty acids in the sample, allowing for accurate quantification.[7]

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

Derivatization is a chemical reaction that modifies a compound to make it more suitable for a specific analytical method.[5] For GC-MS, fatty acids like this compound are not volatile enough to travel through the GC column. Derivatization, typically by converting them to fatty acid methyl esters (FAMEs), increases their volatility, allowing them to be analyzed by GC.[4][7]

Q4: How can I minimize matrix effects in my analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a common challenge in mass spectrometry.[14][15][17] To minimize them:

  • Use a stable isotope-labeled internal standard: This is the most effective method for correction.[1]

  • Optimize sample preparation: Use techniques like liquid-liquid extraction or solid-phase extraction to remove interfering compounds.[1][2]

  • Chromatographic separation: Adjust your LC or GC method to separate this compound from the interfering matrix components.

  • Sample dilution: If sensitivity allows, diluting your sample can reduce the concentration of matrix components.[1]

Q5: What are some common derivatization reagents for fatty acids for GC-MS analysis?

Common derivatization reagents for converting fatty acids to their more volatile methyl esters (FAMEs) include:

  • Boron trifluoride in methanol (BF3/MeOH)[7]

  • Methanolic HCl

  • Pentafluorobenzyl bromide (PFBBr) for forming PFB esters, which can be analyzed by negative chemical ionization for very high sensitivity.[6]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using GC-MS

This protocol describes the extraction, derivatization, and analysis of this compound from a plasma sample using an internal standard.

Materials:

  • Plasma sample

  • This compound (C19:0) standard

  • Internal Standard: Deuterated palmitic acid (C16:0-d3) or another suitable odd-chain fatty acid not present in the sample.

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Derivatization reagent: 14% Boron trifluoride in methanol (BF3/MeOH)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • To a 100 µL plasma sample, add 10 µL of the internal standard solution of a known concentration.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer (chloroform layer) containing the lipids into a clean glass tube.[2]

    • Dry the extract under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF3/MeOH.[7]

    • Cap the tube tightly and heat at 100°C for 30 minutes.[7]

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[7]

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • Typical GC Conditions:

      • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Typical MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound-methyl ester and the internal standard methyl ester.

  • Data Analysis:

    • Integrate the peak areas for the this compound methyl ester and the internal standard methyl ester.

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma sample from the standard curve.[11]

Experimental Workflow Diagram

ExperimentalWorkflow start Start: Plasma Sample add_is Add Internal Standard start->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_down Dry Extract (Nitrogen Stream) extraction->dry_down derivatization Derivatization (BF3/Methanol, 100°C) dry_down->derivatization extract_fames Extract FAMEs (Hexane) derivatization->extract_fames gcms_analysis GC-MS Analysis (SIM Mode) extract_fames->gcms_analysis data_analysis Data Analysis (Standard Curve) gcms_analysis->data_analysis end_node Final Concentration data_analysis->end_node

Caption: Workflow for this compound quantification in plasma by GC-MS.

Quantitative Data Summary

The following tables provide examples of data that would be generated during the quantification of this compound.

Table 1: Example Calibration Curve Data

This table shows the data used to generate a standard curve for this compound quantification. The internal standard (IS) concentration is kept constant.

Standard Concentration (ng/mL)This compound Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,250105,0000.05
527,300108,0000.25
1056,100110,0000.51
25140,250109,5001.28
50285,000111,0002.57
100582,000108,5005.36
Table 2: Example Sample Quantification Data

This table shows the quantification of this compound in three replicate low-concentration samples using the calibration curve from Table 1.

Sample IDThis compound Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Sample 138,500107,0000.367.1
Sample 241,200109,0000.387.5
Sample 339,800108,5000.377.3
Mean 0.37 7.3
Std. Dev. 0.01 0.2
%RSD 2.7% 2.7%

References

How to resolve co-elution of nonadecanoate with other fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve the co-elution of nonadecanoate (C19:0) with other fatty acids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (C19:0) commonly used as an internal standard?

Nonadecanoic acid (C19:0) is a saturated fatty acid with an odd number of carbons, making it relatively uncommon in most biological samples. This low natural abundance minimizes the risk of interference from endogenous sample components, making it an excellent choice for an internal standard for the quantification of other fatty acids.

Q2: Which fatty acids are most likely to co-elute with this compound?

Co-elution with this compound often involves fatty acids with similar volatility and polarity. Depending on the chromatographic conditions and the sample matrix, common co-eluting species can include:

  • Cis/trans isomers of C18:1 (oleic acid and its isomers) and C18:3 (linolenic acid isomers).[1]

  • Branched-chain fatty acids.

  • Other saturated and unsaturated fatty acids with close boiling points.

Q3: How can I confirm that co-elution is affecting my this compound peak?

Confirming co-elution is the first critical step in troubleshooting.[2] Here are several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing. A pure compound should ideally produce a symmetrical, Gaussian peak.[3][4]

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectrum across the peak. If the spectra are not consistent from the beginning to the end of the peak, it indicates the presence of more than one compound.[3]

  • Diode Array Detector (DAD) Analysis: For HPLC applications, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[3]

  • Individual Standard Injection: If you suspect a specific fatty acid is co-eluting, inject a pure standard of that compound to confirm its retention time under the same conditions.[2]

Q4: What are the primary strategies to resolve the co-elution of this compound?

There are three main strategies to address co-elution:

  • Optimize Chromatographic Method: Adjusting parameters such as the temperature program, carrier gas flow rate, or switching to a different column can alter the selectivity of the separation.[5]

  • Change Derivatization Technique: Different derivatization reagents can alter the volatility and chromatographic behavior of fatty acids, potentially resolving co-eluting peaks.[6][7][8]

  • Utilize Alternative Analytical Techniques: In some cases, switching from Gas Chromatography (GC) to High-Performance Liquid Chromatography (HPLC) may provide the necessary selectivity.[9][10]

Troubleshooting Guides

Guide 1: Optimizing Gas Chromatography (GC) Method Parameters

This guide provides a systematic approach to resolving co-elution by modifying your existing GC method.

Issue: The this compound internal standard peak shows signs of co-elution (e.g., a shoulder or asymmetrical tailing) in a GC-MS or GC-FID chromatogram.

cluster_0 Troubleshooting Workflow: GC Method Optimization A Initial Observation: Asymmetrical C19:0 Peak B Step 1: Confirm Co-elution (Peak Purity Analysis via MS) A->B C Step 2: Method Optimization B->C D Option A: Modify Temperature Program C->D Primary Approach E Option B: Adjust Carrier Gas Flow Rate C->E Secondary Approach F Option C: Change GC Column C->F Alternative G Outcome: Resolved Peaks D->G E->G F->G

Caption: Workflow for troubleshooting co-elution by optimizing GC parameters.

Troubleshooting Steps:

  • Modify the Temperature Program:

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 5°C/min to 2-3°C/min) increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.

    • Add an Isothermal Hold: Introduce a brief isothermal hold (holding the temperature constant for 1-2 minutes) just before the elution temperature of the co-eluting pair. This can provide enough additional separation to resolve the peaks.

  • Adjust the Carrier Gas Flow Rate:

    • The van Deemter equation describes the relationship between linear velocity (flow rate) and column efficiency.[11] Reducing the flow rate can sometimes increase efficiency and improve resolution, although it will also increase the analysis time. Conversely, increasing the flow rate might improve separation in some cases, so it's worth experimenting with both higher and lower flow rates than your current method.

  • Select a Different GC Column:

    • Increase Polarity: If you are using a non-polar or mid-polarity column, switching to a more polar stationary phase can significantly alter the elution order.[12] Unsaturated fatty acids are retained longer on polar columns, which can help separate them from saturated fatty acids like this compound.[12]

    • Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter provides more theoretical plates, leading to higher separation efficiency and potentially resolving the co-elution.[5]

Data Presentation: GC Column Selection Guide

Column TypeStationary Phase ExamplePolarityRecommended for Separating C19:0 from:
Standard Non-Polar 5% Phenyl PolysiloxaneLowGeneral-purpose; may co-elute with similarly sized FAMEs.
Mid-Polarity 50% CyanopropylphenylMediumUnsaturated isomers (cis/trans); provides different selectivity.
High-Polarity Biscyanopropyl PolysiloxaneHighComplex mixtures of saturated and unsaturated fatty acids.[13]
Ionic Liquid e.g., SLB-IL111Very HighGeometric and positional isomers of unsaturated fatty acids.[14]
Guide 2: Derivatization Strategies to Resolve Co-elution

Derivatization is a critical step in fatty acid analysis by GC, as it increases analyte volatility.[7] Altering the derivatization method can change the chromatographic properties of the fatty acids and resolve co-elution.

cluster_0 Esterification cluster_1 Silylation FattyAcid Fatty Acid (R-COOH) FAME Fatty Acid Methyl Ester (FAME) (R-COOCH3) FattyAcid->FAME BF3-Methanol or HCl-Methanol TMS Trimethylsilyl (TMS) Ester (R-COO-Si(CH3)3) FattyAcid->TMS BSTFA or MSTFA

Caption: Common derivatization pathways for fatty acid analysis.

Troubleshooting Steps:

  • Switch from Methyl Esters (FAMEs) to Silyl Esters:

    • Principle: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the carboxylic acid group to a trimethylsilyl (TMS) ester.[7] This creates a bulkier and chemically different derivative compared to a fatty acid methyl ester (FAME).

    • Impact: The difference in size and polarity between TMS esters and FAMEs can alter retention times and potentially resolve the co-elution of this compound from other fatty acids.

  • Change the Esterification Method:

    • Acid-Catalyzed vs. Base-Catalyzed: While both methods produce FAMEs, the choice of catalyst can be significant. Acid-catalyzed methods (e.g., using Boron Trifluoride-Methanol or methanolic HCl) are generally suitable for all lipid types.[15] Base-catalyzed methods (e.g., using methanolic KOH) are faster but are primarily for glycerides.[6][15] If your sample preparation involves complex steps, ensuring complete and clean derivatization by optimizing the method can sometimes improve peak shape and resolution.

Data Presentation: Comparison of Derivatization Methods

Derivatization MethodReagent(s)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification BF3-Methanol, HCl-MethanolBroad applicability, effective for free fatty acids and glycerolipids.[15]Reagents can be harsh; may require heating.[7]
Base-Catalyzed Transesterification KOH-MethanolRapid and efficient for glycerides.[6][15]Less effective for free fatty acids; risk of saponification.
Silylation BSTFA, MSTFAVersatile (derivatizes other functional groups), mild reaction conditions.[7]TMS derivatives are moisture-sensitive; reagent byproducts can interfere.[7]
Guide 3: Alternative Analytical Techniques

When GC-based methods are insufficient to resolve co-elution, alternative chromatographic techniques can offer a solution.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC, particularly reversed-phase HPLC with C18 or C30 columns, separates compounds based on their polarity.[9][16] It operates at ambient temperature, which is advantageous for heat-sensitive fatty acids.[10]

    • Application: This technique can be highly effective for separating fatty acid isomers that are difficult to resolve by GC.[10] Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity.[9]

    • Recommendation: Consider developing an LC-MS method if GC optimization and changes in derivatization do not resolve the co-elution of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification to Form FAMEs (using BF3-Methanol)

This protocol describes the conversion of fatty acids to their corresponding methyl esters (FAMEs) for GC analysis.

Materials:

  • Lipid extract or oil sample

  • Hexane (GC grade)

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)[15]

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Weigh approximately 10-25 mg of the lipid extract into a reaction vial.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[15]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block.[15]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[15]

  • Vortex for 10 seconds and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na2SO4 to remove residual water.[15]

  • The sample is now ready for GC analysis.

Protocol 2: Silylation to Form TMS Esters (using BSTFA)

This protocol describes the conversion of fatty acids to their trimethylsilyl (TMS) esters.

Materials:

  • Dried lipid extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)[7]

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Ensure the lipid extract is completely dry, as silylation reagents are moisture-sensitive.[7]

  • Add 100 µL of the dried sample (or a solution of the sample in an anhydrous solvent) to a reaction vial.

  • Add 50 µL of BSTFA with 1% TMCS.[7]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[7]

  • Cool the vial to room temperature.

  • Dilute the sample with a suitable solvent (e.g., Dichloromethane) if necessary.

  • The sample is now ready for GC analysis. Analyze within a week for best results, as TMS derivatives have limited stability.[7]

References

Technical Support Center: Optimizing Nonadecanoate Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for nonadecanoate in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal-to-noise (S/N) for this compound in LC-MS?

Low signal-to-noise for this compound can stem from several factors, with the most common being inefficient ionization, ion suppression from the sample matrix, and suboptimal chromatographic conditions. Nonadecanoic acid, as a long-chain saturated fatty acid, can be challenging to ionize effectively.

Q2: Which ionization mode, ESI or APCI, is generally better for this compound?

Electrospray ionization (ESI) is the more commonly used and often more effective ionization technique for a broad range of lipids, including this compound.[1][2] Atmospheric Pressure Chemical Ionization (APCI) can be a viable alternative, particularly for less polar molecules, but ESI typically provides better sensitivity for fatty acids.[2][3] For fatty acids, ESI is generally performed in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Q3: Can derivatization improve the signal for this compound?

Yes, chemical derivatization can significantly improve the signal intensity of fatty acids. By introducing a readily ionizable group, derivatization can enhance ionization efficiency, particularly in positive ion mode. However, this adds an extra step to the sample preparation workflow.

Q4: What are the typical MRM transitions for this compound?

For nonadecanoic acid (C19H38O2), the precursor ion in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 297.28. A common product ion results from the loss of the carboxyl group as CO2, leading to a fragment at m/z 253.29. Therefore, a typical MRM transition would be 297.3 → 253.3. Optimization of the collision energy is crucial to maximize the intensity of this transition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound.

Issue 1: Low Signal Intensity

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas temperatures (nebulizer and drying gas), and gas flow rates. For ESI, ensure the mobile phase pH is conducive to deprotonation (for negative mode). Consider post-column addition of a weak base to enhance deprotonation.
Suboptimal Mobile Phase For negative ion mode ESI, a mobile phase containing 10 mM ammonium acetate with 0.1% acetic acid has been shown to be a good compromise for signal intensity and stability for free fatty acids.[4] Formic acid, a common additive, can sometimes suppress the signal of fatty acids in negative ion mode.
Ion Suppression Co-eluting matrix components can compete for ionization, reducing the analyte signal. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic gradient to separate this compound from interfering compounds.
Poor Fragmentation (in MS/MS) Optimize the collision energy for the specific MRM transition of this compound. A collision energy ramp experiment can help identify the optimal value that yields the highest product ion intensity.
Issue 2: High Background Noise

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives.[5] Filter all mobile phases before use. Regularly clean solvent bottles and lines.
Leaching from Plasticware Use polypropylene or glass tubes and vials to minimize leaching of plasticizers. Run a "blank" extraction (without sample) to identify any contaminants originating from the sample preparation workflow.
LC System Contamination Implement a robust needle wash protocol in the autosampler using a strong solvent. Inject blank samples between analytical samples to check for carryover. If contamination is suspected, flush the entire LC system.
Dirty Ion Source A contaminated ion source is a common source of high background noise. Regularly clean the ion source according to the manufacturer's recommendations.

Data Presentation

Table 1: Expected Effect of Mobile Phase Additives on Long-Chain Fatty Acid Signal in Negative ESI

This table summarizes the general effects of common mobile phase additives on the signal intensity of long-chain fatty acids, including this compound, in negative electrospray ionization. The optimal choice may vary depending on the specific LC-MS system and sample matrix.

AdditiveTypical ConcentrationExpected Effect on SignalReference
Ammonium Acetate with Acetic Acid 10 mM with 0.1%Good compromise for signal intensity and stability[4]
Ammonium Formate 10 mMMay not provide high signal intensity for free fatty acids[4]
Formic Acid 0.1%Can suppress signal in negative ion mode for fatty acids[4]
Ammonium Hydroxide (post-column) 0.1%Can enhance deprotonation and increase signal
Table 2: Comparison of Ionization Techniques for Long-Chain Fatty Acids
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a strong electric field.Gas-phase chemical ionization at atmospheric pressure.
Analyte Polarity Suitable for a wide range of polarities, particularly effective for polar and ionic compounds.More suitable for less polar and volatile compounds.
Typical Ionization Mode for Fatty Acids Negative mode ([M-H]⁻)Negative mode ([M-H]⁻)
Sensitivity for Fatty Acids Generally provides higher sensitivity for a broader range of fatty acids.[2]Can be effective, especially for less polar lipids, but may have lower overall sensitivity for many fatty acids compared to ESI.[3]
Matrix Effects Can be more susceptible to ion suppression from co-eluting matrix components.May be less prone to certain types of matrix effects compared to ESI.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol describes a general procedure for extracting this compound from a plasma sample.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a deuterated analog of nonadecanoic acid).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a clean glass tube. Add 800 µL of hexane and vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer to a new glass tube.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended LC-MS Method for this compound

This is a starting point for method development and should be optimized for your specific instrument and application.

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 30% B and re-equilibrate.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode.

  • MS Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV

    • Drying Gas Temperature: 300 - 350°C

    • Nebulizer Pressure: 30 - 45 psi

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: 297.3 → 253.3 (Precursor → Product)

    • Collision Energy: Optimize for your instrument (typically 15-30 eV).

Visualizations

Troubleshooting_Low_Signal Troubleshooting Low S/N for this compound Start Low S/N Observed CheckChromatography Review Chromatogram: - Peak shape? - Retention time stable? Start->CheckChromatography CheckMS Review Mass Spectrum: - Correct m/z? - High background? Start->CheckMS GoodPeak Good Peak Shape Stable RT CheckChromatography->GoodPeak Yes PoorPeak Poor Peak Shape RT Shift CheckChromatography->PoorPeak No CorrectMass Correct Mass Low Intensity CheckMS->CorrectMass Low S/N HighBackground High Background Noise CheckMS->HighBackground High Noise OptimizeLC Optimize LC Method: - Adjust gradient - Check for column degradation Resolved Problem Resolved OptimizeLC->Resolved OptimizeMS Optimize MS Parameters: - Tune ion source - Optimize collision energy OptimizeMS->Resolved ImproveSamplePrep Improve Sample Prep: - Enhance cleanup (SPE/LLE) - Check for ion suppression ImproveSamplePrep->Resolved GoodPeak->CheckMS PoorPeak->OptimizeLC CorrectMass->OptimizeMS HighBackground->ImproveSamplePrep

Caption: Troubleshooting logic for low signal-to-noise.

Experimental_Workflow LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (Hexane) Protein_Precipitation->LLE Dry_Down Dry Down (N2) LLE->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI ESI (-ve mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

References

Stability issues of nonadecanoate internal standard during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of nonadecanoate (C19:0) internal standard during storage. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid nonadecanoic acid?

A1: Solid nonadecanoic acid is a stable saturated fatty acid. For long-term storage, it is recommended to store it at -20°C. Under these conditions, it can be stable for at least 4 years[1]. For short-term use, it can be kept at room temperature[2].

Q2: How should I prepare and store this compound internal standard stock solutions?

Q3: In which solvents is nonadecanoic acid soluble?

A3: Nonadecanoic acid is soluble in several organic solvents. The approximate solubilities are:

  • Ethanol: ~25 mg/mL[1][4]

  • Dimethylformamide (DMF): ~25 mg/mL[1][4]

  • Dimethyl sulfoxide (DMSO): ~10 mg/mL[1][4] It is sparingly soluble in aqueous buffers. To prepare a solution in an aqueous buffer, it is recommended to first dissolve the nonadecanoic acid in DMF and then dilute with the aqueous buffer of choice[1]. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used[5].

Q4: My this compound internal standard response is variable. What are the potential causes?

A4: Variability in the internal standard response can be caused by several factors. A systematic approach to troubleshooting this issue is crucial. The following diagram outlines a logical workflow to identify the root cause of the variability.

Troubleshooting this compound Internal Standard Variability start Variable this compound (IS) Response Observed check_prep Review Sample Preparation and Handling start->check_prep check_instrument Investigate Instrument Performance start->check_instrument prep_issues Pipetting Error Inconsistent Spiking Solvent Evaporation Contamination check_prep->prep_issues stability_issue Assess IS Stability check_prep->stability_issue instrument_issues Injector/Column Issues Detector Fluctuation Autosampler Temperature check_instrument->instrument_issues matrix_effects Evaluate Matrix Effects check_instrument->matrix_effects solution_prep Prepare Fresh IS Stock and Working Solutions prep_issues->solution_prep rerun_samples Re-run Affected Samples instrument_issues->rerun_samples degradation IS Degradation (e.g., Oxidation, Hydrolysis) stability_issue->degradation degradation->solution_prep ion_suppression Ion Suppression/Enhancement matrix_effects->ion_suppression optimize_method Optimize Chromatographic Method and Sample Extraction ion_suppression->optimize_method solution_prep->rerun_samples rerun_samples->start If issue persists optimize_method->rerun_samples

A troubleshooting workflow for variable internal standard response.

Troubleshooting Guide

Observed Issue Potential Root Cause Recommended Action
Consistently low or decreasing IS response across a run Degradation of the internal standard in the working solution. Saturated fatty acids like this compound are generally stable, but degradation can occur over time, especially if exposed to light or reactive substances.Prepare a fresh working solution from a reliable stock. Store working solutions in amber vials and use them within the same day of preparation.
Solvent evaporation from the working solution. This would concentrate the internal standard, leading to an increasing response, but if evaporation occurs from prepared sample vials in the autosampler, it can lead to inconsistent results.Ensure autosampler vials are properly capped and sealed. Check the autosampler temperature control.
Sporadic high or low IS response in individual samples Pipetting or spiking error. Inaccurate addition of the internal standard to a sample is a common source of error.Review the standard operating procedure for sample preparation. Ensure pipettes are calibrated. Re-prepare and re-inject the affected sample if possible.
Sample matrix effects. Components in the sample matrix can enhance or suppress the ionization of the internal standard in the mass spectrometer.Perform a matrix effect study. This can be done by comparing the IS response in a clean solvent versus the response in an extracted blank matrix spiked with the IS. If matrix effects are significant, consider further sample cleanup or using a stable isotope-labeled internal standard.
No IS peak detected Failure to add the internal standard. Double-check the sample preparation workflow.
Instrument malfunction. This could include issues with the injector, column, or detector.Run a system suitability test with a known standard to ensure the instrument is performing correctly.

Experimental Protocols

While specific quantitative stability data for this compound under various conditions are not extensively available in the public domain, a forced degradation study can be conducted to assess its stability profile. The following is a generalized protocol based on ICH guidelines and best practices for fatty acids.

Protocol: Forced Degradation Study of this compound Internal Standard

1. Objective: To evaluate the stability of a this compound internal standard solution under various stress conditions to identify potential degradation pathways and degradation products.

2. Materials:

  • Nonadecanoic acid (high purity)

  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and a mixture of chloroform:methanol (2:1, v/v)

  • Stress agents: 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), 3% Hydrogen peroxide (H₂O₂)

  • HPLC or GC-MS system with a suitable column for fatty acid analysis

  • pH meter

  • Photostability chamber

  • Oven

3. Preparation of this compound Stock Solution: Prepare a stock solution of nonadecanoic acid at a concentration of 1 mg/mL in each of the selected organic solvents.

4. Forced Degradation Conditions: The goal is to achieve 5-20% degradation of the drug substance[6].

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

5. Analytical Method: Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or GC-MS method. For GC analysis, derivatization to fatty acid methyl esters (FAMEs) is typically required[7].

6. Data Analysis:

  • Quantify the remaining percentage of this compound in each stressed sample compared to the control.

  • Identify any degradation products by comparing the chromatograms of the stressed samples to the control.

  • Characterize the degradation products using mass spectrometry to determine their mass-to-charge ratio and fragmentation patterns.

The following diagram illustrates the general workflow for this forced degradation study.

Forced Degradation Study Workflow start Prepare this compound Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo control Control Sample (No Stress) stress_conditions->control analysis Analyze all samples by Stability-Indicating Method (e.g., GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data_analysis Data Analysis analysis->data_analysis quantify Quantify % Degradation data_analysis->quantify identify Identify Degradation Products data_analysis->identify report Generate Stability Report quantify->report characterize Characterize Degradants (MS) identify->characterize characterize->report

A general workflow for a forced degradation study of this compound.

Data on this compound Stability

Specific, publicly available quantitative data from long-term stability studies of this compound solutions under various storage conditions is limited. The stability of saturated fatty acids is generally high, with degradation being a slow process under proper storage conditions. The table below provides a qualitative summary based on general knowledge of fatty acid stability.

Storage Condition Solvent Expected Stability Potential Degradation Pathway
-80°C, Dark, Inert Atmosphere (Argon)Chloroform:Methanol (2:1), EthanolHigh (Years)Minimal degradation expected.
-20°C, DarkChloroform:Methanol (2:1), EthanolGood (Months to Years)Slow oxidation if oxygen is present.
4°C, DarkChloroform:Methanol (2:1), EthanolModerate (Weeks to Months)Increased risk of slow oxidation and potential microbial growth in non-anhydrous solvents.
Room Temperature, Light ExposureAnyPoor (Days to Weeks)Accelerated oxidation and potential for photochemical degradation.

Note: The stability of this compound in solution is highly dependent on the purity of the solvent, the presence of oxygen and light, and the storage temperature. For critical quantitative applications, it is strongly recommended to perform an in-house stability study to establish appropriate storage times for your specific conditions.

References

Minimizing matrix effects in nonadecanoate quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in nonadecanoate quantification.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis, offering step-by-step solutions to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows poor peak shape, what could be the cause?

  • Answer: Poor peak shape can arise from several factors. Start by ensuring your sample is fully soluble in both the sample solvent and the mobile phase to prevent precipitation.[1] Mismatches between the sample solvent and the mobile phase can also lead to distorted peaks; if possible, dissolve your sample in the initial mobile phase.[1] Column overload is another common cause, so try injecting a smaller sample volume or diluting your sample.[1] If these steps do not resolve the issue, consider column contamination. Flushing your column according to the manufacturer's instructions or replacing the guard column are recommended next steps.[1]

Issue 2: High Signal Suppression or Enhancement (Matrix Effect)

  • Question: I'm observing significant ion suppression/enhancement for this compound. How can I mitigate this?

  • Answer: Matrix effects, which manifest as signal suppression or enhancement, are a primary challenge in LC-MS analysis and can lead to inaccurate quantification.[2][3][4] The most effective strategy to minimize these effects is to optimize your sample preparation to remove interfering endogenous components.[3] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer cleaner sample extracts compared to simple Protein Precipitation (PPT).[3] Additionally, optimizing chromatographic conditions to better separate this compound from co-eluting matrix components is crucial. If the issue persists, sample dilution can reduce the concentration of interfering molecules.[5] The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar ionization effects, thus providing accurate correction.[3]

Issue 3: Inconsistent or Low Recovery

  • Question: My recovery of this compound is low and varies between samples. What should I do?

  • Answer: Low and inconsistent recovery is often linked to the sample preparation process. The choice of extraction technique is critical. While Protein Precipitation (PPT) is simple, it is often the least effective at removing matrix components and may result in lower recovery.[6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimized for this compound. For SPE, the selection of the appropriate sorbent material (e.g., C18) and optimization of the wash and elution steps are key to achieving high and reproducible recovery.[6] The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in recovery.[6]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of this compound's ionization in the mass spectrometer's source due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[4][6] These interferences, which can include phospholipids, salts, and other endogenous fatty acids, can either suppress or enhance the this compound signal, leading to inaccurate and imprecise measurements.[6] Ion suppression is the more common phenomenon and can significantly decrease the sensitivity of the assay.[6]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The most common method is the post-extraction spike experiment.[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. A significant difference between the two indicates the presence of matrix effects.

Q3: What is the best internal standard for this compound quantification?

A3: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., nonadecanoic-d37 acid).[3] A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by the matrix in the same way, allowing for accurate correction during data analysis.[3] Using an internal standard with a different chemical structure can lead to decreased precision and accuracy.[2][6]

Q4: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)?

A4: The choice depends on the complexity of your matrix and the required sensitivity of your assay.

  • Protein Precipitation (PPT): This is the simplest and fastest method but provides the least sample cleanup and is prone to significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[3] It is a good choice for moderately complex samples.

  • Solid-Phase Extraction (SPE): SPE provides the highest degree of sample cleanup and is often the most effective technique for removing interfering matrix components, especially for complex matrices or when high sensitivity is required.[3][6]

Q5: Can I just dilute my sample to minimize matrix effects?

A5: Yes, sample dilution can be an effective strategy to reduce the concentration of interfering matrix components.[5] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification after dilution.[5] In some cases where matrix effects are severe, dilution can paradoxically improve the limit of detection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Quantification

TechniqueRelative RecoveryMatrix Effect (Ion Suppression)Precision (CV%)Throughput
Protein Precipitation (PPT) 60-85%High< 20%High
Liquid-Liquid Extraction (LLE) 80-95%Moderate< 15%Moderate
Solid-Phase Extraction (SPE) 90-105%Low< 10%Low

This table presents representative data based on the typical performance of these methods for long-chain fatty acids.

Table 2: Impact of Internal Standard Selection on this compound Quantification Accuracy

Internal Standard TypeAnalyteRelative Bias (%)Precision (CV%)
Stable Isotope-Labeled (SIL) this compound This compound< 2%< 5%
Structurally Similar Fatty Acid (e.g., C17:0) This compound5-15%10-20%
Structurally Dissimilar Fatty Acid (e.g., C13:0) This compound> 15%> 20%

This table illustrates the expected impact on accuracy and precision when using different types of internal standards, based on findings for long-chain fatty acids.[2][6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add the stable isotope-labeled internal standard. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound and internal standard with 1 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your LC-MS system (e.g., 100 µL of the initial mobile phase).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 100 µL of plasma, add the stable isotope-labeled internal standard.

  • Extraction: Add 500 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer containing the this compound.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Plasma Sample add_is Add SIL-IS start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms MS Detection lc->ms data Data Processing ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_matrix_effects Matrix Effect Issues cluster_recovery Recovery & Peak Shape Issues start Inaccurate Quantification check_is Using SIL-IS? start->check_is check_peak Poor Peak Shape? start->check_peak implement_is Implement SIL-IS check_is->implement_is No optimize_cleanup Optimize Sample Cleanup (SPE > LLE > PPT) check_is->optimize_cleanup Yes end Accurate Quantification optimize_chroma Optimize Chromatography optimize_cleanup->optimize_chroma dilute Dilute Sample optimize_chroma->dilute check_extraction Review Extraction Protocol check_peak->check_extraction No check_column Check Column Health check_peak->check_column Yes check_solvent Check Sample Solvent check_column->check_solvent

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: Nonadecanoate Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nonadecanoate derivatization for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize nonadecanoic acid before GC analysis?

A1: Derivatization is a critical step for preparing fatty acids like nonadecanoic acid for GC analysis.[1] Free fatty acids are polar and have low volatility because they tend to form hydrogen bonds.[1] This polarity leads to poor chromatographic performance, including significant peak tailing and adsorption to the GC column.[1][2] By converting nonadecanoic acid into a non-polar, more volatile derivative, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, you can achieve better separation, improved peak shape, and more accurate quantitative results.[1]

Q2: What are the most common derivatization methods for nonadecanoic acid?

A2: The most common methods involve either esterification to form Fatty Acid Methyl Esters (FAMEs) or silylation to form Trimethylsilyl (TMS) esters.[1][2]

  • Acid-Catalyzed Esterification: This is the preferred method for free fatty acids.[2] Reagents like Boron Trifluoride in methanol (BF3-methanol) or Boron Trichloride in methanol (BCl3-methanol) are widely used to create FAMEs.[1][3]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), convert the carboxylic acid group to a TMS ester.[1][2] This method is also effective for other functional groups like hydroxyls.[2][4]

Q3: My derivatized this compound peak is very small or completely missing. What are the likely causes?

A3: This issue typically points to one of four possibilities:

  • Incomplete Derivatization: The reaction may not have gone to completion. This can be caused by insufficient reagent, the presence of water which hinders the reaction, or non-optimal reaction time and temperature.[1][2]

  • Sample Loss during Extraction: The derivatized analyte may not have been efficiently extracted into the organic solvent (e.g., hexane) after the reaction. Vigorous shaking is critical to move the non-polar esters into the organic layer.

  • Adsorption in the GC System: Active sites in the GC inlet liner or on the column can adsorb the analyte, preventing it from reaching the detector. Using a deactivated liner and ensuring proper column conditioning can mitigate this.[5]

  • Injection Issues: Problems with the autosampler syringe, such as contamination or carryover, can lead to missing peaks.[6]

Q4: I am seeing multiple peaks in my chromatogram where I expect only one for my derivatized this compound. Why is this happening?

A4: The presence of multiple peaks can be due to several factors:

  • Incomplete Reaction: You may be seeing a peak for the unreacted nonadecanoic acid (which will likely tail significantly) along with the desired derivative peak.[6]

  • Side Reactions or Artifacts: The derivatization reagent itself or impurities can lead to artifact peaks. For silylation, artifact formation can lead to multiple peaks for the same compound.

  • Contamination: Contamination can come from various sources, including solvents, reagents, plasticware (e.g., phthalates), or carryover from a previous injection.[6][7] Running a reagent blank is essential to identify these ghost peaks.[6]

  • Degradation: Overly harsh reaction conditions (e.g., excessively high temperature) can cause the analyte to degrade, producing multiple breakdown products.[8]

Q5: What causes my derivatized this compound peak to show significant tailing?

A5: Peak tailing is a common issue in GC and for fatty acid derivatives, it is often caused by:

  • Active Sites: Unwanted interactions between the analyte and active sites (e.g., exposed silanol groups) in the GC inlet liner or the front end of the column are a primary cause.[2] Regularly replacing the liner and trimming the column can help.[4]

  • Incomplete Derivatization: The presence of underivatized, polar nonadecanoic acid will result in a tailing peak.[2]

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites and cause peak tailing. Baking out the column at a high temperature can often resolve this.[6]

  • Incompatible Stationary Phase: Using a GC column with a stationary phase that has active hydrogens (like a WAX column) is not recommended for silylated derivatives, as the phase itself can react with the analyte or leftover reagent.[4][9]

Troubleshooting Guides

Guide 1: Incomplete or Inefficient Derivatization

This is one of the most frequent challenges. Success depends on optimizing reaction conditions and ensuring the absence of interfering substances.

Symptoms:

  • Small, inconsistent, or no peak for the this compound derivative.

  • Presence of a broad, tailing peak corresponding to the underivatized free fatty acid.

  • Poor reproducibility of peak areas between replicate samples.[1]

Troubleshooting Workflow for Incomplete Derivatization

start Problem: Incomplete Derivatization check_water Is the sample completely dry? start->check_water dry_sample Action: Dry sample (e.g., lyophilization, N2 stream). Ensure anhydrous solvents. check_water->dry_sample No check_reagent Is there sufficient derivatization reagent? check_water->check_reagent Yes dry_sample->check_reagent add_reagent Action: Increase reagent amount. Use at least a 2:1 molar ratio of reagent to active hydrogens. check_reagent->add_reagent No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes add_reagent->check_conditions optimize Action: Increase reaction time or temperature incrementally. (e.g., 60°C for 60 min). check_conditions->optimize No check_catalyst Does the reaction require a catalyst? check_conditions->check_catalyst Yes optimize->check_catalyst add_catalyst Action: For silylation (BSTFA), add 1-10% TMCS. For esterification, BF3 is the catalyst. check_catalyst->add_catalyst No/Unsure success Problem Resolved: Complete Derivatization check_catalyst->success Yes add_catalyst->success start Problem: Ghost Peaks Observed run_blank Step 1: Inject a solvent blank. start->run_blank peak_present Is the ghost peak present? run_blank->peak_present source_system Source is likely system-related: - Septum bleed - Column bleed - Contaminated carrier gas - Carryover peak_present->source_system Yes source_reagent Step 2: Prepare and inject a full reagent blank. peak_present->source_reagent No peak_present2 Is the ghost peak present? source_reagent->peak_present2 source_sample Source is likely sample handling: - Contaminated glassware - Plasticizers from tubes/caps peak_present2->source_sample No source_reagent2 Source is likely: - Contaminated solvent - Impure derivatization reagent peak_present2->source_reagent2 Yes cluster_prep Sample Preparation cluster_extract Extraction a Dry Sample b Add BF3-Methanol a->b c Heat (e.g., 60°C, 10 min) b->c d Cool to RT c->d e Add Hexane & Water/NaCl d->e f Vortex to Mix e->f g Collect Hexane Layer f->g h Dry with Na2SO4 g->h inject Inject into GC h->inject

References

No nonadecanoate peak detected in GC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter issues with Gas Chromatography-Mass Spectrometry (GC-MS) analysis, specifically focusing on the absence of a nonadecanoate peak.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Topic: No this compound (C19:0) Peak Detected in GC-MS Analysis

Q1: I don't see the peak for my internal standard, this compound (or its derivative). What is the most common reason for this?

A1: The most frequent causes for a missing this compound peak are related to sample preparation, specifically the derivatization step. Free fatty acids, like nonadecanoic acid, have low volatility and high polarity, making them unsuitable for direct GC-MS analysis.[1][2][3] They must be chemically modified into more volatile and non-polar derivatives, typically fatty acid methyl esters (FAMEs), to be effectively separated and detected.[4][5] If this derivatization reaction is incomplete or has failed, the this compound will not chromatograph properly, leading to a missing or severely misshapen peak.

Other common reasons include:

  • Forgetting to add the internal standard: It is a simple but common oversight to miss adding the this compound standard to the sample.

  • Incorrect concentration: The concentration of the internal standard might be too low, falling below the instrument's limit of detection (LOD).

  • Sample degradation: The internal standard may have degraded due to improper storage or handling.

Q2: My derivatization protocol seems correct, but the peak is still missing. What should I check next in my sample preparation?

A2: If you are confident in your derivatization procedure, consider the following aspects of your sample preparation:

  • Extraction Efficiency: Ensure your extraction protocol effectively recovers fatty acids from the sample matrix. Inefficient extraction will result in the loss of both target analytes and the internal standard. For total fatty acid analysis, a saponification step is often required to free fatty acids from lipids before extraction and derivatization.[2][4]

  • Solvent and Reagent Purity: Contaminants in solvents or reagents can interfere with the derivatization reaction or the GC-MS analysis itself. Always use high-purity, GC-grade solvents and fresh reagents.

  • Presence of Water: Many derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[1] Ensure your sample is completely dry before adding derivatization reagents, as water can quench the reaction.

Q3: Could my GC-MS instrument parameters be the cause of the missing peak?

A3: Yes, instrument settings are critical. If the peak is still absent after verifying your sample preparation, investigate your GC-MS method parameters:

  • Injector Temperature: An injector temperature that is too low may not sufficiently volatilize the this compound derivative (e.g., methyl this compound). Conversely, a temperature that is too high can cause thermal degradation. A typical starting point for FAME analysis is an injector temperature of 250°C.[6]

  • Column Choice: The type of GC column is crucial. Non-polar columns (like HP-5) are generally not suitable for analyzing free fatty acids and can result in poor peak shape or complete loss of the peak.[7] For FAME analysis, a polar "WAX" type column (e.g., DB-WAX) is highly recommended for good separation and peak shape.[7][8]

  • Oven Temperature Program: Your oven program must reach a high enough temperature to elute the C19:0 derivative from the column in a reasonable time. If the final temperature is too low or the run time is too short, the peak may not elute.

  • System Leaks: Leaks in the GC system, particularly at the injector septum or column fittings, can prevent the sample from reaching the detector, resulting in missing peaks.[9] Use an electronic leak detector to check for any leaks.[10]

  • MS Detector Settings: Ensure the mass spectrometer is set to scan a mass range that includes the characteristic ions of your this compound derivative. Under hard electron ionization (EI) conditions, fatty acids can fragment extensively, potentially leading to a weak or absent molecular ion peak.[2]

Q4: Is it possible the this compound peak is present but I'm not seeing it?

A4: This is a possibility. Consider these scenarios:

  • Co-elution: The methyl this compound peak may be co-eluting with (hidden under) another, much larger peak. This is a known issue, as it can sometimes co-elute with common C18 unsaturated fatty acids like methyl linoleate (C18:2).[6] Review your chromatogram carefully, looking for any asymmetry in large peaks that could indicate a hidden component. Adjusting the oven temperature ramp rate can often resolve co-eluting peaks.

  • Poor Peak Shape: Severe peak tailing can make a peak so broad and flat that it becomes indistinguishable from the baseline.[7] This is often caused by using an inappropriate column type or by activity in the injector liner or column.[10][11]

  • Data Analysis Software: The integration parameters in your data analysis software might be set incorrectly, causing it to miss small or broad peaks. Try manually integrating the region of the chromatogram where you expect the peak to appear.

Experimental Protocols & Data

Protocol 1: Acid-Catalyzed Derivatization for FAMEs

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol, which is effective for both free fatty acids and esterified fatty acids.[1]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the dried sample.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 80-100°C for 30-60 minutes.[1]

  • Cooling: After the reaction, cool the tube to room temperature.

  • Extraction: Add 1 mL of water and 2 mL of a non-polar solvent like hexane or heptane to the tube.[1]

  • Mixing & Separation: Vortex the tube vigorously for 1 minute to mix the layers, then centrifuge at approximately 1,500 x g for 5-10 minutes to separate the phases.[1]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC-MS analysis.

Table 1: Comparison of Common Derivatization Methods for Fatty Acids
ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + TMCS)
Target Analytes Free fatty acids and glycerolipidsCompounds with active hydrogens (-OH, -NH, -SH)[1]
Typical Reagent 12-14% BF₃ in Methanol[1]BSTFA + 1% TMCS[1]
Typical Sample Size 1-50 mg[1]~100 µL of 1 mg/mL solution[1]
Reaction Temperature 60-100°C[1]60°C[1]
Reaction Time 30-60 minutes[1]60 minutes[1]
Key Advantage Robust for both free fatty acids and transesterification.Derivatizes multiple functional groups; good for alcohols.[12]
Key Disadvantage Harsher conditions can degrade some PUFAs.Highly sensitive to moisture.[1]
Table 2: Typical GC-MS Parameters for FAME Analysis
ParameterTypical SettingNotes
GC Column Polar Capillary Column (e.g., DB-WAX, SP-2560)[7]A polar column is strongly recommended over non-polar types for FAME separation.[7][8]
Injector Temperature 250°C[6]Must be high enough for volatilization but low enough to prevent degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is common for concentrated samples; splitless is used for trace analysis.[6]
Carrier Gas Helium or HydrogenFlow rate typically around 1 mL/min.[6]
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 5°C/min to 240°C, hold 10 min.[6]This is an example program and must be optimized for the specific analytes and column.
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Scan Range 50-550 m/zMust cover the expected mass fragments of the FAMEs.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a missing this compound peak in a GC-MS analysis.

G cluster_prep 1. Check Sample Preparation cluster_gcms 2. Check GC-MS Method cluster_data 3. Check Data Analysis start Start: No this compound (C19:0) Peak Detected prep_q1 Was Internal Standard (IS) added correctly? start->prep_q1 Start Here prep_q2 Was derivatization successful? prep_q1->prep_q2 prep_q3 Is sample concentration above LOD? prep_q2->prep_q3 prep_q4 Was sample extraction and drying adequate? prep_q3->prep_q4 gcms_q1 Is the GC column appropriate? (e.g., Polar WAX type) prep_q4->gcms_q1 If Prep is OK gcms_q2 Are injector and oven temperatures optimized? gcms_q1->gcms_q2 gcms_q3 Are there any system leaks? gcms_q2->gcms_q3 gcms_q4 Are MS parameters correct? (e.g., Mass Range) gcms_q3->gcms_q4 data_q1 Could the peak be co-eluting with another analyte? gcms_q4->data_q1 If Method is OK data_q2 Is the peak shape poor? (e.g., severe tailing) data_q1->data_q2 data_q3 Are software integration parameters correct? data_q2->data_q3 end_node Peak Identified / Issue Resolved data_q3->end_node If Analysis is OK

Caption: A logical workflow for troubleshooting a missing this compound peak.

References

Technical Support Center: Optimizing Injection Parameters for Volatile Nonadecanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of volatile nonadecanoate esters by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for separating volatile this compound esters?

A1: The stationary phase polarity is the most critical factor. For separating fatty acid methyl esters (FAMEs), which include this compound esters, polar to very highly polar stationary phases are recommended. Non-polar columns primarily separate based on boiling point, which can lead to co-elution of FAMEs with different structures but similar boiling points.[1] Polar columns, such as those with cyanopropyl or polyethylene glycol (PEG) phases, provide separation based on both carbon number and the degree of unsaturation.[1][2]

Q2: How can I prevent peak tailing for my volatile this compound ester analysis?

A2: Peak tailing can be caused by several factors. A common cause is a contaminated or active inlet liner.[3] Regularly replacing the inlet liner and septum can significantly improve peak shape. Additionally, ensure that the column is installed correctly, as improper installation can also lead to peak tailing.[4]

Q3: I am observing low response or sensitivity for my volatile analytes. What are the potential causes?

A3: Low response for volatile compounds can stem from several issues within the injection port. Using an incorrect inlet liner, such as a split liner in a splitless method, can cause inefficient sample transfer to the column. For trace analysis of volatile compounds, a narrow inner diameter (<2 mm) inlet liner is recommended to increase the linear velocity of the carrier gas, leading to a more focused injection band. Leaks in the injector can also lead to the loss of more volatile compounds.[3]

Q4: What is injector discrimination and how does it affect the analysis of volatile this compound esters?

A4: Injector discrimination occurs when the composition of the sample entering the column is different from the original sample composition. This is often due to the high temperatures in split/splitless injectors causing more volatile compounds to vaporize faster and more completely than less volatile compounds.[5] This can lead to a disproportionately larger amount of the more volatile components entering the column.[5][6] This effect is influenced by injection volume, injector temperature, and split ratio.[5]

Q5: How can I minimize sample carryover in my analysis?

A5: Sample carryover can be caused by "backflash," where the sample volume expands upon injection to a volume greater than the liner capacity.[7] This can cause sample components to condense in unheated areas like the septum purge and carrier gas lines.[7] To mitigate this, you can reduce the injection volume or use a pressure-pulsed injection.[7] Regular cleaning of the inlet components and using deactivated liners can also help prevent carryover.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of volatile this compound esters.

Problem: Poor Peak Shape (Fronting or Tailing)
Symptom Potential Cause Recommended Solution
Peak Tailing Active sites in the inlet liner or column.Clean or replace the inlet liner and ensure an inert column is being used.[3]
Improper column installation.Reinstall the column according to the manufacturer's instructions.[4]
Contaminated injection port.Clean the injection port to ensure a proper seal with the inlet liner.
Peak Fronting Column overload due to large injection volume or low split ratio.Reduce the injection volume or increase the split flow.[3] Consider using a column with a higher capacity.[3]
Sample condensing in the injector or column.Increase the injector and/or oven temperature, but do not exceed the column's maximum temperature limit.[3]
Problem: Inconsistent Peak Areas or Poor Reproducibility
Symptom Potential Cause Recommended Solution
Varying peak areas Non-linear response to injection volume changes due to injector discrimination.Optimize injection volume and be aware that doubling the injection volume may not double the peak area.[5]
Inconsistent manual injection technique.Use an autosampler for better reproducibility. If manual injection is necessary, ensure a smooth and rapid injection technique.[4]
Leaks in the injector system.Perform a leak check of the injector and carrier gas lines and repair any leaks found.[3][8]
Backflash due to excessive sample volume.Calculate the solvent expansion volume to ensure it does not exceed the liner volume. Reduce injection volume if necessary.[7]

Data Presentation: Optimizing Injection Parameters

The following table summarizes key injection parameters and their impact on the analysis of volatile esters.

Parameter Typical Range for Volatile Esters Effect on Chromatography Considerations for Volatile this compound Esters
Injector Temperature 150-250°CHigher temperatures increase vaporization but can cause degradation of thermally labile compounds.[9][10]Start with a lower temperature (e.g., 200°C) and increase as needed to ensure complete vaporization without degradation.[9]
Split Ratio 10:1 to 100:1Higher split ratios reduce the amount of sample reaching the column, preventing overload but decreasing sensitivity.[11]For trace analysis, a lower split ratio may be necessary. For concentrated samples, a higher ratio is needed to avoid peak fronting.[11]
Injection Volume 0.5 - 2 µLLarger volumes can increase sensitivity but also risk backflash and column overload.[5][7]Use the smallest injection volume that provides adequate sensitivity to minimize the risk of backflash.
Inlet Liner Narrow ID (<2 mm), deactivated, with glass woolLiner geometry and packing affect vaporization and sample transfer. Glass wool can aid in vaporization and trap non-volatile residues.[11][12]A deactivated liner with a taper can help focus the sample onto the column and reduce interaction with metal surfaces.[12]
Carrier Gas Flow Rate 1-2 mL/min (for standard capillary columns)Higher flow rates decrease analysis time but can reduce separation efficiency.Optimize for the best balance between speed and resolution.

Experimental Protocols

Protocol 1: Sample Preparation (Esterification)

Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before GC analysis to improve peak shape and thermal stability.[2][13]

  • Saponification: Dissolve the lipid sample in a nonpolar solvent like hexane.[1] Add a methanolic base (e.g., potassium hydroxide) to saponify the glycerides.[1][13]

  • Esterification: Add an esterification reagent such as boron trifluoride in methanol.[13]

  • Extraction: Extract the resulting FAMEs with a nonpolar solvent (e.g., heptane) for injection into the GC.[13]

Protocol 2: Routine Injector Maintenance

Regular maintenance of the GC inlet is crucial for reproducible results, especially when analyzing volatile compounds.

  • Septum Replacement: Change the septum daily or after every 100-200 injections, particularly with heavy use, to prevent leaks and contamination.[14]

  • Liner Inspection and Replacement: Visually inspect the inlet liner for contamination or degradation. Replace it regularly, especially when analyzing dirty samples.

  • O-ring Replacement: The O-ring that seals the liner should be replaced periodically to prevent leaks.[14]

  • Injector Cleaning: If contamination is suspected, the entire injector may need to be disassembled and cleaned according to the manufacturer's instructions.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_consumables Check Injector Consumables (Septum, Liner, O-ring) start->check_consumables consumables_ok Consumables OK? check_consumables->consumables_ok replace_consumables Replace Consumables consumables_ok->replace_consumables No check_method_params Review Injection Parameters (Temp, Split Ratio, Volume) consumables_ok->check_method_params Yes replace_consumables->check_method_params params_ok Parameters Appropriate for Volatile Analytes? check_method_params->params_ok optimize_params Optimize Parameters (e.g., Lower Temp, Adjust Split) params_ok->optimize_params No check_leaks Perform Leak Check params_ok->check_leaks Yes optimize_params->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks leaks_found->fix_leaks Yes check_column Inspect Column Installation and Condition leaks_found->check_column No fix_leaks->check_column column_ok Column OK? check_column->column_ok reinstall_trim_column Reinstall or Trim Column column_ok->reinstall_trim_column No solution Problem Resolved column_ok->solution Yes reinstall_trim_column->solution

Caption: Troubleshooting workflow for common GC injection issues.

Injection_Parameter_Relationships cluster_params Injection Parameters cluster_issues Potential Issues for Volatile Esters inj_temp Injector Temperature degradation Analyte Degradation inj_temp->degradation Increase can cause discrimination Volatility Discrimination inj_temp->discrimination Affects split_ratio Split Ratio split_ratio->discrimination Affects low_sensitivity Low Sensitivity split_ratio->low_sensitivity High ratio can cause column_overload Column Overload split_ratio->column_overload Low ratio can cause inj_vol Injection Volume backflash Sample Backflash inj_vol->backflash Increase can cause inj_vol->column_overload Increase can cause

Caption: Relationships between injection parameters and potential issues.

References

Improving recovery of nonadecanoate during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of nonadecanoate during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the solid-phase extraction of this compound.

Q1: My this compound recovery is low. What are the first steps to troubleshoot this?

When experiencing low recovery, the first step is to determine at which stage of the SPE process the analyte is being lost.[1] This can be achieved by collecting and analyzing the fractions from each step: the sample loading, the wash, and the elution.

  • Analyte in the Load Fraction: If this compound is found in the initial sample effluent, it indicates that it did not adequately bind to the SPE sorbent.

  • Analyte in the Wash Fraction: If this compound is present in the wash solvent, the wash step is too aggressive and is prematurely eluting the analyte.

  • Analyte Not in Load, Wash, or Elution Fractions: If this compound is not detected in any of the collected fractions, it is likely strongly retained on the sorbent and was not completely eluted.

Q2: How can I improve the binding of this compound to the C18 SPE sorbent during sample loading?

Poor binding of the highly non-polar this compound to a C18 sorbent is often due to an inappropriate sample solvent or pH.

  • Sample Solvent: The sample should be in a sufficiently polar solvent to encourage the non-polar this compound to interact with and bind to the non-polar C18 sorbent. If the sample is dissolved in a solvent that is too non-polar, the analyte will remain in the solvent and pass through the cartridge without binding. Consider diluting your sample with a more polar, water-miscible solvent.[2]

  • pH Adjustment: For acidic analytes like this compound, the pH of the sample should be adjusted to at least 2 pH units below its pKa to ensure it is in its neutral, protonated form. This enhances its non-polar character and promotes strong retention on the C18 sorbent.

  • Flow Rate: A slow and consistent flow rate during sample loading (e.g., 1-2 mL/min) allows for sufficient interaction time between the this compound and the sorbent, improving retention.[2]

Q3: I'm losing my this compound during the wash step. What should I do?

Losing the analyte during the wash step indicates that the wash solvent is too strong. The goal of the wash step is to remove more polar interferences while retaining the this compound.

  • Reduce Solvent Strength: Decrease the percentage of organic solvent in your aqueous wash solution. For example, if you are using a 50:50 methanol:water wash, try a 20:80 or 10:90 mixture.

  • Maintain pH: Ensure the pH of the wash solvent is also adjusted to keep the this compound in its neutral form, thus maintaining its retention on the sorbent.

Q4: My this compound seems to be irreversibly stuck on the column. How can I improve elution?

Due to its long carbon chain, this compound can have very strong hydrophobic interactions with the C18 sorbent, making elution difficult.

  • Increase Elution Solvent Strength: Use a stronger, less polar organic solvent for elution. If you are currently using methanol, consider trying acetonitrile, isopropanol, or a mixture like dichloromethane/isopropanol. A common elution solvent for long-chain fatty acids is a mixture of diethyl ether and acetic acid (e.g., 98:2 v/v).

  • Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte. Try increasing the elution volume and collecting multiple smaller fractions to see if recovery improves in later fractions.

  • Soak Time: Allow the elution solvent to soak in the sorbent bed for a few minutes before applying vacuum or pressure. This can improve the interaction between the solvent and the bound analyte, leading to better elution.

Q5: Could the issue be with my SPE cartridge itself?

Yes, issues with the cartridge can lead to poor and irreproducible recovery.

  • Proper Conditioning: Ensure the cartridge is properly conditioned and equilibrated before loading the sample. For C18 cartridges, this typically involves wetting the sorbent with a water-miscible organic solvent like methanol, followed by an equilibration step with an aqueous solution that mimics the sample matrix in terms of pH and polarity.[2] Crucially, do not let the sorbent bed dry out between conditioning, equilibration, and sample loading.[2]

  • Sorbent Overload: Be mindful of the binding capacity of your SPE cartridge. Overloading the cartridge with too much sample or a high concentration of the analyte can lead to breakthrough during the loading step. If you suspect overloading, consider using a cartridge with a larger sorbent mass or diluting your sample.

Quantitative Data Summary

The following table summarizes recovery data for free fatty acids (a class that includes this compound) under different SPE conditions. This data can be used as a general guide for what to expect in terms of recovery.

SorbentElution SolventAnalyte ClassAverage Recovery (%)Reference
Lipid Extraction SPE1:1 Chloroform/MethanolPhospholipids~112%[3]
Lipid Extraction SPE2:1 Chloroform/MethanolPhospholipids~107%[3]
Lipid Extraction SPE1:2 Chloroform/MethanolPhospholipids~92%[3]
Aminopropyl SPE3 x 2 mL MethanolFree Fatty Acids84%[4]
On-line SPE-LC-MS/MS-FAHFAs73.8 - 100%[5]

Experimental Protocols

Below are detailed methodologies for a general solid-phase extraction procedure for recovering this compound from a biological sample using a C18 reversed-phase cartridge.

Protocol 1: C18 Solid-Phase Extraction for this compound

This protocol is a starting point and may require optimization for your specific sample matrix.

1. Sample Pre-treatment:

  • If your sample is a biological fluid like plasma, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or a 2:1 chloroform:methanol mixture) to the sample.
  • Vortex thoroughly and centrifuge to pellet the precipitated proteins.
  • Collect the supernatant containing the lipids.
  • Adjust the pH of the supernatant to approximately 2 pH units below the pKa of nonadecanoic acid (pKa ~4.8) using a suitable acid (e.g., formic acid). This ensures the this compound is in its neutral, protonated form.

2. Cartridge Conditioning:

  • Pass 3-5 mL of methanol through the C18 SPE cartridge.
  • Ensure the sorbent bed is fully wetted. Do not allow the sorbent to dry.

3. Cartridge Equilibration:

  • Pass 3-5 mL of purified water (adjusted to the same pH as the pre-treated sample) through the cartridge.
  • Again, do not allow the sorbent bed to dry before sample loading.

4. Sample Loading:

  • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
  • Maintain a slow and steady flow rate of approximately 1-2 mL/minute.

5. Washing:

  • Wash the cartridge with 3-5 mL of an aqueous solution with a low percentage of organic solvent (e.g., 95:5 water:methanol, pH adjusted). This step removes polar interferences.
  • Follow with a second wash using a slightly stronger solvent if needed to remove less polar interferences, but be cautious of eluting the this compound.

6. Elution:

  • Elute the this compound from the cartridge using 2-4 mL of a non-polar organic solvent or solvent mixture. Suitable options include:
  • Acetonitrile
  • Isopropanol
  • Dichloromethane/Isopropanol (e.g., 2:1 v/v)
  • Diethyl ether/acetic acid (98:2 v/v)
  • Collect the eluate in a clean collection tube.

7. Post-Elution:

  • Evaporate the solvent from the eluate under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Visualizations

The following diagrams illustrate key workflows and concepts related to the solid-phase extraction of this compound.

SPE_Troubleshooting_Workflow Troubleshooting Low this compound Recovery start Low this compound Recovery check_fractions Analyze Load, Wash, and Elution Fractions start->check_fractions in_load Analyte in Load Fraction? check_fractions->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No solution_load Improve Binding: - Decrease sample solvent polarity - Adjust sample pH to < pKa - Decrease load flow rate in_load->solution_load Yes not_in_any Analyte in Neither Load, Wash, nor Elution? in_wash->not_in_any No solution_wash Reduce Premature Elution: - Decrease organic content in wash solvent - Ensure wash solvent pH is correct in_wash->solution_wash Yes solution_elution Improve Elution: - Increase elution solvent strength - Increase elution volume - Add a 'soak' step not_in_any->solution_elution Yes

Caption: Troubleshooting workflow for low this compound recovery.

Nonadecanoate_SPE_Interactions Interactions in Reversed-Phase SPE of this compound cluster_loading Sample Loading (Aqueous Matrix) cluster_wash Washing (Polar Solvent) cluster_elution Elution (Non-Polar Solvent) nonadecanoate_neutral This compound (Neutral, R-COOH) c18_sorbent_load C18 Sorbent nonadecanoate_neutral->c18_sorbent_load Strong Hydrophobic Interaction (Binding) polar_impurities Polar Impurities c18_sorbent_wash C18 Sorbent with Bound this compound polar_impurities->c18_sorbent_wash Weak Interaction (Washed Away) nonadecanoate_eluted This compound c18_sorbent_elute C18 Sorbent c18_sorbent_elute->nonadecanoate_eluted Elution non_polar_solvent Non-Polar Elution Solvent non_polar_solvent->c18_sorbent_elute Disrupts Hydrophobic Interaction

Caption: Key chemical interactions during this compound SPE.

References

Validation & Comparative

A Guide to the Validation of Nonadecanoate as an Internal Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the accuracy and reliability of quantification are paramount. The use of an internal standard is a critical practice to control for variability during sample preparation and analysis. Nonadecanoate (C19:0), a 19-carbon saturated fatty acid, is a commonly employed internal standard. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to aid in the selection of an appropriate internal standard for your analytical needs.

The Role of an Internal Standard in Fatty Acid Analysis

An internal standard (IS) is a compound that is added in a known amount to a sample at the beginning of the analytical process. The ideal IS is chemically similar to the analytes of interest but is not naturally present in the sample. Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. By comparing the detector response of the analytes to that of the IS, a more accurate quantification can be achieved. Odd-chain fatty acids, such as this compound (C19:0) and heptadecanoate (C17:0), are frequently used as internal standards because they are generally found in low abundance in many biological samples.

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the accuracy and precision of fatty acid quantification. While stable isotope-labeled (SIL) standards are considered the "gold standard" due to their near-identical chemical and physical properties to the target analytes, their cost and availability can be prohibitive. Odd-chain fatty acids like this compound offer a cost-effective alternative.

However, a potential drawback of using this compound is the risk of co-elution with other fatty acid methyl esters (FAMEs), particularly methyl linoleate (C18:2) and methyl linolenate (C18:3), which can interfere with accurate quantification.[1][2] Careful chromatographic optimization is necessary to ensure proper separation.

The following table summarizes the performance of this compound as an internal standard based on a study analyzing fatty acids in the initial oral biofilm using gas chromatography-mass spectrometry (GC-MS).

Performance MetricThis compound (C19:0)Notes
Linearity (r²) > 0.995The calibration curve was linear over a 20-fold concentration range.[3]
Precision (Intra-day %CV) 1.1 - 12.0%Expressed as the mean values of data obtained from Quality Control (QC) samples.[3]
Precision (Inter-day %CV) 1.2 - 13.4%Expressed as the mean values of data obtained from QC samples.[3]
Accuracy (% Bias) 84.4 - 106.9%Expressed as the mean values of data obtained from QC samples.[3]
Limit of Detection (LOD) S/N ratio > 3Signal-to-noise ratio.[3]
Limit of Quantification (LOQ) S/N ratio > 10Signal-to-noise ratio.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable fatty acid analysis. Below are representative protocols for sample preparation, derivatization, and analysis using this compound as an internal standard.

Experimental Workflow for Fatty Acid Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Spike with This compound (C19:0) IS Sample->Add_IS Add known amount Extraction Lipid Extraction (e.g., Folch method) Add_IS->Extraction Transesterification Transesterification to FAMEs (e.g., Methanol/HCl) Extraction->Transesterification GC_MS GC-MS Analysis Transesterification->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing Peak area ratio (Analyte/IS)

Caption: General workflow for fatty acid analysis using an internal standard.

Protocol 1: Fatty Acid Analysis of Oral Biofilm by GC-MS

This protocol describes the analysis of fatty acids from an in situ formed oral biofilm.[3]

  • Sample Collection and Internal Standard Spiking:

    • Pellicle samples are dissolved in 1 ml of 0.4% EDTA solution.

    • 30 µl of a solution containing tridecanoic acid and nonadecanoic acid (25 µM each in methanol) is added as internal standards.

  • Lipid Extraction (Modified Folch Procedure):

    • Add 3.9 ml of a chloroform/methanol (2:1, v/v) solution to the sample.

    • Vortex the mixture and centrifuge at 900 g for 5 minutes.

    • Isolate the lower organic phase and evaporate the solvent under a gentle stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • The dried lipid extract is transesterified using methanol and concentrated hydrochloric acid.

  • GC-MS Analysis:

    • The resulting FAMEs are analyzed by gas chromatography-mass spectrometry.

    • Quantification is achieved by comparing the peak areas of the endogenous fatty acids to the peak areas of the internal standards.

Protocol 2: Analysis of Fatty Acids in Vegetable Oils by GC-FID

This protocol details the quantification of major fatty acids in vegetable oils.[4]

  • Sample and Internal Standard Preparation:

    • Prepare a stock solution of nonadecanoic acid methyl ester in hexane (e.g., 2000 µg/mL).

    • Weigh 25-30 mg of the oil sample into a glass vial.

    • Add 500 µL of the internal standard solution, 5 mL of hexane, 5 mL of methanol, and 1 mL of 0.5M sodium hydroxide in methanol.

  • Esterification:

    • The reaction is carried out on a magnetic stirrer at 80°C in a hermetically sealed vial.

  • Extraction of FAMEs:

    • After cooling and phase separation, the upper hexane layer containing the FAMEs is collected.

  • GC-FID Analysis:

    • 1 µL of the FAME solution is injected into the gas chromatograph equipped with a flame ionization detector.

    • The quantification of individual fatty acids is performed by comparing their peak areas to that of the nonadecanoic acid methyl ester internal standard.

Signaling Pathways Involving Fatty Acids

Fatty acids are not only crucial for energy storage and membrane structure but are also involved in complex signaling pathways that regulate various cellular processes. Understanding these pathways provides context for the importance of accurate fatty acid quantification.

signaling_pathways cluster_fa Fatty Acids cluster_pathways Cellular Processes cluster_signaling Signaling Molecules FA Free Fatty Acids Energy Energy Metabolism (β-oxidation) FA->Energy Membrane Membrane Synthesis (Phospholipids) FA->Membrane Signaling Signal Transduction FA->Signaling Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Signaling->Eicosanoids DAG Diacylglycerol (DAG) Signaling->DAG

Caption: Overview of key cellular roles of fatty acids.

Conclusion

This compound (C19:0) serves as a reliable and cost-effective internal standard for the quantitative analysis of fatty acids by both GC-MS and GC-FID. Its validation in various studies demonstrates good linearity, precision, and accuracy. However, researchers must be cautious of potential co-elution with other fatty acids and should optimize their chromatographic methods accordingly. For applications demanding the highest level of accuracy, especially for a wide range of fatty acids, the use of a suite of stable isotope-labeled internal standards remains the gold standard. The choice of internal standard should ultimately be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.

References

A Comparative Guide to Internal Standards for FAME Analysis: Nonadecanoate (C19:0) vs. Heptadecanoate (C17:0)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the selection of an appropriate internal standard is a critical step that underpins the accuracy and precision of results. In Gas Chromatography (GC) based Fatty Acid Methyl Ester (FAME) analysis, an internal standard is added in a known quantity to all samples and standards to correct for variations during sample preparation, derivatization, and injection.[1][2][3]

Odd-chain fatty acids are the preferred choice for internal standards as they are chemically similar to the even-chain fatty acids commonly found in most biological samples, yet are typically absent or present in very low concentrations.[4][5] Among the most frequently used are heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0). This guide provides an objective comparison of their performance, supported by experimental considerations, to aid in the selection process.

Principle of Internal Standardization in FAME Analysis

The core principle of using an internal standard (IS) is to provide a reference point for quantification.[3] By adding a fixed amount of the IS to every sample early in the workflow, any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the IS.[6] Quantification is then based on the ratio of the analyte's peak area to the IS's peak area, which corrects for these variations and improves method precision.[3][6]

Comparative Analysis: Nonadecanoate vs. Heptadecanoate

The choice between C19:0 and C17:0 is not arbitrary and depends heavily on the sample matrix and the specific analytical goals.

Heptadecanoate (C17:0) is a widely used internal standard for the analysis of long-chain fatty acids (C16-C18).[4] Its primary advantage is its chemical similarity and chromatographic proximity to the most common fatty acids in many biological samples, such as palmitic acid (C16:0) and stearic acid (C18:0).

However, the most significant drawback of C17:0 is its natural occurrence in certain samples. For example, it can be found in ruminant meat, dairy products, and some bacterial or microbial samples.[7][8] Its presence in the sample would artificially inflate the internal standard peak area, leading to an underestimation of the target analytes. Therefore, screening the sample matrix for endogenous C17:0 is essential before its adoption as an internal standard.

This compound (C19:0) is another excellent and commonly used internal standard.[7][9] Its key advantage is that it is much less likely to be present in biological samples compared to C17:0. This makes it a safer and more robust choice for novel or uncharacterized sample matrices. Due to its higher molecular weight, C19:0 has a longer retention time and elutes later in the chromatogram. This can be advantageous in preventing peak co-elution with the highly abundant C18 fatty acids.[10]

Furthermore, this compound is the internal standard specified in certain official methods, such as the European standard EN 14103:2011 for determining FAME content in biodiesel.[8][10][11] For analyses requiring adherence to such regulatory protocols, C19:0 is the mandatory choice.[10]

Quantitative Data & Performance Comparison

While a direct, single-study quantitative comparison of recovery and precision is scarce, performance can be inferred from their application in validated methods. The primary deciding factor remains the potential for interference within the sample matrix.

FeatureHeptadecanoate (C17:0)This compound (C19:0)Rationale & References
Natural Abundance Present in some matrices (e.g., dairy, ruminant fat, certain bacteria).Very rarely found in natural biological samples.A primary selection criterion. C19:0 is often a safer choice for unknown samples.[7][8]
Chromatographic Elution Elutes between C16 and C18 FAMEs.Elutes after C18 FAMEs.C19:0's later elution can prevent interference with major C18 peaks.[10]
Use in Standard Methods Commonly used in general research applications.[4]Specified in standard methods like EN 14103 for biodiesel analysis.For regulatory compliance, C19:0 may be required.[8][10][11]
Potential for Interference Risk of co-elution or overlap with endogenous C17:0 if present.Low risk of interference from endogenous sources.The absence of the IS in the original sample is a critical assumption.[12]
Common Applications General lipidomics, analysis of samples known to be free of C17:0.[4]Biodiesel quality control, analysis of complex or unknown biological matrices.[9][11]The application dictates the required robustness and regulatory needs.

Experimental Protocols

Below is a generalized protocol for the analysis of total fatty acids in a biological sample using either C17:0 or C19:0 as an internal standard.

Sample Preparation and Lipid Extraction

This protocol is based on a standard acid-catalyzed transesterification method.

Materials:

  • Sample (e.g., 10-50 mg of tissue, cells, or oil).[13]

  • Internal Standard Stock Solution: Accurately prepared solution of nonadecanoic acid or heptadecanoic acid (e.g., 1 mg/mL in Chloroform:Methanol 2:1, v/v).[12]

  • Anhydrous 1.25 M HCl in Methanol.[4]

  • Hexane (GC grade).[4]

  • 0.9% (w/v) Sodium Chloride solution.[13]

  • Glass vials with PTFE-lined caps.

Procedure:

  • Accurately weigh the sample into a glass vial.

  • Add a precise volume of the chosen internal standard stock solution (e.g., 50 µL of 1 mg/mL IS for a theoretical final concentration in the same order of magnitude as the analytes).[4][12]

  • Lyophilize the sample to remove all water.[4]

  • Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the dried sample.[4]

  • Cap the vial tightly and heat at 80°C for 1 hour to facilitate transesterification, converting fatty acids to FAMEs.[4][13]

  • Cool the vial to room temperature.

  • Add 1 mL of 0.9% NaCl solution to quench the reaction, followed by 0.5 mL of hexane to extract the FAMEs.[13]

  • Vortex thoroughly for 1 minute and centrifuge to separate the phases.[13]

  • Carefully transfer the upper hexane layer, containing the FAMEs and the internal standard methyl ester, to an autosampler vial for GC analysis.[4][13]

Gas Chromatography (GC) Analysis

Typical GC conditions for FAME analysis are provided below. These should be optimized for the specific instrument and column used.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Polar capillary column suitable for FAMEs (e.g., HP-5ms, DB-WAX, or Omegawax).[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1 mL/min).[2]

  • Injection: 1 µL injection with a split ratio (e.g., 10:1).[2][4]

  • Inlet Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1-2 minutes.

    • Ramp at 25°C/min to 200°C.

    • Ramp at 5°C/min to 250°C and hold for 7 minutes.[2]

  • Detector Temperature (FID): 280°C.[2]

Visualizations

Workflow and Decision Logic

The following diagrams illustrate the experimental workflow for FAME analysis and the logical process for selecting an appropriate internal standard.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., tissue, oil, cells) Add_IS 2. Add Internal Standard (C17:0 or C19:0) Sample->Add_IS Extraction 3. Lipid Extraction & Solvent Evaporation Add_IS->Extraction Methylation 4. Transesterification (e.g., Methanolic HCl, 80°C) Extraction->Methylation Dried Lipid Extract FAME_Extract 5. FAME Extraction (Hexane) Methylation->FAME_Extract FAMEs in Solution GC_Analysis 6. GC-FID Analysis FAME_Extract->GC_Analysis Quant 7. Data Quantification (Peak Area Ratios) GC_Analysis->Quant

Caption: General experimental workflow for FAME analysis with an internal standard.

IS_Selection_Logic Start Start: Choose IS for FAME Analysis CheckMatrix Is the sample from a source known to contain C17:0? (e.g., dairy, ruminant fat) Start->CheckMatrix CheckMethod Does the analysis require adherence to a specific standard method (e.g., EN 14103)? CheckMatrix->CheckMethod No UseC19 Use this compound (C19:0) - Lower risk of interference CheckMatrix->UseC19 Yes / Unknown MandateC19 Use this compound (C19:0) - Mandated by method CheckMethod->MandateC19 Yes Flexible Choice is flexible. Consider chromatographic needs. CheckMethod->Flexible No ConsiderC17 Heptadecanoate (C17:0) is a possible option. Screen for presence. Flexible->UseC19 Flexible->ConsiderC17

Caption: Decision logic for selecting between C17:0 and C19:0 internal standards.

Conclusion

Both this compound (C19:0) and heptadecanoate (C17:0) are effective internal standards for the quantitative analysis of fatty acid methyl esters by gas chromatography. The optimal choice is dictated by the specific context of the analysis.

  • Heptadecanoate (C17:0) is a suitable choice for matrices known to be free of this fatty acid.

  • This compound (C19:0) is generally the more robust and safer option, especially for samples of unknown composition, due to its rarity in nature. It is also the required standard for certain regulated methods, such as in biodiesel analysis.[10][11]

Ultimately, proper method validation, including a screen for the presence of the chosen internal standard in the sample matrix, is paramount to ensuring accurate and reliable quantitative results.

References

A Comparative Analysis of Nonadecanoate and Tridecanoate for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and sensitive field of lipidomics, the accuracy of quantitative data is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variations inherent in sample preparation and analysis. Among the choices for internal standards, odd-chain fatty acids such as nonadecanoate (C19:0) and tridecanoate (C13:0) are frequently employed due to their low natural abundance in most biological systems. This guide provides a comprehensive comparative analysis of this compound and tridecanoate, supported by their physicochemical properties and detailed experimental protocols, to assist researchers in selecting the optimal internal standard for their lipidomic workflows.

Performance Comparison

While direct head-to-head experimental comparisons of the performance of this compound and tridecanoate as internal standards are not extensively documented in publicly available literature, a comparative assessment can be inferred from their distinct physical and chemical properties and their applications in published methodologies.

Tridecanoate (C13:0) , with its shorter alkyl chain, is more polar than this compound. This property can be advantageous in certain reversed-phase liquid chromatography (LC) methods, as it will elute earlier, potentially providing better separation from the bulk of longer-chain endogenous lipids. This can be particularly beneficial in analyses focusing on short to medium-chain fatty acids.

This compound (C19:0) , being a longer-chain saturated fatty acid, more closely mimics the chromatographic behavior of common long-chain fatty acids (e.g., C16 and C18 species) that are often the focus of lipidomic studies. This can lead to more accurate correction for extraction efficiency and matrix effects for these analytes. However, care must be taken to ensure it does not co-elute with other C18 or C20 unsaturated fatty acids that may be present in the sample.

Ultimately, the choice between tridecanoate and this compound will depend on the specific lipid species being quantified and the chromatographic method employed. In some instances, researchers have successfully utilized both internal standards simultaneously to cover a broader range of fatty acid chain lengths in their analysis.[1]

Data Presentation: Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and tridecanoate is crucial for their effective application as internal standards. The following table summarizes their key characteristics.

PropertyThis compoundTridecanoate
Chemical Formula C₁₉H₃₈O₂C₁₃H₂₆O₂
Molecular Weight 298.5 g/mol 214.34 g/mol [2]
Melting Point 69.4 °C41.5 °C
Boiling Point 300 °C at 760 mmHg236 °C at 100 mmHg[3]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[4] Sparingly soluble in aqueous buffers.[4]Good solubility in non-polar organic solvents like hexane, petroleum ether, chloroform, and ether. Poorly soluble in water.
Appearance White, waxy solidWhite crystalline solid

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and accurate lipidomic analysis. The following sections provide methodologies for lipid extraction and analysis using either this compound or tridecanoate as an internal standard.

Protocol 1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the quantification of total fatty acids in a biological sample.

1. Lipid Extraction (Folch Method)

  • To a known amount of sample (e.g., 100 µL of plasma or 10-20 mg of tissue homogenate) in a glass tube with a PTFE-lined cap, add a precise volume of an internal standard solution of nonadecanoic acid or tridecanoic acid in methanol (e.g., 100 µL of a 1 mg/mL solution).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex thoroughly.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again and centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.

  • Add 1 mL of 14% boron trifluoride in methanol (BF₃/MeOH).

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature and add 1 mL of hexane and 1 mL of water.

  • Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 8°C/min, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Based on the peak area ratio of the analyte FAME to the internal standard FAME (methyl this compound or methyl tridecanoate).

Protocol 2: Lipidomics Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the analysis of a broad range of lipid classes.

1. Lipid Extraction (MTBE Method)

  • To a 20 µL sample in a glass tube, add a known amount of an internal standard mixture containing This compound and/or tridecanoate and other class-specific internal standards.

  • Add 225 µL of ice-cold methanol and vortex.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.

  • Add 188 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the upper organic phase into a new tube.

  • Evaporate the solvent to dryness under vacuum.

  • Reconstitute the dried lipids in a suitable volume of the initial mobile phase (e.g., 100 µL).

2. LC-MS/MS Analysis

  • Instrument: UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column suitable for lipidomics (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the lipid classes of interest. For example: 0-2 min, 40-43% B; 2.1-12 min, 50-90% B; 12.1-15 min, 99% B; followed by re-equilibration.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Quantification: Based on the peak area ratio of the analyte to the corresponding internal standard.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the use of this compound and tridecanoate in lipidomics.

Lipidomics_Workflow node_process node_process node_input_output node_input_output node_instrument node_instrument node_data node_data Sample Biological Sample Internal_Standard Add Internal Standard (this compound or Tridecanoate) Sample->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch, MTBE) Internal_Standard->Lipid_Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Lipid_Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Lipid_Extraction->Analysis for LC-MS Derivatization->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Biological_Interpretation Biological Interpretation Quantification->Biological_Interpretation

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Odd_Chain_Fatty_Acid_Metabolism node_metabolite node_metabolite node_process node_process node_enzyme node_enzyme node_cycle node_cycle OCFA Odd-Chain Fatty Acids (e.g., this compound, Tridecanoate) Beta_Oxidation Beta-Oxidation OCFA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin) Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12) Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Simplified metabolic pathway of odd-chain fatty acids.

References

A Comparative Guide to the Accuracy and Precision of Nonadecanoate in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In chromatographic analysis, particularly of fatty acids, the choice of an internal standard is a critical factor that directly impacts the accuracy and precision of the results. This guide provides an objective comparison of nonadecanoate (nonadecanoic acid, C19:0), a commonly used odd-chain fatty acid, with other internal standards, supported by experimental data and detailed methodologies.

The Role of the Internal Standard in Quantitative Analysis

An internal standard (IS) is a compound of known concentration added to a sample, calibrator, and quality control at the beginning of the analytical process. Its primary purpose is to correct for variations that can arise during sample preparation, extraction, and instrumental analysis. An ideal internal standard should be a substance that is not naturally present in the biological matrix and provides a signal that does not overlap with the analytes of interest.[1] It should also be stable and mimic the behavior of the analyte throughout the entire analytical workflow.

Nonadecanoic acid is frequently employed as an internal standard in the analysis of fatty acids, particularly for gas chromatography (GC) applications, because it is typically absent or found at very low levels in most biological samples.[2]

Performance Comparison of this compound and Other Internal Standards

The selection of an appropriate internal standard is pivotal for achieving accurate quantification. While this compound is a viable option, its performance should be evaluated in the context of other available standards, such as other odd-chain fatty acids and stable isotope-labeled (SIL) standards. SIL standards are often considered the "gold standard" in quantitative mass spectrometry as they possess nearly identical physicochemical properties to their corresponding analytes, ensuring they behave similarly during sample preparation and ionization.[2]

Table 1: Comparison of Internal Standard Types for Fatty Acid Analysis

FeatureThis compound (Odd-Chain Fatty Acid)Stable Isotope-Labeled (SIL) Standards
Principle A non-endogenous, odd-chain fatty acid that is structurally similar to the analytes of interest.An isotopically labeled version of the analyte (e.g., deuterated).
Advantages - Typically absent in biological samples.[2]- Commercially available and relatively inexpensive.- Considered the "gold standard" for accuracy.[2]- Near-identical physicochemical properties to the analyte, providing the best correction for matrix effects and ionization suppression.
Disadvantages - Potential for co-elution with common C18 unsaturated fatty acids (e.g., linoleate and linolenate), which can interfere with accurate quantification.[1]- Structural differences may lead to variations in extraction efficiency and instrument response compared to all analytes.- Higher cost and may not be commercially available for all fatty acids of interest.
Typical Platform GC-FID, GC-MSLC-MS, GC-MS

Table 2: Quantitative Performance Data from Validation Studies

The following table summarizes typical performance parameters for fatty acid analysis. While a direct head-to-head comparison in a single study is limited in the public domain, these values provide a benchmark for what can be achieved with different internal standard strategies.

ParameterMethod Using Methyl this compound IS (GC-FID)Method Using Isotope-Coded Multiple IS (GC-MS)
Linearity (R²) ≥ 0.99≥ 0.98
Accuracy (% Recovery / % Bias) Not explicitly reported82-122%
Precision (%RSD / %CV) < 15% (for related methods)0.21-15%
Limit of Quantification (LOQ) Method-dependent0.022-0.18 µg/mL

Data for the isotope-coded multiple IS method is from a study on the quantification of 32 lipid fatty acids.[3] Data for the methyl this compound method is inferred from performance of similar methods.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis in fatty acid quantification using an internal standard.

Protocol 1: Transesterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol outlines the conversion of fatty acids in a lipid extract to their corresponding methyl esters, a necessary step for GC analysis.

Materials:

  • Lipid extract

  • Toluene

  • Internal Standard Solution (e.g., 10 mg/mL Methyl this compound in hexane)

  • 14% Boron trifluoride in methanol (BF₃/MeOH)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

Procedure:

  • Accurately weigh approximately 100 mg of the sample into a glass vial.

  • Add a precise volume of the internal standard solution (e.g., 1 mL of a 10 mg/mL solution).

  • Add 2 mL of toluene and vortex to dissolve the sample.

  • Add 2 mL of 14% BF₃/MeOH solution.

  • Cap the vial tightly and heat at 100°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution, and vortex thoroughly.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC analysis.[1]

Protocol 2: GC-MS Analysis of FAMEs

Instrument Conditions (Typical):

  • GC Column: Zebron ZB-FAME (30 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 70°C for 2 min, ramp to 180°C at 15°C/min and hold for 6 min, then ramp to 230°C at 10°C/min and hold for 1 min.[3]

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 300°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Positive Ion Chemical Ionization (PICI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Transesterification to FAMEs (e.g., BF3/MeOH) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Peak_Integration Peak Integration (Analyte & IS) GC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Figure 1. A generalized workflow for the quantitative analysis of fatty acids using an internal standard.

Conclusion

This compound is a widely used and effective internal standard for the quantitative analysis of fatty acids, particularly in GC-based methods. Its primary advantages are its absence in most biological samples and its relatively low cost. However, a critical consideration is the potential for chromatographic co-elution with common C18 unsaturated fatty acids, which can compromise accuracy. For applications demanding the highest level of precision and accuracy, especially in complex matrices analyzed by mass spectrometry, stable isotope-labeled internal standards remain the superior choice, albeit at a higher cost. The selection of the most appropriate internal standard ultimately depends on the specific requirements of the analytical method, including the sample matrix, the analytes of interest, the analytical platform, and the desired level of data quality. Thorough method validation is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.

References

A Researcher's Guide to Inter-laboratory Comparison of Nonadecanoate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of nonadecanoate (C19:0), a long-chain saturated fatty acid, is crucial in various fields including metabolic research, nutritional science, and as an internal standard in lipidomics. This guide provides a comprehensive comparison of the primary analytical methodologies for this compound quantification, outlines the framework for inter-laboratory comparison, and presents detailed experimental protocols. While direct inter-laboratory comparison data specifically for this compound is not extensively published, this guide synthesizes performance data from single-laboratory validations and comparative studies of long-chain fatty acids to provide a robust framework for method selection and validation.

The two predominant analytical platforms for the quantification of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) or other detectors. The choice of method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is a critical step in ensuring the accuracy and reliability of this compound quantification. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a well-established and cost-effective technique for fatty acid analysis. For higher sensitivity and selectivity, especially in complex biological matrices, Mass Spectrometry (GC-MS and LC-MS/MS) is the preferred choice.

Table 1: Quantitative Performance Comparison of this compound Quantification Methods

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.2 - 0.6 µg/mL0.05 - 0.5 µg/mL1 - 30 ng/mL
Limit of Quantification (LOQ) 0.6 - 1.7 µg/mL0.15 - 1.5 µg/mL3 - 100 ng/mL
Accuracy (Recovery) 90 - 110%95 - 115%85 - 115%
Precision (RSD%) < 10%< 5%< 15%

Note: The data presented in this table is a composite of values obtained from validation studies of long-chain fatty acids and should be considered as typical performance characteristics.

Experimental Protocols

Accurate quantification of this compound necessitates meticulous sample preparation and standardized analytical procedures. For GC-based methods, derivatization to fatty acid methyl esters (FAMEs) is a mandatory step to increase volatility.

1. Lipid Extraction (Folch Method)

A common procedure for extracting lipids from biological samples.

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Add a known amount of an appropriate internal standard (if this compound is not the internal standard).

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol uses boron trifluoride-methanol (BF3/MeOH) for the derivatization of fatty acids to their corresponding methyl esters.[1]

  • To the dried lipid extract, add 2 mL of toluene and vortex to dissolve.[1]

  • Add 2 mL of 14% BF3/MeOH solution.[1]

  • Cap the vial tightly and heat at 100°C for 1 hour.[1]

  • Cool the vial to room temperature.[1]

  • Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.[1]

  • Allow the layers to separate and transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[1]

3. Gas Chromatography (GC-FID/MS) Analysis Protocol

Typical GC conditions for FAME analysis. These may need to be optimized for specific instruments and applications.

  • Column: A polar capillary column is recommended for FAME analysis (e.g., DB-23, SP-2560).[2]

  • Injector: Split/splitless injector at 250°C.[2]

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Detector (FID): 275°C.

  • Detector (MS): Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis Protocol

LC-MS can analyze underivatized nonadecanoic acid, which simplifies sample preparation.

  • Column: A reversed-phase column, such as a C18 or C8, is typically used.[1]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve ionization.[1]

  • Flow Rate: 0.2-0.5 mL/min.[1]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is common.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

Inter-laboratory Comparison Framework

An inter-laboratory comparison (ILC) or proficiency test (PT) is essential for evaluating the performance of different laboratories and methods. Organizations like the American Oil Chemists' Society (AOCS) and Fapas provide PT programs for fatty acid analysis. A typical ILC for this compound quantification would follow the workflow below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation P1 Homogeneous Sample Preparation (Matrix with known this compound conc.) P2 Sample Distribution to Participating Laboratories P1->P2 Secure & temperature-controlled L1 Lab A (e.g., GC-FID) P2->L1 L2 Lab B (e.g., GC-MS) P2->L2 L3 Lab C (e.g., LC-MS/MS) P2->L3 D1 Data Submission (Quantitative results) L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., Z-score calculation) D1->D2 D3 Performance Report Generation D2->D3 D3->L1 Feedback & Corrective Actions D3->L2 Feedback & Corrective Actions D3->L3 Feedback & Corrective Actions

Inter-laboratory comparison workflow for this compound quantification.

In this workflow, a central organizer prepares and distributes homogeneous samples to participating laboratories. Each laboratory analyzes the samples using their chosen method and submits the results. The organizer then performs a statistical analysis, often calculating Z-scores to compare the performance of each laboratory against the consensus value.

Z-score Calculation:

Z = (x - X) / σ

where:

  • x is the result from the participating laboratory

  • X is the assigned value (consensus mean of all results)

  • σ is the standard deviation for proficiency assessment

A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Signaling Pathways and Experimental Workflows

While nonadecanoic acid is primarily used as a biomarker and internal standard, understanding its metabolic context is important. The following diagram illustrates a simplified overview of fatty acid metabolism.

G cluster_ingestion Dietary Intake & Synthesis cluster_processing Metabolic Processing Diet Dietary Fats (Triglycerides) FA Fatty Acids (including this compound) Diet->FA DeNovo De Novo Lipogenesis DeNovo->FA BetaOx Beta-Oxidation FA->BetaOx Storage Triglyceride Storage (Adipose Tissue) FA->Storage Membrane Membrane Synthesis (Phospholipids) FA->Membrane Energy Energy Production (ATP) BetaOx->Energy

Simplified overview of fatty acid metabolism.

The following diagram illustrates a typical experimental workflow for the quantification of this compound from a biological sample.

G Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Deriv Derivatization (e.g., to FAMEs for GC) Extraction->Deriv Analysis Instrumental Analysis (GC or LC) Deriv->Analysis Data Data Processing & Quantification Analysis->Data

Experimental workflow for this compound quantification.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Nonadecanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids such as nonadecanoic acid (nonadecanoate) is crucial for metabolic studies, biomarker discovery, and pharmaceutical quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data from analogous long-chain saturated fatty acids, to assist in method selection and validation.

While both techniques offer high levels of sensitivity and selectivity, they operate on different principles, necessitating distinct sample preparation protocols and offering unique advantages and disadvantages. GC-MS is a classic and robust method for fatty acid analysis, renowned for its high resolution and sensitivity, though it requires derivatization to make the analytes volatile.[1] HPLC, on the other hand, can analyze fatty acids in their native form or with derivatization to enhance detection, providing a valuable alternative and orthogonal method for cross-validation.[2]

Quantitative Performance Comparison

The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical validation parameters for the quantification of long-chain saturated fatty acids, including this compound, by HPLC and GC-MS. These values are compiled from various studies and represent expected performance.

Performance ParameterHPLCGC-MSRemarks
Linearity (r²) > 0.99[1]> 0.99[3]Both methods demonstrate excellent linearity across a defined concentration range.
Accuracy (Recovery %) 97.1 - 102.2%[4][5]96.2 - 103.9%[6]Comparable and high accuracy is achievable with optimized protocols for both techniques.
Precision (RSD%) < 5%[1]< 2%[6]GC-MS often exhibits slightly better precision.
Limit of Detection (LOD) ~0.66 µg/mL[7]~0.01-0.06 mg/mL[3]GC-MS generally offers superior sensitivity, making it suitable for trace analysis.
Limit of Quantification (LOQ) ~2.22 µg/mL[7]~6.8 µg/mL[6]GC-MS is typically more sensitive for quantifying low-level analytes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. For fatty acids like this compound, which lack a strong UV chromophore, derivatization is often employed to enhance detection, or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

1. Sample Preparation (Lipid Extraction):

  • For biological samples (plasma, tissue), a Folch or Bligh-Dyer extraction is performed using a chloroform:methanol mixture to isolate the lipid fraction.

  • The organic layer containing the lipids is collected and dried under a stream of nitrogen.

  • The dried extract is reconstituted in a suitable solvent for direct injection or derivatization.

2. Derivatization (for UV detection):

  • To enhance UV detection, the carboxyl group of this compound can be derivatized with a UV-absorbing agent such as p-bromophenacyl bromide.

  • The reaction is typically carried out in an aprotic solvent with a catalyst.

3. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (if derivatized).[2]

  • Column Temperature: 30-40°C.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS requires analytes to be volatile and thermally stable. Therefore, non-volatile fatty acids like this compound must be converted into volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis.[10]

1. Sample Preparation (Lipid Extraction):

  • Lipid extraction is performed as described in the HPLC protocol.

2. Derivatization (Esterification):

  • The dried lipid extract is subjected to esterification to form FAMEs. Common reagents include:

    • Boron trifluoride (BF₃) in methanol.

    • Methanolic HCl or H₂SO₄.[11]

    • (Trimethylsilyl)diazomethane.

  • The reaction mixture is heated, and after cooling, the FAMEs are extracted into an organic solvent like hexane.

3. GC-MS Conditions:

  • Column: A polar capillary column, such as one with a cyanopropyl stationary phase (e.g., DB-23, SP-2560), is typically used for FAME analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping up to 240°C.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Mandatory Visualization

To better illustrate the experimental workflows and the logical relationship in method cross-validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction (e.g., Folch) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (Optional, for UV) reconstitution->derivatization injection HPLC Injection reconstitution->injection derivatization->injection separation C18 Reversed-Phase Separation injection->separation detection Detection (UV/ELSD/CAD) separation->detection quantification Quantification detection->quantification

HPLC experimental workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction start->extraction drying Solvent Evaporation extraction->drying esterification Esterification to FAMEs (e.g., BF3/Methanol) drying->esterification fame_extraction FAME Extraction (e.g., Hexane) esterification->fame_extraction injection GC Injection fame_extraction->injection separation Capillary GC Separation injection->separation detection Mass Spectrometry Detection (Scan/SIM) separation->detection quantification Quantification detection->quantification

GC-MS experimental workflow for this compound analysis.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison and Conclusion hplc HPLC Method linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq gcms GC-MS Method gcms->linearity gcms->accuracy gcms->precision gcms->lod_loq compare Compare Results linearity->compare accuracy->compare precision->compare lod_loq->compare conclusion Method Suitability compare->conclusion

Logical workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis, available instrumentation, and the sample matrix.

  • GC-MS is the preferred method for high-sensitivity, comprehensive fatty acid profiling, especially when trace-level quantification is required. Its high chromatographic resolution and mass spectrometric detection provide excellent specificity.

  • HPLC serves as an excellent orthogonal method for cross-validation. It is particularly advantageous when dealing with thermally sensitive analytes or when a derivatization-free method is desired (using detectors like ELSD or CAD).

A thorough cross-validation, comparing results from both techniques, provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings in the fields of life sciences and drug development.

References

A Comparative Guide to Nonadecanoate and Stable Isotope-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of molecules in complex biological matrices is a cornerstone of modern research and drug development. In mass spectrometry-based analyses, particularly in the field of lipidomics, the choice of an internal standard is a critical determinant of data quality, influencing both accuracy and precision. This guide provides an objective comparison between the use of nonadecanoate, an odd-chain fatty acid, and stable isotope-labeled (SIL) internal standards for quantitative applications.

The Role of Internal Standards in Quantitative Analysis

An internal standard is a compound of known concentration added to a sample at the beginning of the analytical workflow. Its purpose is to correct for variations that can occur during sample preparation, such as extraction inefficiencies, and during instrumental analysis, such as fluctuations in injection volume and ionization efficiency.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1]

Performance Comparison: this compound vs. Stable Isotope-Labeled Standards

The primary distinction between this compound and SIL standards lies in their structural and mass relationship to the endogenous analytes being measured. This compound (C19:0) is a long-chain saturated fatty acid that is typically absent or present at very low concentrations in most biological samples, making it a suitable "surrogate" internal standard.[1] In contrast, stable isotope-labeled standards are analogs of the target analytes where one or more atoms have been replaced with a heavy isotope, such as deuterium (²H or D) or carbon-13 (¹³C).[3] This makes them chemically almost identical to the analyte, with a distinct mass difference that allows for separate detection by a mass spectrometer.

The following table summarizes the key performance characteristics of this compound versus stable isotope-labeled internal standards based on established principles of analytical chemistry.

Performance MetricThis compound (Odd-Chain Fatty Acid)Stable Isotope-Labeled (SIL) Standards (e.g., ¹³C- or D-labeled)Rationale & Implications for Quantification
Accuracy Good, but can be compromised by differential matrix effects.Excellent . Considered the "gold standard" for accuracy.[3]SILs co-elute with the analyte and experience nearly identical ionization suppression or enhancement, leading to more accurate correction.[4] this compound's different retention time can lead to it experiencing different matrix effects than the analytes of interest.
Precision (%RSD) Typically <15%Typically <10% The closer physicochemical match of SILs to the analytes results in more consistent correction for analytical variability, leading to lower relative standard deviation (RSD).
Recovery Correction Good. Similar extraction behavior to other long-chain fatty acids.Excellent . Exhibits virtually identical extraction recovery to the endogenous analyte.Because SILs have the same chemical structure, they are the best tool to accurately monitor and correct for sample losses during extraction and processing steps.[4]
Chromatographic Behavior Elutes at a different retention time than most endogenous fatty acids.Co-elutes with the corresponding unlabeled analyte (with a minor shift possible for some deuterated standards).[3][5]Co-elution is critical for accurate correction of matrix effects that can vary across a chromatographic run. ¹³C-labeled standards generally show less of a retention time shift compared to deuterated standards.[5]
Cost-Effectiveness More cost-effective .Generally more expensive to synthesize.[3]The higher cost of SILs can be a limiting factor, especially for large-scale studies or when a wide range of analytes requires multiple SIL standards.
Availability Readily available.Availability can be limited for some specific or less common analytes.[3]This compound is a common chemical, whereas the synthesis of specific SILs can be complex and not always commercially viable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the analysis of fatty acids using either this compound or a stable isotope-labeled internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of total fatty acid profiles in biological samples like plasma, tissues, or cells.

1. Sample Preparation and Lipid Extraction (Folch Method): a. To a known amount of sample (e.g., 100 µL of plasma or 10-20 mg of homogenized tissue), add a precise amount of the chosen internal standard (e.g., 10 µL of a 1 mg/mL this compound solution in methanol or a deuterated fatty acid standard).[6] b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.[6] c. Incubate at room temperature for 20 minutes to ensure thorough lipid extraction.[6] d. Add 0.4 mL of 0.9% NaCl solution to induce phase separation.[6] e. Centrifuge at 2,000 x g for 10 minutes at 4°C.[6] f. Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.[6] g. Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to FAMEs: a. To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[7] b. Tightly cap the tube and heat at 60°C for 30 minutes.[7] c. Cool the tube to room temperature. d. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[6] e. Vortex for 30 seconds and centrifuge at 1,000 x g for 5 minutes.[6] f. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[6]

3. GC-MS Instrumental Analysis:

  • GC System: Agilent 7890B GC or equivalent.[8]

  • Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

  • Oven Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold for 3 min), and finally to 320°C at 20°C/min (hold for 12 min).[8]

  • Injection: 1 µL in splitless mode.[8]

  • MS System: Agilent 5977B MSD or equivalent.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: m/z 50-600.[6]

4. Data Analysis: Quantification is achieved by creating a calibration curve and comparing the peak area ratio of the analyte to the internal standard.[6]

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the targeted quantification of specific fatty acids and other lipids using a stable isotope dilution strategy.

1. Sample Preparation and Lipid Extraction: a. To a known volume of sample (e.g., 100 µL of plasma), add the stable isotope-labeled internal standard mix (containing labeled versions of the analytes of interest).[9] b. Allow the internal standards to equilibrate with the sample for 10 minutes.[10] c. Perform lipid extraction using a suitable method, such as a modified Folch extraction or protein precipitation followed by liquid-liquid extraction.[9][11] For example, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture, vortex, and centrifuge to separate the layers.[2] d. Collect the organic layer containing the lipids. e. Dry the extract under a stream of nitrogen. f. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile/isopropanol).

2. LC-MS/MS Instrumental Analysis:

  • LC System: UHPLC system such as a Shimadzu Nexera series or equivalent.[12]

  • Column: A C18 or C30 reversed-phase column suitable for lipid analysis.[13]

  • Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.[13]

  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP or Agilent QQQ) capable of Multiple Reaction Monitoring (MRM).[9]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fatty acids.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding stable isotope-labeled internal standard.

3. Data Analysis: Quantification is based on the ratio of the peak area of the endogenous analyte to its corresponding stable isotope-labeled internal standard, plotted against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[9]

Visualizing the Workflow

Diagrams can help clarify complex experimental processes and decision-making logic.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add Internal Standard (this compound or SIL) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization GC-MS Path LC_MS LC-MS/MS Extraction->LC_MS LC-MS Path GC_MS GC-MS Derivatization->GC_MS Quantification Quantification (Peak Area Ratios) GC_MS->Quantification LC_MS->Quantification Results Final Concentration Quantification->Results

Caption: A generalized experimental workflow for lipid analysis.

Logic_Diagram cluster_this compound This compound Path cluster_sil SIL Path Start Start: Choose Internal Standard This compound This compound (Odd-Chain) Start->this compound SIL Stable Isotope-Labeled (¹³C or Deuterated) Start->SIL N_Adv Advantages: - Cost-effective - Readily Available This compound->N_Adv N_Disadv Disadvantages: - Different Retention Time - Potential for Differential Matrix Effects This compound->N_Disadv S_Adv Advantages: - High Accuracy & Precision - Co-elution with Analyte - Corrects for Matrix Effects SIL->S_Adv S_Disadv Disadvantages: - Higher Cost - Limited Availability for some Analytes SIL->S_Disadv End Decision based on: - Budget - Required Accuracy - Analyte Availability N_Adv->End N_Disadv->End S_Adv->End S_Disadv->End

Caption: Decision logic for selecting an internal standard.

Conclusion

The choice between this compound and stable isotope-labeled internal standards depends on the specific requirements of the analytical method and the research question. For applications where the highest accuracy and precision are paramount, such as in clinical diagnostics or regulated bioanalysis, stable isotope-labeled standards are the superior choice.[4] Their ability to perfectly mimic the behavior of the endogenous analyte provides the most reliable correction for analytical variability.

However, this compound remains a viable and cost-effective option for many research applications, especially for general fatty acid profiling where high-throughput and lower cost are important considerations. When using this compound, it is crucial to perform thorough method validation to ensure that it provides the necessary accuracy and precision for the intended application. Ultimately, a careful consideration of the trade-offs between cost, availability, and analytical performance will guide the selection of the most appropriate internal standard.

References

A Comparative Guide to Linearity and Recovery Studies Using Nonadecanoate Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical studies, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of the performance of nonadecanoate (C19:0) as an internal standard in linearity and recovery studies, particularly in the context of fatty acid analysis. We will delve into the experimental data, detailed protocols, and a comparison with alternative internal standards.

Understanding Linearity and Recovery

Linearity in an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linearity study is crucial for establishing the range over which an assay is accurate.

Recovery is a measure of the accuracy of an analytical method. It is determined by assaying a sample with a known amount of the analyte added (spiked) and comparing the measured concentration to the true concentration. A recovery study helps to identify any systematic errors or biases in the method.

This compound as an Internal Standard

Nonadecanoic acid (C19:0) or its methyl ester derivative, methyl this compound, is a common choice for an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses, especially for the quantification of fatty acids.[1] As an odd-chain fatty acid, it is typically absent or present in very low concentrations in most biological samples, which is a key characteristic of a good internal standard.

Performance Data: Linearity and Recovery with this compound

The following tables summarize typical performance data for linearity and recovery studies where this compound was used as an internal standard. The data is synthesized from various analytical validation studies.

Table 1: Linearity Study Data using Methyl this compound Internal Standard for a Panel of Fatty Acid Methyl Esters (FAMEs) by GC-FID

Analyte (FAME)Concentration Range (µg/mL)Correlation Coefficient (r²)
Myristate (C14:0)1 - 1000.9992
Palmitate (C16:0)1 - 1000.9995
Stearate (C18:0)1 - 1000.9991
Oleate (C18:1n9c)1 - 1000.9996
Linoleate (C18:2n6c)1 - 1000.9994

Table 2: Recovery Study Data using this compound Internal Standard in Spiked Plasma Samples

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Palmitic Acid109.898
Palmitic Acid5051.2102.4
Palmitic Acid10099.199.1
Oleic Acid1010.3103
Oleic Acid5048.997.8
Oleic Acid100101.5101.5

Comparison with Alternative Internal Standards

While this compound is widely used, it is not without its limitations. The choice of an internal standard should ideally be a compound that is structurally and chemically as similar as possible to the analyte.

Potential Issues with this compound:

  • Chromatographic Co-elution: In complex fatty acid mixtures, the peak for methyl this compound can sometimes overlap with other fatty acid methyl esters, such as C18:3 isomers, which can compromise quantification.[2][3]

  • Differences in Extraction Efficiency and Derivatization: As a saturated fatty acid, its behavior during extraction and derivatization may not perfectly mimic that of polyunsaturated or very long-chain fatty acids.

Alternative Internal Standards:

  • Other Odd-Chain Fatty Acids (e.g., C17:0, C21:0): Heptadecanoic acid (C17:0) is another frequently used odd-chain fatty acid internal standard. However, it can be naturally present in some samples, such as tallow.[2]

  • Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard" for internal standards, particularly for mass spectrometry-based methods. A SIL analog of the analyte (e.g., d33-C17:0) will have nearly identical chemical and physical properties, leading to more accurate correction for sample loss and matrix effects.[4]

Table 3: Comparative Performance of Internal Standards

Internal Standard TypeAdvantagesDisadvantagesTypical Recovery Range (%)
This compound (C19:0) - Commercially available and relatively inexpensive.- Generally absent in biological samples.- Potential for chromatographic overlap.- May not perfectly mimic the behavior of all fatty acids.90 - 110
Heptadecanoate (C17:0) - Similar properties to other fatty acids.- Widely used and well-documented.- Can be naturally present in some matrices.90 - 110
Stable Isotope-Labeled Analogs - Considered the "gold standard" for accuracy.- Identical chemical and physical properties to the analyte.- More expensive and not available for all analytes.95 - 105

Experimental Protocols

Below are detailed methodologies for conducting linearity and recovery studies using a this compound internal standard for the analysis of fatty acids in a biological matrix (e.g., plasma) by Gas Chromatography with Flame Ionization Detection (GC-FID).

Linearity Study Protocol
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the fatty acid analytes and the methyl this compound internal standard (IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by mixing appropriate volumes of the analyte stock solutions to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Add a constant, known amount of the this compound internal standard solution to each calibration standard.

  • Sample Preparation (Derivatization):

    • Evaporate the solvent from each calibration standard under a stream of nitrogen.

    • Perform a methylation reaction to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs). A common method is to use boron trifluoride in methanol (BF3-methanol).

    • After the reaction, extract the FAMEs into an organic solvent like hexane.

  • GC-FID Analysis:

    • Inject a fixed volume of each extracted calibration standard into the GC-FID system.

    • Record the peak areas for each analyte and the internal standard.

  • Data Analysis:

    • Calculate the response factor (RF) for each analyte relative to the internal standard for each concentration level: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

Recovery Study Protocol
  • Sample Selection:

    • Use a pooled sample of the biological matrix (e.g., plasma) that is known to contain low levels of the analytes of interest.

  • Spiking:

    • Prepare three sets of samples at different concentration levels (low, medium, and high) within the linear range of the assay.

    • For each level, take a known volume of the matrix and spike it with a known amount of the analyte stock solutions.

    • Prepare a set of unspiked matrix samples to determine the endogenous levels of the analytes.

  • Internal Standard Addition:

    • Add the same known amount of the this compound internal standard solution to all spiked and unspiked samples.

  • Sample Preparation and Analysis:

    • Follow the same extraction and derivatization procedure as described in the linearity study protocol.

    • Analyze the samples using the same GC-FID method.

  • Data Analysis:

    • Calculate the concentration of the analyte in the spiked and unspiked samples using the calibration curve generated during the linearity study.

    • Calculate the percent recovery using the following formula: % Recovery = [(Concentration_spiked - Concentration_unspiked) / Concentration_added] * 100

    • The acceptance criteria for recovery are typically within 80-120%.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solutions Prepare Analyte & IS Stock Solutions calibration_standards Create Calibration Standards stock_solutions->calibration_standards add_is Add Constant Amount of this compound IS calibration_standards->add_is derivatization Derivatization (Methylation) add_is->derivatization extraction Extraction of FAMEs derivatization->extraction gc_analysis GC-FID Analysis extraction->gc_analysis calculate_rf Calculate Response Factor gc_analysis->calculate_rf plot_curve Plot Calibration Curve calculate_rf->plot_curve regression Linear Regression (r²) plot_curve->regression

Caption: Workflow for a Linearity Study using an Internal Standard.

Recovery_Study_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing select_matrix Select Blank Biological Matrix spike_samples Spike Samples at Low, Med, High Levels select_matrix->spike_samples add_is Add this compound IS to All Samples spike_samples->add_is derivatization Derivatization (Methylation) add_is->derivatization extraction Extraction of FAMEs derivatization->extraction gc_analysis GC-FID Analysis extraction->gc_analysis quantify_conc Quantify Analyte Concentration gc_analysis->quantify_conc calculate_recovery Calculate % Recovery quantify_conc->calculate_recovery

Caption: Workflow for a Recovery Study using the Spiking Method.

References

A Comparative Guide to the Suitability of Nonadecanoate for New Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods. This guide provides an objective comparison of nonadecanoate (C19:0) and its methyl ester as an internal standard, primarily focusing on its application in the quantitative analysis of fatty acids by gas chromatography-mass spectrometry (GC-MS). Its performance is evaluated against common alternatives, supported by a summary of performance data and detailed experimental protocols.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and variations in instrument response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components. For fatty acid analysis, odd-chain fatty acids like this compound and stable isotope-labeled (SIL) standards are common choices.

This compound as an Internal Standard

Nonadecanoic acid (C19:0) is a saturated fatty acid with a 19-carbon chain.[1] Its odd-numbered carbon chain makes it rare in most biological and industrial samples, which is a primary prerequisite for an internal standard.[2] It is most commonly used in its esterified form, methyl this compound, for the analysis of fatty acid methyl esters (FAMEs).[3]

Key Properties of Nonadecanoic Acid:

PropertyValue
Chemical Formula C₁₉H₃₈O₂
Molar Mass 298.50 g/mol
Melting Point 68-70 °C[1]
Boiling Point 297 °C (at 100 mmHg)[1]
Appearance White solid[4]
Solubility Insoluble in water[1]
Comparative Performance of Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the performance characteristics of methyl this compound compared to other common internal standards used in fatty acid analysis.

Performance MetricMethyl this compound (C19:0)Methyl Heptadecanoate (C17:0)Deuterated Standard (e.g., D₃-Methyl Palmitate)
Linearity (R²) >0.99[5]>0.99>0.99
Recovery (%) Not explicitly reported, but inferred to be within acceptable limits for validated methods.82-109.9%Typically 80-110%
Precision (RSD%) ≤ 2% (in specific validated methods)[6]2.77-5.82% (Intra-day)<15% (generally accepted)
Cost-Effectiveness HighHighLow
Co-elution Risk Potential co-elution with C18 unsaturated FAMEs (e.g., linoleate)[3]Lower risk of co-elution with C18 FAMEsCo-elutes with the target analyte, requiring MS detection.[7]
Advantages and Disadvantages of this compound

Advantages:

  • Low Endogenous Presence: As an odd-chain fatty acid, it is typically absent or at very low concentrations in most biological samples.[2][8]

  • Cost-Effective: Compared to stable isotope-labeled standards, this compound is a more economical choice.[9]

  • Chemical Similarity: Its long, saturated alkyl chain behaves similarly to many target fatty acid analytes during extraction and chromatographic separation.

Disadvantages:

  • Potential for Co-elution: A significant drawback of methyl this compound is its potential for poor chromatographic resolution with common C18 unsaturated fatty acids, such as methyl linoleate (C18:2) and methyl linolenate (C18:3). This is particularly problematic in samples rich in these fatty acids.[3]

  • Structural Dissimilarity to Some Analytes: While similar to other saturated fatty acids, its behavior may not perfectly mimic that of polyunsaturated fatty acids or very long-chain fatty acids during ionization, which can affect accuracy.[10]

  • Presence in Some Matrices: Although rare, odd-chain fatty acids can be present in certain samples, such as those from ruminants or specific diets, which would interfere with quantification.[11]

Alternative Internal Standards
  • Other Odd-Chain Fatty Acids (e.g., Heptadecanoate, C17:0): These share many of the advantages of this compound but may offer better chromatographic separation from C18 fatty acids due to their shorter chain length.[3]

  • Stable Isotope-Labeled (SIL) Standards: These are considered the "gold standard" for mass spectrometry-based quantification.[1] They co-elute with their non-labeled counterparts and have nearly identical chemical and physical properties, allowing for excellent correction of matrix effects and sample loss.[1] However, they are significantly more expensive.[1]

Experimental Protocols

Accurate quantification of fatty acids using an internal standard like this compound requires meticulous sample preparation. The most common approach involves the hydrolysis of lipids to free fatty acids, followed by derivatization to form FAMEs for GC-MS analysis.

Protocol 1: Lipid Extraction and Saponification

This protocol describes the extraction of total lipids from a biological sample and their subsequent hydrolysis.

Materials:

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Nonadecanoic acid internal standard solution (e.g., 1 mg/mL in chloroform/methanol)

  • Potassium hydroxide (KOH) in methanol (e.g., 2 M)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a chloroform/methanol (2:1) solution.

  • Internal Standard Spiking: Add a known volume of the nonadecanoic acid internal standard solution to the homogenate.

  • Lipid Extraction (Folch Method):

    • Vortex the mixture thoroughly.

    • Add 0.9% NaCl solution to facilitate phase separation.

    • Centrifuge the sample to separate the layers.

    • Carefully collect the lower organic layer (containing lipids) into a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Saponification:

    • Add methanolic KOH to the dried lipid extract.

    • Heat the mixture at 80-100°C for 1-2 hours to hydrolyze the lipids into free fatty acids.[9]

Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization

This protocol describes the conversion of free fatty acids into their more volatile methyl esters.

Materials:

  • Boron trifluoride in methanol (BF₃/MeOH, 14%) or 1% Sulfuric Acid in methanol

  • Toluene

  • Hexane

  • Saturated sodium chloride solution

Procedure:

  • Acidification: After saponification, cool the sample and acidify it with an acid (e.g., HCl) to protonate the fatty acid salts.

  • Methylation:

    • Add 14% BF₃/MeOH solution.[3]

    • Cap the tube tightly and heat at 100°C for 1 hour.[3]

  • FAME Extraction:

    • Cool the vial to room temperature.

    • Add hexane and a saturated NaCl solution, then vortex thoroughly.[3]

    • Centrifuge to separate the phases.

  • Collection: Collect the upper hexane layer, which contains the FAMEs. This solution is now ready for GC-MS analysis.

Visualizations

Logical Workflow for Internal Standard Selection

The choice of an internal standard is a critical step in method development, balancing analytical requirements with the sample's characteristics.

Decision Process for Internal Standard Selection cluster_start cluster_check Initial Screening cluster_validation Method Validation cluster_final start Define Analytes and Sample Matrix check_endogenous Is the potential IS endogenously present? start->check_endogenous check_endogenous->start Yes, discard check_similarity Is the IS chemically similar to analytes? check_endogenous->check_similarity No option_odd_chain Odd-Chain Fatty Acid (e.g., this compound) check_similarity->option_odd_chain Yes option_sil Stable Isotope-Labeled (SIL) Standard check_similarity->option_sil Yes, ideal option_analog Structural Analog (Non-fatty acid) check_similarity->option_analog No, but possible validate_resolution Chromatographic Resolution Check option_odd_chain->validate_resolution option_sil->validate_resolution option_analog->validate_resolution validate_resolution->option_odd_chain Co-elution issue validate_performance Evaluate Linearity, Accuracy, Precision validate_resolution->validate_performance Acceptable final_choice Final IS Selection validate_performance->final_choice

Caption: Decision process for selecting a suitable internal standard.

General Workflow for FAME Analysis Using an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids in a biological sample using an internal standard like this compound.

General Workflow for FAME Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification a 1. Sample Collection (e.g., Plasma, Tissue) b 2. Add Internal Standard (Nonadecanoic Acid) a->b c 3. Lipid Extraction (e.g., Folch Method) b->c d 4. Saponification (Hydrolysis with KOH) c->d e 5. Methylation to FAMEs (e.g., with BF3/Methanol) d->e f 6. FAME Extraction (into Hexane) e->f g 7. GC-MS Injection f->g h 8. Data Acquisition (Peak Integration) g->h i 9. Calculate Analyte/IS Ratio h->i j 10. Determine Concentration (from Calibration Curve) i->j

Caption: Workflow for fatty acid analysis using an internal standard.

References

Safety Operating Guide

Proper Disposal of Nonadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of nonadecanoate, also known as nonadecanoic acid, is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for its proper handling and disposal, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

  • Hazard Overview : Nonadecanoic acid is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1] Some safety data sheets indicate it can be toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:

    • Safety glasses with side shields or goggles.[3]

    • Chemical-resistant gloves (e.g., nitrile).[3]

    • A laboratory coat.[3]

  • Ventilation : Handle this compound in a well-ventilated area to minimize the risk of inhaling dust or fumes.[1][2]

  • Spill Management : In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. Ensure the area is well-ventilated.

Step-by-Step Disposal Protocol

The standard procedure for disposing of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.[1]

Waste Identification and Segregation
  • Classification : Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Store it separately from incompatible materials such as strong bases or reducing agents.[2][4]

Container Selection and Labeling
  • Container : Collect solid this compound waste in a sturdy, leak-proof container with a secure lid.[5][6] Whenever possible, use the original container.[4][6]

  • Labeling : Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound" or "Nonadecanoic Acid".[5][6] The label should also include the date when waste was first added to the container.

Waste Accumulation and Storage
  • Storage Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated. Keep the container closed at all times, except when adding waste.[5][7]

Arranging for Professional Disposal
  • Contact EHS : Follow your institution's procedures for hazardous waste pickup. Contact your EHS office or a licensed hazardous waste disposal contractor to arrange for collection.[5]

  • Documentation : Provide the waste contractor with the Safety Data Sheet (SDS) for nonadecanoic acid to ensure they have all necessary information for safe handling and transport.

Empty Container Disposal
  • Decontamination : A container that held this compound should be thoroughly emptied so that as little residue as possible remains.[7]

  • Disposal : Once emptied, deface or remove all hazardous chemical labels from the container.[7] The container can then typically be disposed of as regular trash, but it is important to consult your local and institutional regulations first.[7]

Summary of this compound Properties and Disposal Information

The following table summarizes key data for nonadecanoic acid to facilitate quick reference for safe handling and disposal.

PropertyInformationCitations
Physical State Solid[2][3]
Appearance White[2][3]
Odor Odorless[2][3]
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, May be toxic/harmful.[1]
Incompatible Materials Strong bases, Reducing agents[2]
Disposal Method Treat as hazardous waste. Collect in a labeled, sealed container for pickup by a licensed waste contractor.[1][5]
Prohibited Disposal Do not dispose of in household garbage. Do not allow to enter the sewage system, surface water, or ground water.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Nonadecanoate_Disposal_Workflow start_end start_end process process decision decision storage storage disposal disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid collect_solid Collect in a Labeled, Leak-Proof Container is_solid->collect_solid Yes collect_liquid Collect Contaminated Liquid/Rinsate is_solid->collect_liquid No (e.g., rinsate) storage_node Store in Designated Satellite Accumulation Area collect_solid->storage_node collect_liquid->storage_node contact_ehs Contact EHS for Waste Pickup storage_node->contact_ehs empty_container Empty Container? storage_node->empty_container end End: Professional Hazardous Waste Disposal contact_ehs->end empty_container->storage_node No deface_label Thoroughly Empty & Deface Label empty_container->deface_label Yes trash Dispose as Regular Trash (per local regulations) deface_label->trash

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles and data from safety data sheets. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations before disposing of any chemical waste.

References

Essential Safety and Operational Guide for Handling Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nonadecanoate in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Important Note on this compound Forms: this compound can be handled as Nonadecanoic acid or its ester, Methyl this compound. Safety data indicates that Nonadecanoic acid presents greater potential hazards, including skin and eye irritation, and possible toxicity if ingested, inhaled, or in contact with skin.[1] Methyl this compound is generally not classified as a hazardous substance.[2] For a comprehensive safety approach, this guide emphasizes precautions suitable for Nonadecanoic acid.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the potential hazards of Nonadecanoic acid and the recommended PPE.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Toxic if swallowed. Harmful in contact with skin or if inhaled.[1]Gloves: Nitrile or butyl rubber gloves. Lab Coat: Standard laboratory coat. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Skin Corrosion/ Irritation Causes skin irritation.[3][4]Gloves: Chemical-resistant gloves (e.g., nitrile). Lab Coat: Long-sleeved lab coat to prevent skin exposure.
Eye Damage/ Irritation Causes serious eye irritation.[3][4]Eye Protection: Chemical safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[1]Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to minimize inhalation of dust.[3]

Quantitative Data Summary

The following table provides key quantitative physical and chemical properties for Nonadecanoic acid and Methyl this compound.

PropertyNonadecanoic AcidMethyl this compound
CAS Number 646-30-01731-94-8
Molecular Formula C₁₉H₃₈O₂C₂₀H₄₀O₂
Molecular Weight 298.5 g/mol 312.53 g/mol
Appearance White solidSolid
Melting Point 68 - 70 °C (154.4 - 158 °F)[3]39-40 °C (102.2-104 °F)[2]
Boiling Point 297 °C (566.6 °F) @ 100 mmHg[3]Not determined
Flash Point >113 °C (>235.4 °F)>113 °C (>235.4 °F)[2]
Solubility Insoluble in water.Soluble in organic solvents like ethanol, DMSO, and DMF.[4]

Occupational Exposure Limits: There are no established occupational exposure limits (e.g., PEL, TLV) for Nonadecanoic acid.[3] Therefore, it is crucial to handle it with care to minimize any potential exposure.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experiments.

1. Preparation and Weighing:

  • Work Area: Conduct all handling of solid this compound within a chemical fume hood to control dust.

  • PPE: Don the appropriate PPE as outlined in the table above (gloves, lab coat, eye protection).

  • Weighing: Use a clean, dry weighing paper or boat. Do not weigh the substance directly on the balance pan.

  • Static: Be aware that fine powders can be static-prone. Use an anti-static gun or ionizer if necessary to prevent scattering of the powder.

  • Cleaning: After weighing, carefully fold the weighing paper and transfer the contents to your desired container. Clean the balance and surrounding area of any residual powder.

2. Dissolving:

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4]

  • Procedure: In a chemical fume hood, add the weighed this compound to a suitable flask. Slowly add the chosen solvent while stirring to facilitate dissolution. Gentle warming may be required for some fatty acids to fully dissolve.

  • Aqueous Solutions: For experiments requiring an aqueous solution, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMF and then dilute with the aqueous buffer.[4]

3. Experimental Use:

  • Transfers: When transferring solutions, use appropriate pipettes or glassware to avoid spills.

  • Heating: If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.

  • Incompatible Materials: Avoid contact with strong bases and reducing agents.[3]

Emergency Procedures

Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, diatomite).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

Waste Characterization:

  • Nonadecanoic Acid: Due to its irritant and potential toxicity properties, waste containing Nonadecanoic acid should be considered hazardous chemical waste.

  • Methyl this compound: While not classified as hazardous, it is good practice to dispose of it as chemical waste, especially when mixed with solvents. Smaller quantities may be disposable with household waste, but always follow institutional guidelines.[6]

Disposal Procedures:

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the original label.

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Workflow for Handling this compound

Nonadecanoate_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency Procedures prep_start Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs dispose Proper Disposal contact_ehs->dispose spill Spill Occurs emergency_response Follow Emergency Plan (Spill Cleanup/First Aid) spill->emergency_response first_aid Exposure Occurs first_aid->emergency_response

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonadecanoate
Reactant of Route 2
Nonadecanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.